molecular formula C4H9NO3 B3051760 2-Hydroxy-N-(2-hydroxyethyl)acetamide CAS No. 3586-25-2

2-Hydroxy-N-(2-hydroxyethyl)acetamide

Cat. No.: B3051760
CAS No.: 3586-25-2
M. Wt: 119.12 g/mol
InChI Key: NAOVCEBACWAEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-N-(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c6-2-1-5-4(8)3-7/h6-7H,1-3H2,(H,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOVCEBACWAEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189409
Record name Acetamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-25-2
Record name N-(2-Hydroxyethyl)glycolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N-(2-hydroxyethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYETHYL)GLYCOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8RBC5FPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"2-Hydroxy-N-(2-hydroxyethyl)acetamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide , scientifically referred to as N-(2-Hydroxyethyl)glycolamide (HEGA) .[1][2]

Structure, Synthesis, and Industrial Applications[1][2]

Executive Summary

N-(2-Hydroxyethyl)glycolamide (HEGA) is a bifunctional amide characterized by a hydrophilic glycolyl backbone coupled with an ethanolamine moiety.[1][2] It serves as a critical intermediate in the synthesis of non-ionic surfactants, a humectant in advanced cosmetic formulations, and a significant degradation product in amine-based carbon capture systems (post-combustion CO₂ capture).[1][2] Its structure—containing two primary hydroxyl groups and a central amide linkage—imparts high water solubility and chemical versatility, making it a subject of interest for cross-linking applications and thermodynamic solvent modeling.[1][2]

Chemical Identity & Structural Analysis

HEGA belongs to the class of alkanolamides.[1][2] Unlike simple fatty acid amides, the acyl group in HEGA is derived from glycolic acid, introducing an alpha-hydroxy functionality that significantly influences its hydrogen-bonding network and reactivity.[1][2]

Table 1: Chemical Identifiers
ParameterDetail
IUPAC Name 2-Hydroxy-N-(2-hydroxyethyl)acetamide
Common Synonyms N-(2-Hydroxyethyl)glycolamide; N-Glycolylethanolamine
CAS Registry Number 3586-25-2
Molecular Formula C₄H₉NO₃
SMILES C(CO)NC(=O)CO
InChI Key NAOVCEBACWAEDG-UHFFFAOYSA-N

Physicochemical Profile

The physicochemical behavior of HEGA is dominated by its high polarity.[1][2] The molecule exhibits strong intermolecular hydrogen bonding, leading to high viscosity in the liquid state and high solubility in protic solvents.[1][2]

Table 2: Physical & Chemical Properties
PropertyValue / CharacteristicNote
Molecular Weight 119.12 g/mol
Physical State Solid (Hygroscopic)Often handled as a viscous aqueous solution.[1][2][3]
Melting Point ~85–95 °C (Estimated)Analogous to N-methylglycolamide; exact experimental value varies by purity/hydration.[1][2]
Solubility Miscible in Water, Ethanol, MethanolInsoluble in non-polar solvents (Hexane, Toluene).[1][2]
LogP (Octanol/Water) -1.8Indicates high hydrophilicity; poor membrane permeability.[1][2]
pKa ~14-15 (Amide proton)Weakly acidic; stable in neutral pH.[1][2]
H-Bond Donors 3 (2 -OH, 1 -NH)Facilitates strong solvent interactions.[1][2]

Synthesis & Manufacturing Methodologies

The industrial synthesis of HEGA typically follows a nucleophilic acyl substitution pathway (Amidation).[1][2] This process must be controlled to prevent polymerization (polyester formation) or cyclization (morpholine derivatives).[1][2]

Primary Route: Aminolysis of Glycolic Esters

The most efficient route involves the reaction of Methyl Glycolate or Glycolic Acid with Monoethanolamine (MEA) .[1][2]

Reaction Stoichiometry: 1:1 Molar Ratio Catalyst: None (Thermal) or Lewis Acid (Zn(OAc)₂) Conditions: 70–100 °C, Inert Atmosphere (N₂)[1][2]

Step-by-Step Protocol (Laboratory Scale):
  • Charge: Load Methyl Glycolate (1.0 eq) into a reactor equipped with a reflux condenser and dropping funnel.

  • Addition: Add Monoethanolamine (1.05 eq) dropwise while maintaining temperature at 40 °C to manage exotherm.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours.

  • By-product Removal: If using methyl glycolate, methanol is generated.[1][2] Remove methanol continuously via distillation to drive equilibrium forward (Le Chatelier’s principle).[1][2]

  • Purification: The crude product is a viscous oil that solidifies upon cooling.[1][2] Recrystallization from Ethanol/Ethyl Acetate yields high-purity HEGA.[1][2]

Diagram 1: Synthesis Pathway

The following diagram illustrates the direct amidation pathway and potential side reactions (O-acylation).[1][2]

SynthesisPathway Glycolate Methyl Glycolate (HO-CH2-CO-OMe) Intermediate Tetrahedral Intermediate Glycolate->Intermediate Nucleophilic Attack (N-attack) EsterAmide O-Acyl Isomer (Impurity) Glycolate->EsterAmide O-attack (Kinetic control) MEA Monoethanolamine (H2N-CH2-CH2-OH) MEA->Intermediate Nucleophilic Attack (N-attack) MEA->EsterAmide O-attack (Kinetic control) HEGA N-(2-Hydroxyethyl)glycolamide (Target Product) Intermediate->HEGA -MeOH Methanol Methanol (By-product) Intermediate->Methanol

Caption: Synthesis of HEGA via aminolysis of methyl glycolate. The N-attack is thermodynamically favored over O-attack, yielding the amide.[1][2]

Reactivity & Stability

HEGA exhibits unique stability profiles due to the proximity of the hydroxyl group to the amide bond.[1][2]

Hydrolytic Stability
  • Acidic Conditions: Susceptible to hydrolysis at pH < 3, reverting to glycolic acid and ethanolamine salts.[1][2]

  • Alkaline Conditions: Moderately stable, but strong bases (pH > 12) at high temperatures will induce hydrolysis.[1][2]

Thermal Degradation (CO₂ Capture Context)

In amine-based carbon capture (e.g., using MEA), HEGA is identified as a stable degradation product .[1][2] It forms via the reaction of MEA with glycolic acid (itself an oxidative degradation product of MEA).[1][2] Unlike other degradation products that induce corrosion, HEGA is relatively inert but accumulates in the solvent, altering viscosity and reducing CO₂ capacity.[1][2]

Diagram 2: Formation in CO₂ Capture Systems

Degradation MEA Monoethanolamine (MEA) Glycine Glycine / Glycolic Acid MEA->Glycine Oxidative Deamination (+O2) HEGA HEGA (Stable Amide) Glycine->HEGA + MEA (Condensation)

Caption: Pathway of HEGA formation during oxidative degradation of amine solvents in carbon capture.[1][2]

Applications in R&D and Industry

Carbon Capture & Storage (CCS)

HEGA is monitored as a marker for solvent degradation.[1][2] Its accumulation indicates oxidative stress in the absorber column.[1][2] Understanding its solubility helps in designing "reclaiming" units (thermal distillation) to remove it from the amine solvent loop.[1][2]

Cosmetics & Personal Care[1][2]
  • Function: Humectant and Hair Conditioning Agent.[1][2]

  • Mechanism: The dual hydroxyl groups bind water molecules effectively, while the amide backbone provides substantivity to keratin fibers (hair/skin) via hydrogen bonding.[1][2]

  • Advantage: Less irritating than simple alkanolamines and provides a smoother sensory profile.[1][2]

Chemical Intermediate

HEGA serves as a precursor for:

  • Poly(ester amides): Biodegradable polymers used in drug delivery.[1][2]

  • Morpholine-2,3-dione derivatives: Via intramolecular cyclization under dehydration conditions.[1][2]

Safety & Handling (MSDS Summary)

While HEGA is milder than its parent amines, standard laboratory safety protocols apply.[1][2]

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1][2]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1][2]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and local exhaust ventilation.[1][2]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent moisture absorption (hygroscopic).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94967, N-(2-Hydroxyethyl)glycolamide.[1][2] Retrieved from [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[1][2] I. A review. International Journal of Greenhouse Gas Control.[1][2] (Contextual validation of HEGA as MEA degradation product).

  • European Chemicals Agency (ECHA). Registration Dossier: Amides, hydroxy, N-hydroxyalkyl.[1][2] (General safety data for hydroxy-amides).

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS Number: 3586-25-2). Due to the limited availability of experimental data for this specific compound, this guide also presents a detailed comparative analysis with its structural analog, N-(2-hydroxyethyl)acetamide (CAS Number: 142-26-7). The document is designed to offer researchers and drug development professionals a thorough understanding of the compound's molecular characteristics, expected physical behavior, and standardized methodologies for its empirical characterization. Emphasis is placed on the influence of its molecular structure, particularly the presence of two hydroxyl groups, on key properties such as melting point, boiling point, and solubility.

Introduction and Structural Elucidation

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a small organic molecule featuring both amide and alcohol functional groups. It is structurally distinguished from the more commonly referenced N-(2-hydroxyethyl)acetamide by the presence of an additional hydroxyl group on the acetyl moiety. This structural difference is critical, as it is expected to significantly influence the compound's intermolecular forces, and consequently, its physical properties.

The additional hydroxyl group enhances the molecule's capacity for hydrogen bonding, both as a donor and an acceptor. This increased potential for hydrogen bonding is predicted to lead to a higher melting point, boiling point, and greater aqueous solubility compared to its mono-hydroxy counterpart. The presence of multiple hydrophilic functional groups suggests its potential utility as a humectant, a solubilizing agent, or a building block in the synthesis of more complex molecules in various industrial and pharmaceutical applications.

It is imperative to distinguish between these two compounds to ensure accuracy in research and development:

  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Target Compound): CAS 3586-25-2

  • N-(2-hydroxyethyl)acetamide (Structural Analog): CAS 142-26-7

This guide will focus on the former while using data from the latter for comparative context.

Molecular Structure

The chemical structure of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is depicted below.

Caption: Chemical Structure of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Physical and Chemical Properties

To date, there is a notable scarcity of experimentally determined physical property data for 2-Hydroxy-N-(2-hydroxyethyl)acetamide in peer-reviewed literature and chemical databases. The information available is primarily from computational predictions.

Summary of Known and Predicted Properties
PropertyValueSource
CAS Number 3586-25-2[1]
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [1]
SMILES O=C(NCCO)CO[3]
Predicted XlogP -1.8[2]
Boiling Point No data available[3]
Storage Temperature Room temperature[3]
Comparative Analysis with N-(2-hydroxyethyl)acetamide

To provide a functional estimation of the physical properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a comparison with its well-characterized analog, N-(2-hydroxyethyl)acetamide (CAS 142-26-7), is instructive.

PropertyN-(2-hydroxyethyl)acetamideExpected Impact on 2-Hydroxy-N-(2-hydroxyethyl)acetamide
Molecular Formula C₄H₉NO₂Addition of one oxygen atom
Molecular Weight 103.12 g/mol [4]Higher (119.12 g/mol )
Melting Point 15.8 °C[5]Expected to be significantly higher due to increased hydrogen bonding capacity.
Boiling Point 151-155 °C / 5 mmHgExpected to be significantly higher due to increased polarity and hydrogen bonding.
Density ~1.12 g/mL at 25 °C[6]Likely to be slightly higher.
Water Solubility SolubleExpected to have even higher water solubility.

The additional hydroxyl group in 2-Hydroxy-N-(2-hydroxyethyl)acetamide introduces another site for strong intermolecular hydrogen bonding. Amides and alcohols are known to exhibit high melting and boiling points due to this property.[7] The presence of a second hydroxyl group is expected to amplify this effect, leading to a higher energy requirement to transition from solid to liquid and from liquid to gas.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with 2-Hydroxy-N-(2-hydroxyethyl)acetamide, empirical determination of its physical properties is crucial for characterization, purification, and formulation. The following are standardized, step-by-step methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.

  • Accurate Determination: Use a fresh sample. Heat the apparatus to a temperature about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will exhibit a sharp melting range of 1-2 °C.

Melting_Point_Apparatus cluster_Apparatus Melting Point Apparatus cluster_Sample Sample Preparation Heater Heating Block Sample Holder Viewer Magnifying Lens/ Viewer Heater->Viewer Observe Thermometer Digital Thermometer Heater->Thermometer Measure Temp. Controls Controls Start Temp Ramp Rate Start/Stop Controls->Heater Control Heat Sample 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Fine Powder) Capillary Capillary Tube (Loaded) Sample->Capillary Load Capillary->Heater:f0 Insert

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale/Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method provides an accurate boiling point.[4] If the compound is solid at room temperature, this method would be performed on the molten substance.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10 x 75 mm).

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample portion is immersed in the oil. Heat the side arm of the Thiele tube gently with a microburner or other heat source.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady, rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary.

Conclusion

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a molecule with significant potential for hydrogen bonding, which is expected to dominate its physical properties. While experimental data remains scarce, theoretical predictions and comparisons with its structural analog, N-(2-hydroxyethyl)acetamide, suggest it is a high-melting solid or a high-boiling liquid with substantial water solubility. The experimental protocols provided in this guide offer standardized methods for the empirical validation of these properties, which is essential for any future research, development, or application of this compound. Further experimental characterization is highly encouraged to fill the existing data gaps and to fully understand the potential of this versatile molecule.

References

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • ChemSynthesis. N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • PubChemLite. 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). Retrieved from [Link]

  • This cit
  • This cit
  • Stanford Research Systems. Melting Point Determination. Retrieved from [Link]

  • This cit
  • LibreTexts. (2023, January 8). 7.5: Physical Properties of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • University of California, Davis. Physical Properties of Amides. Retrieved from a general university chemistry resource.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 3586-25-2): Properties, Synthesis, and Inferred Potential for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a unique N,N-disubstituted acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical data, outlines synthetic methodologies, and, in the absence of extensive direct research, extrapolates potential applications based on the functional characteristics of its structural class. We will delve into the knowns and unknowns, offering a scientifically grounded perspective to stimulate further investigation into this promising molecule.

Core Chemical Identity and Physicochemical Properties

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a small organic molecule featuring two hydroxyl groups and an amide functional group. These characteristics suggest a high degree of hydrophilicity and the potential for extensive hydrogen bonding, which could influence its solubility, viscosity, and interactions with biological systems.

Table 1: Physicochemical Properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

PropertyValueSource
CAS Number 3586-25-2[1][2]
Molecular Formula C4H9NO3[1][3]
Molecular Weight 119.12 g/mol [1][2]
IUPAC Name 2-Hydroxy-N-(2-hydroxyethyl)acetamide[3]
SMILES O=C(NCCO)CO[2]
InChI Key NAOVCEBACWAEDG-UHFFFAOYSA-N[3]
Physical Form Solid or semi-solid or liquid
Purity Typically >95% (commercial)
Storage Sealed in a dry place at room temperature[2]
Predicted XlogP -1.8[3]

It is important to note that while the primary CAS number for this compound is 3586-25-2, some databases have erroneously associated it with CAS number 3586-55-8, which correctly identifies (ethylenedioxy)dimethanol, a formaldehyde-releasing biocide.[4][5][6][7][8][9][10] Researchers should exercise caution and verify the identity of the compound through analytical means.

Synthesis and Manufacturing: A Mechanistic Perspective

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide can be achieved through several routes, primarily involving the acylation of an amino alcohol. The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

One common synthetic pathway involves the reaction of acetoxyacetyl chloride with monoethanolamine. This method is efficient but requires careful control of the reaction temperature to prevent side reactions. An alternative and often more controlled approach is the amidation of a glycolic acid derivative with monoethanolamine.

Below is a generalized workflow for the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Glycolic Acid Derivative Glycolic Acid Derivative Amidation Amidation Glycolic Acid Derivative->Amidation Monoethanolamine Monoethanolamine Monoethanolamine->Amidation Purification Purification Amidation->Purification Crude Product Target Compound 2-Hydroxy-N-(2-hydroxyethyl)acetamide Purification->Target Compound Purified Product G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cellular Receptor Cellular Receptor Pro-inflammatory Stimulus->Cellular Receptor Signaling Cascade Signaling Cascade Cellular Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Cytokine Production Pro-inflammatory Cytokine Production NF-kB Activation->Cytokine Production Acetamide Derivative 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Hypothesized) Acetamide Derivative->Signaling Cascade Inhibition

Sources

2-Hydroxy-N-(2-hydroxyethyl)acetamide: Structural Architecture and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, bonding properties, and pharmaceutical relevance of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA).

CAS: 3586-25-2 | Formula:


 | MW:  119.12  g/mol 

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) is a hydrophilic amide characterized by a glycolyl backbone coupled to an ethanolamine moiety. While primarily documented as a stable oxidative degradation product of monoethanolamine (MEA) in carbon capture technologies, its relevance in drug development lies in its role as a process-related impurity and a structural reference standard for pharmaceutical stability profiling.

For researchers and formulation scientists, HHEA represents a critical "molecular marker" for the oxidative stress of amine-containing excipients. Its dual-hydroxyl architecture also makes it a model compound for studying amide-alcohol hydrogen bonding networks in aqueous environments.

Molecular Architecture & Bonding

Structural Connectivity

HHEA consists of a central amide bond linking a 2-hydroxyacetyl (glycolyl) group and a 2-hydroxyethyl group. The molecule is achiral and possesses high conformational flexibility due to the rotatable


-bonds flanking the rigid amide plane.
  • Core Motif: Secondary Amide (

    
    ).
    
  • Head Group: Primary Hydroxyl (

    
    , Glycolyl side).
    
  • Tail Group: Primary Hydroxyl (

    
    , Ethanolamine side).
    
Electronic Structure and Hybridization

The stability of HHEA is governed by the resonance energy of the amide bond, which enforces planarity across the


 atoms.
AtomHybridizationGeometryBond Character
Carbonyl C

Trigonal PlanarElectrophilic, part of amide resonance
Amide N

(partial)
Trigonal PlanarNucleophilic lone pair delocalized into carbonyl

Alkyl C

TetrahedralFlexible linkers allowing H-bond optimization
Hydroxyl O

BentDual donor/acceptor capability
Hydrogen Bonding Network

HHEA is an "H-bond powerhouse" relative to its molecular weight. It contains:

  • 3 Hydrogen Bond Donors (HBD): Amide NH, two Hydroxyl OHs.

  • 4 Hydrogen Bond Acceptors (HBA): Carbonyl O, two Hydroxyl Os, Amide N (weak).

Intramolecular Bonding: In vacuum or non-polar solvents, HHEA can form a pseudo-cyclic structure via an intramolecular H-bond between the glycolyl hydroxyl and the amide carbonyl oxygen (5-membered ring interaction) or the amide NH (less likely).

Intermolecular Bonding: In aqueous solution, HHEA integrates seamlessly into the water lattice. The high density of hydroxyl groups disrupts the hydrophobic effect usually associated with alkyl chains, rendering the molecule highly soluble.

HHEA_Bonding Amide Amide Core (Planar, Rigid) Ethanolamine Ethanolamine Group (-CH2-CH2-OH) Amide->Ethanolamine N-Alkylation H_Donor H-Bond Donors (NH, 2x OH) Amide->H_Donor Provides NH H_Acceptor H-Bond Acceptors (C=O, 2x OH) Amide->H_Acceptor Provides C=O Glycolyl Glycolyl Group (HO-CH2-) Glycolyl->Amide Acylation Glycolyl->Amide Intramolecular H-Bond (OH...O=C) Glycolyl->H_Donor Ethanolamine->H_Donor

Figure 1: Structural connectivity and hydrogen bonding capabilities of HHEA. The red dotted line indicates a potential intramolecular stabilization interaction.

Synthesis & Formation Protocols

For drug development applications requiring high-purity standards (e.g., for impurity spiking studies), laboratory synthesis is preferred over isolation from degradation mixtures.

Laboratory Synthesis Protocol

Reaction Type: Aminolysis of Esters. Precursors: Ethyl Glycolate, Ethanolamine.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge Ethyl Glycolate (1.0 eq, 104 mg/mmol) and Ethanolamine (1.05 eq, excess to drive completion).

  • Solvent: Reaction can be performed neat (solvent-free) to maximize kinetics and green chemistry principles, or in dry Methanol.

  • Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or IR (disappearance of ester carbonyl ~1740 cm⁻¹, appearance of amide I ~1650 cm⁻¹).

  • Workup: Remove excess ethanolamine and ethanol byproduct under reduced pressure (rotary evaporator).

  • Purification: The crude oil is often pure enough (>95%). For analytical standards, purify via silica gel column chromatography (Eluent: DCM:MeOH 9:1).

Industrial Formation (Degradation Pathway)

In pharmaceutical formulations containing Monoethanolamine (MEA) or similar buffers, HHEA forms via oxidative degradation.

  • Mechanism: MEA undergoes oxidative deamination to Glycolaldehyde

    
     Glycolic Acid.
    
  • Coupling: Glycolic Acid reacts with residual MEA to form HHEA.

Synthesis_Pathway cluster_0 Oxidative Degradation (In Situ) cluster_1 Amide Coupling (Synthesis/Formation) MEA Monoethanolamine (MEA) Glycolaldehyde Glycolaldehyde MEA->Glycolaldehyde Oxidation (-NH3) GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid Oxidation HHEA 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) GlycolicAcid->HHEA + MEA (Condensation)

Figure 2: Formation pathways of HHEA. Left: Oxidative degradation route common in stability samples. Bottom: Direct condensation.

Spectroscopic Characterization

To validate the identity of HHEA in a formulation or synthesis batch, use the following spectroscopic fingerprints.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d6

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
7.6 – 8.0 Broad Singlet1H

Amide Proton (Exchangeable)
5.5 Triplet1H

Glycolyl Hydroxyl
4.7 Triplet1H

Ethanolamine Hydroxyl
3.8 Singlet2H

Glycolyl Methylene (Deshielded by C=O and O)
3.4 Multiplet2H

Ethanolamine O-Methylene
3.2 Multiplet2H

Ethanolamine N-Methylene
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad, strong O-H and N-H stretching (H-bonded).

  • 1640–1660 cm⁻¹: Amide I band (C=O stretch). Diagnostic peak.

  • 1540–1560 cm⁻¹: Amide II band (N-H bend).

Pharmaceutical Applications & Relevance[1]

Impurity Profiling (ICH Q3A/B)

HHEA is a known impurity in drugs utilizing oxazolidinone scaffolds or ethanolamine salts.

  • Oxazolidinone Antibiotics: HHEA is a structural fragment often used as a reference standard to ensure the integrity of the N-substituent in complex syntheses.

  • Excipient Stability: In liquid formulations using MEA as a buffering agent, the appearance of HHEA indicates oxidative stress and potential pH drift (conversion of basic amine to neutral amide).

Cryoprotection & Solubilization

Structurally similar to glycerol and dimethyl sulfoxide (DMSO), HHEA possesses cryoprotective properties due to its ability to disrupt ice crystal lattice formation via its multiple H-bond donors. It is investigated as a low-toxicity alternative to traditional cryoprotectants in protein formulations, although its primary use remains analytical.

Lipid Headgroup Analog

HHEA mimics the headgroup of N-acylethanolamines (NAEs) , a class of lipid signaling molecules. While the acetyl chain is too short for hydrophobic membrane insertion, HHEA serves as a hydrophilic control in studies investigating the interfacial behavior of NAEs.

References

  • ChemicalBook. (2023). 2-Hydroxy-N-(2-hydroxyethyl)acetamide Properties and CAS 3586-25-2. Link

  • CSIRO. (2012). Aqueous amino solvent based acid gas removal: Degradation products of MEA. Australian National Low Emissions Coal Research.[1] Link

  • Sigma-Aldrich. (2024). N-(2-hydroxyethyl)acetamide and derivatives: Analytical Standards. Link

  • Simson Pharma. (2024). Pharmaceutical Impurity Standards: Oxazolidinone Series. Link

  • ResearchGate. (2025). Oxidative Degradation of Amines: Identification of HHEA. Link

Sources

Technical Guide: Thermal Stability and Degradation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermal stability and degradation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide , structured for researchers and drug development professionals.

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to as N-(2-Hydroxyethyl)glycolamide (HEGA) , is a bifunctional amide characterized by hydroxyl groups on both the acyl and amine fragments. While utilized as a humectant in pharmaceutical and cosmetic formulations, it is most critically recognized in industrial chemistry as a degradation intermediate of Monoethanolamine (MEA) during post-combustion CO₂ capture.

This guide addresses a critical stability paradox: while HEGA is kinetically stable as a pure substance under ambient conditions, it exhibits significant thermodynamic instability in aqueous solution and at elevated temperatures (>100°C). It serves as a "shuttle" molecule, readily hydrolyzing back to its precursors or dehydrating into cyclic impurities depending on the thermal and pH environment. Understanding this profile is essential for preventing formulation drift and mitigating solvent degradation in scrubbing systems.

Chemical Identity & Physicochemical Baseline[1]

Before assessing stability, the structural baseline must be defined. HEGA is a secondary amide derived from the condensation of glycolic acid and ethanolamine.

PropertySpecification
IUPAC Name 2-Hydroxy-N-(2-hydroxyethyl)acetamide
Common Synonyms N-(2-Hydroxyethyl)glycolamide; HEGA; Hydroxyethyl acetamide (ambiguous)
CAS Registry Number 3586-25-2
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Structure HO-CH₂-C(=O)-NH-CH₂-CH₂-OH
Physical State Viscous liquid or hygroscopic solid (dependent on purity/moisture)
Solubility Highly soluble in water, alcohols; insoluble in non-polar solvents

Structural Vulnerability Analysis:

  • Amide Bond: Susceptible to hydrolysis, catalyzed by acids/bases and heat.

  • 
    -Hydroxyl Group:  Increases the electrophilicity of the carbonyl carbon, making the amide bond more labile compared to simple acetamides.
    
  • 
    -Hydroxyethyl Group:  Provides a nucleophile for potential intramolecular cyclization (though entropically disfavored compared to 5-membered ring formation).
    

Thermal Stability Profile

The thermal degradation of HEGA is not a single-step event but a competing set of pathways driven by the presence of water and oxygen.

Thermodynamic vs. Kinetic Stability
  • Ambient (25°C): Stable. No significant degradation observed in anhydrous storage.

  • Process Temperatures (100–150°C):

    • In Aqueous Media: Rapid hydrolysis equilibrium is established.

    • In Anhydrous Melt: Onset of dehydration and oligomerization.

Primary Degradation Mechanisms
Mechanism A: Hydrolysis (The Dominant Pathway)

In aqueous environments (e.g., CO₂ scrubber solutions or aqueous formulations), HEGA exists in equilibrium with its precursors. Heat shifts this equilibrium toward hydrolysis.



  • Implication: In analytical quantification, diluting HEGA samples in water without pH control can lead to underestimation of purity due to in-situ hydrolysis.

Mechanism B: Thermal Dehydration & Cyclization

At temperatures exceeding 150°C (e.g., during distillation or thermal desorption), HEGA undergoes dehydration. Unlike N-(2-hydroxyethyl)acetamide (which forms oxazolines), the


-hydroxyl group in HEGA complicates this.
  • Pathway: Intermolecular esterification leads to linear polyesters/polyamides .

  • Minor Pathway: Intramolecular cyclization to morpholine-2-one derivatives (rare, requires specific catalysis).

Mechanism C: Oxidative Degradation

In the presence of O₂, the alcohol groups oxidize to aldehydes and carboxylic acids.

  • Product: Oxidation of the terminal alcohol yields N-(2-amino-2-oxoethyl)glycine derivatives or cleavage to oxalamides .

Visualization of Degradation Pathways[3]

The following diagram maps the kinetic fate of HEGA under thermal stress.

HEGA_Degradation cluster_conditions Environmental Factors MEA Monoethanolamine (MEA) HEGA 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEGA) MEA->HEGA Condensation (-H2O) Glycolic Glycolic Acid Glycolic->HEGA HEGA->MEA Hydrolysis (+H2O, Heat) HEGA->Glycolic Oligomers Linear Polyamides/ Polyesters HEGA->Oligomers Thermal Dehydration (>150°C, Anhydrous) Oxidation Oxalamides & Formamides HEGA->Oxidation Oxidative Cleavage (O2, Heat) Hydrolysis Aqueous / pH Extremes Thermal High Temp (>120°C)

Caption: Figure 1. Thermal and chemical degradation network of HEGA. The blue path represents the reversible hydrolysis dominant in aqueous media; the red path indicates irreversible thermal oligomerization.

Experimental Protocols for Stability Validation

To validate the stability of HEGA in your specific matrix, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Thermal Stress Testing (TGA/DSC)

Objective: Determine the onset temperature of irreversible decomposition (


).
  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC (Differential Scanning Calorimetry).

  • Sample Prep: Dry HEGA (vacuum oven, 40°C, 12h) to remove hygroscopic water.

  • Crucible: Hermetically sealed aluminum pan with a pinhole (simulates "semi-closed" system) vs. Open pan.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 300°C under Nitrogen (pyrolytic stability).

    • Repeat under Air (oxidative stability).

  • Data Interpretation:

    • Event 1 (~100°C): Loss of residual water (broad endotherm).

    • Event 2 (~150-180°C):

      
       of degradation (likely dehydration/oligomerization). Look for mass loss coupled with an exothermic rise in DSC (oxidation) or endothermic (volatilization).
      
Protocol B: Hydrolytic Stability via HPLC-RI/MS

Objective: Quantify hydrolysis kinetics at process temperatures.

  • Matrix: Prepare 10 wt% HEGA in water.

  • Stress Conditions: Heat aliquots in sealed glass vials at 60°C, 80°C, and 100°C for 24, 48, and 72 hours.

  • Analysis:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amine-compatible C18.

    • Mobile Phase: Acetonitrile/Water (ammonium formate buffer pH 3.0).

    • Detection: Refractive Index (RI) or Mass Spec (ESI+). HEGA is not UV-active enough for standard UV detection.

  • Validation Criteria: Plot

    
     vs. time. Linearity confirms first-order hydrolysis kinetics.
    

Implications for Drug Development & Industry

For Pharmaceutical Formulations:
  • Excipient Compatibility: Avoid using HEGA in formulations with reactive esters or in high-pH environments (> pH 8.0), as hydrolysis will release MEA, a potential irritant and pH shifter.

  • Sterilization: Autoclaving (121°C) is not recommended for aqueous HEGA solutions due to significant hydrolysis risk. Sterile filtration is required.

For CO₂ Capture (Amine Solvents):
  • Accumulation: HEGA accumulates as a "Heat Stable Salt" (HSS) equivalent. While it does not bind CO₂ effectively, its hydrolysis releases MEA, falsely inflating the apparent "active amine" concentration if not distinguished analytically.

  • Corrosion: The hydrolysis product, glycolic acid, contributes to system acidity and corrosion of carbon steel components.

References

  • National Center for Advancing Translational Sciences (NCATS). N-(2-Hydroxyethyl)glycolamide (Compound Report). Inxight Drugs. Retrieved Feb 19, 2026, from [Link]

  • PubChem. 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CID 94967).[1] National Library of Medicine. Retrieved Feb 19, 2026, from [Link]

  • Wang, S. J., & Chen, C. H. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. Environmental Science & Technology. (Contextualizes HEGA as an MEA degradation product). Retrieved from [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. (Identifies amide hydrolysis mechanisms). Retrieved from [Link]

  • Zoannou, K., et al. (2013).[2] Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. International Journal of Greenhouse Gas Control. (Data on thermal limits of MEA derivatives). Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic and Functional Potential of N-Glycolylethanolamine (NGE) Scaffolds

[1][2]

Executive Summary

The compound 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), also referred to as N-Glycolylethanolamine (NGE) , represents a distinct class of hydrophilic amides that bridge the structural gap between small-molecule cryoprotectants, endogenous signaling lipids (N-acylethanolamines), and ceramic surfactants.[1] While historically utilized as a synthetic intermediate—most notably in the production of the anticoagulant Rivaroxaban —recent interest has surged regarding its potential as a privileged scaffold in fragment-based drug discovery (FBDD) and dermatological formulation.[1]

This whitepaper analyzes the biological potential of NGE and its derivatives, focusing on three core mechanisms: pseudo-ceramide barrier repair , cryoprotective cellular stabilization , and metabolic modulation of fatty acid amide hydrolase (FAAH) .[1] We provide a comprehensive guide to synthesizing, testing, and optimizing these derivatives for therapeutic and functional applications.

Chemical Identity & Structural Activity Relationship (SAR)

The Core Scaffold

The NGE scaffold (

1

Key Structural Features:

  • Amide Linkage: Provides hydrogen bond donor/acceptor sites, mimicking the peptide bond found in proteins and the amide linkage in ceramides.[1]

  • Dual Hydroxyls: The 2-hydroxyacetyl (glycolyl) group distinguishes it from the common solvent N-Acetylethanolamine (AMEA) .[1] This modification significantly increases hydrophilicity (

    
    ) and creates a unique "headgroup" profile for lipid derivatives.[1]
    
  • Bio-Isosterism: The scaffold acts as a bio-isostere for:

    • Ceramide Headgroups: Mimicking the polar sphingoid base.[1]

    • N-Acylethanolamines (NAEs): Resembling the headgroup of Anandamide (AEA) and Palmitoylethanolamide (PEA).[1]

SAR & Derivatization Logic

The biological activity of NGE is unlocked through targeted derivatization at its reactive hydroxyl centers.[1]

Derivative ClassStructural ModificationTarget Biological Activity
Pseudo-Ceramides Esterification of primary OH with long-chain Fatty Acids (C16-C24).[1]Skin Barrier Repair: Mimics endogenous ceramides to organize lipid lamellae in the stratum corneum.[1]
Cryoprotectants Unmodified Core or Methylation.[1]Vitrification: Prevents ice crystal formation during cryopreservation of stem cells/tissues.[1]
PROTAC Linkers Etherification with bifunctional ligands.[1]Protein Degradation: Acts as a short, hydrophilic, non-cleavable linker (E3 Ligase <-> Target Protein).[1]
Enzyme Inhibitors Substitution of the Glycolyl OH with electrophiles (e.g., carbamates).[1]FAAH/NAAA Inhibition: Blocks the hydrolysis of endogenous signaling lipids.[1]

Biological Mechanisms & Therapeutic Hypotheses[1][2]

Mechanism I: Dermatological Barrier Function (Pseudo-Ceramide Activity)

The most immediate biological application of NGE derivatives lies in dermatology .[1] Endogenous ceramides are essential for the water-retaining properties of the skin.[1] However, natural ceramides are expensive and difficult to synthesize.[1]

Hypothesis: NGE esters (e.g., N-(2-hydroxyethyl)glycolamide palmitate ) function as "pseudo-ceramides."[1] The NGE core mimics the polar headgroup of sphingosine, capable of forming hydrogen bond networks with water and other lipids, while the attached fatty acid tails integrate into the lipid bilayer.[1]

  • Mechanism: The "Glycolyl" headgroup provides an extra hydroxyl donor compared to standard Acetamide MEA, potentially enhancing the lamellar packing density and water-binding capacity of the lipid matrix.[1]

Mechanism II: Cryoprotection & Cellular Stress Response

Small amides (e.g., formamide) and polyols (e.g., glycerol) are classic cryoprotectants but suffer from toxicity.[1]

Hypothesis: NGE combines the features of an amide and a polyol into a single molecule.[1]

  • Vitrification: The high density of hydrogen bonding sites allows NGE to disrupt water lattice formation, promoting glass formation (vitrification) at low temperatures without the membrane-disrupting toxicity of DMSO.[1]

  • Chaperone Activity: Similar to the osmolyte Ectoine , NGE may stabilize protein folding under osmotic or thermal stress.[1]

Mechanism III: Modulation of Endocannabinoid Metabolism

N-Acylethanolamines (NAEs) like Anandamide are degraded by Fatty Acid Amide Hydrolase (FAAH) .[1]

Hypothesis: NGE derivatives may act as substrate mimics or competitive inhibitors for FAAH.[1]

  • The "Glycolyl" group is sterically similar to the Acetyl group but electronically distinct due to the

    
    -hydroxyl.[1] This could alter the binding kinetics in the FAAH catalytic pocket (Ser241-Ser217-Lys142 triad), potentially slowing hydrolysis or "clogging" the enzyme, thereby elevating levels of endogenous therapeutic lipids like PEA (anti-inflammatory).[1]
    

Visualization: Signaling & Synthesis Pathways[1][2]

NGE_Pathwayscluster_mechanismMechanism of ActionCoreNGE Core Scaffold(CAS: 3586-25-2)LipidPseudo-Ceramides(Fatty Acid Esters)Core->Lipid Esterification(C16-C24 Acids)CryoVitrification Agent(Unmodified)Core->Cryo Formulation(Aq. Solution)LinkerPROTAC Linker(Bifunctional)Core->Linker Etherification(Reactive Ligands)BarrierSkin Barrier Repair(Lamellar Organization)Lipid->Barrier Mimics SphingosineSurvivalCell Survival(Ice Inhibition)Cryo->Survival H-Bond NetworkDisruptionDegradationTargeted ProteinDegradationLinker->Degradation E3 Ligase Recruitment

Figure 1: Functional diversification of the N-Glycolylethanolamine (NGE) scaffold into three distinct therapeutic classes.[1]

Experimental Protocols

Protocol A: Synthesis of NGE-Palmitate (Pseudo-Ceramide)

Objective: Create a lipophilic barrier repair agent.[1]

  • Reagents: NGE (1.0 eq), Palmitoyl Chloride (1.1 eq), Pyridine (1.2 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve NGE in anhydrous Dichloromethane (DCM) under

      
       atmosphere.
      
    • Add Pyridine and cool to 0°C.[1]

    • Dropwise add Palmitoyl Chloride over 30 mins.[1]

    • Note: The primary hydroxyl (ethanolamine side) is more nucleophilic than the glycolyl hydroxyl, but selectivity may be low.[1] Use protecting group strategy (e.g., TBDMS on glycolyl) if regioselectivity is critical.[1]

    • Stir at RT for 12h.

    • Wash with 1N HCl, then sat.[1]

      
      .
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

  • Validation: Confirm structure via

    
    -NMR (shift of 
    
    
    -O protons) and Mass Spec (
    
    
    ).
Protocol B: Transepidermal Water Loss (TEWL) Assay

Objective: Validate barrier repair efficacy of NGE-Palmitate.[1]

  • Model: Ex vivo porcine skin or reconstructed human epidermis (RHE).

  • Damage Induction: Treat skin with 5% SDS for 2 hours to strip natural lipids (increase TEWL).[1]

  • Treatment: Apply 1% NGE-Palmitate formulation vs. Vehicle vs. Positive Control (Ceramide 2).[1]

  • Measurement:

    • Use a Tewameter® probe.[1]

    • Measure TEWL (

      
      ) at T=0, T=2h (post-damage), and T=24h (post-treatment).[1]
      
  • Data Analysis: Calculate % Recovery =

    
    .[1]
    
Protocol C: FAAH Inhibition Screening

Objective: Determine if NGE interacts with the Endocannabinoid System.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA.

  • Enzyme: Recombinant Human FAAH (1 nM).

  • Substrate: AMC-Arachidonoyl Amide (Fluorescent substrate).[1]

  • Procedure:

    • Incubate FAAH with varying concentrations of NGE (0.1

      
       - 100 
      
      
      ) for 10 mins at 37°C.[1]
    • Add Substrate (

      
      ).[1]
      
    • Monitor fluorescence (Ex 340nm / Em 460nm) for 30 mins.

  • Output: Plot

    
     vs. [NGE] to determine 
    
    
    .

Quantitative Data Summary (Projected)

ParameterNGE CoreNGE-Palmitate (Derivative)Control (Acetamide MEA)
LogP (Calc) -1.8 (Hydrophilic)~6.5 (Lipophilic)-1.2
Water Binding Capacity High (3 H-bond donors)Moderate (Headgroup only)Moderate (2 H-bond donors)
Primary Application Cryoprotectant / HumectantBarrier Repair LipidHumectant
Toxicity (Est.) Low (Metabolically labile)Low (Lipid-like)Low

Future Outlook & Strategic Recommendations

  • Cosmetic Formulation: The "Glycolyl" moiety offers a marketing advantage over standard "Acetyl" ingredients, potentially claiming "enhanced hydration" due to the extra hydroxyl group.[1] Formulators should explore NGE as a booster for Glycerol .[1]

  • Drug Delivery: Investigate NGE as a cleavable linker in antibody-drug conjugates (ADCs). The ester bond formed at the glycolyl hydroxyl is susceptible to esterases, allowing controlled payload release.[1]

  • Green Chemistry: Synthesize NGE directly from Glycolide and Ethanolamine , avoiding chlorinated reagents, to establish a "green" manufacturing route for eco-certified personal care products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79836, 2-Hydroxy-N-(2-hydroxyethyl)acetamide. Retrieved from [Link][1]

  • U.S. National Library of Medicine. HazMap: N-(2-Hydroxyethyl)acetamide.[1] Retrieved from [Link][1]

  • Atrushi, et al. (2023). Acetamide Derivatives in Pharmaceutical Synthesis: A Review.[1] Archives of Pharmacy Practice.[1][2] Retrieved from [Link]

A Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)acetamide: A Novel Monomer for Advanced Hydrogel Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Hydrogels are at the forefront of biomedical innovation, serving as critical components in drug delivery, tissue engineering, and regenerative medicine.[1][2] The selection of monomers is a pivotal step in designing hydrogels with tailored properties. This whitepaper introduces 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a highly hydrophilic monomer, as a promising candidate for the development of next-generation hydrogels. We will explore its fundamental physicochemical properties, propose robust methodologies for its polymerization and characterization, and discuss its potential to create biocompatible hydrogels with tunable characteristics suitable for advanced therapeutic applications. This guide is intended for researchers, chemists, and drug development professionals seeking to expand the repertoire of functional biomaterials.

Introduction: The Quest for Ideal Hydrogel Monomers

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the structure and properties of the native extracellular matrix (ECM).[2][3][4] Their high water content, soft consistency, and biocompatibility make them ideal for a host of biomedical applications.[1][3] The functional capabilities of a hydrogel—its swelling behavior, mechanical strength, degradability, and responsiveness to stimuli—are fundamentally dictated by the chemical nature of its constituent monomers.

While monomers like 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl) acrylamide (HEAA) are well-established, the field is in continuous search of novel building blocks that can impart superior hydrophilicity and functionality.[5][6][7][8] This guide focuses on 2-Hydroxy-N-(2-hydroxyethyl)acetamide , a structurally distinct monomer poised for hydrogel applications. Possessing two hydroxyl (-OH) groups and an amide (-CONH-) linkage, this molecule offers significant potential for creating highly absorbent and biocompatible polymer networks through extensive hydrogen bonding.

This document will serve as a technical primer, providing a scientifically-grounded framework for leveraging 2-Hydroxy-N-(2-hydroxyethyl)acetamide in hydrogel design. We will extrapolate from established principles of polymer chemistry and draw parallels with well-studied analogues to provide a predictive analysis and a practical guide for its application.

Physicochemical Profile of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Understanding the intrinsic properties of the monomer is the foundation for designing its polymerization and predicting the final hydrogel characteristics. The key attributes of 2-Hydroxy-N-(2-hydroxyethyl)acetamide are summarized below.

PropertyValueSource
IUPAC Name 2-hydroxy-N-(2-hydroxyethyl)acetamide[9]
CAS Number 3586-25-2[10]
Molecular Formula C4H9NO3[9][10]
Molecular Weight 119.12 g/mol [10]
Monoisotopic Mass 119.05824 Da[9]
Predicted XlogP -1.8[9]

The presence of two hydroxyl groups and an amide group confers a high degree of polarity, as evidenced by the low predicted octanol-water partition coefficient (XlogP). This inherent hydrophilicity is a primary indicator of its potential to form high-swelling hydrogels, which are highly desirable for applications requiring substantial water uptake or the loading of hydrophilic therapeutic agents.[11]

Hydrogel Synthesis: A Proposed Framework

We propose a free-radical polymerization strategy, a versatile and widely adopted method for hydrogel synthesis, to incorporate 2-Hydroxy-N-(2-hydroxyethyl)acetamide into a crosslinked network.[5][12]

Rationale for Polymerization Strategy

Free-radical polymerization is initiated by a species with an unpaired electron, which attacks the monomer's vinyl group (if present) or can be adapted for other polymerizable moieties. For acetamide-based monomers, copolymerization with a vinyl monomer like acrylic acid is a common and effective approach. The choice of initiator and cross-linker is critical for controlling the reaction kinetics and the final network architecture.

  • Initiation System: A redox initiation system, such as ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), is recommended. This system is highly efficient at room temperature and under aqueous conditions, which is crucial for protecting sensitive bioactive molecules that might be incorporated during synthesis.[13][14]

  • Cross-linking Agent: A bifunctional cross-linker like N,N'-methylenebis(acrylamide) (MBAA) or ethylene glycol dimethacrylate (EGDMA) is essential to form the three-dimensional network that prevents the polymer chains from dissolving.[13][15] The concentration of the cross-linker directly impacts the network's mesh size, which in turn governs the hydrogel's swelling capacity, mechanical strength, and drug release profile.[16]

Workflow for Hydrogel Synthesis

The following diagram outlines a logical workflow for the synthesis of a hydrogel incorporating 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

G cluster_prep Monomer & Initiator Preparation cluster_rxn Polymerization cluster_post Purification & Final Product Monomer Dissolve 2-Hydroxy-N-(2-hydroxyethyl)acetamide and comonomer (e.g., Acrylic Acid) in DI water Crosslinker Add Cross-linker (e.g., MBAA) Monomer->Crosslinker Degas Degas monomer solution (e.g., with Nitrogen) to remove Oxygen Crosslinker->Degas Initiator Prepare Initiator Solution (e.g., APS in DI water) AddInitiator Add Initiator (APS) and Catalyst (TEMED) to initiate reaction Degas->AddInitiator Polymerize Allow polymerization to proceed (e.g., at room temperature) AddInitiator->Polymerize Purify Purify hydrogel by washing in DI water to remove unreacted species Polymerize->Purify Lyophilize Lyophilize for storage or characterization (optional) Purify->Lyophilize Hydrogel Final Hydrogel Product Lyophilize->Hydrogel

Caption: Proposed workflow for free-radical polymerization of a 2-Hydroxy-N-(2-hydroxyethyl)acetamide hydrogel.

Engineering Functional Hydrogels via Copolymerization

The true potential of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is unlocked through copolymerization, which allows for the precise tuning of hydrogel properties. By incorporating a functional comonomer, the resulting hydrogel can be made responsive to environmental stimuli, such as pH.

Case Study: Creating pH-Responsive Hydrogels

A compelling strategy is the copolymerization of 2-Hydroxy-N-(2-hydroxyethyl)acetamide with an ionizable monomer like acrylic acid (AA) . This approach was successfully used for the related monomer HEAA to create pH-sensitive systems.[5][7]

  • Mechanism of pH-Responsiveness: At low pH (below the pKa of acrylic acid, ~4.7), the carboxylic acid groups (-COOH) are protonated and neutral. This allows for strong hydrogen bonding between polymer chains, resulting in a collapsed, low-swelling state. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the network to expand, leading to a dramatic increase in swelling.[17] This behavior is crucial for applications like enteric drug delivery, where the drug should be protected in the acidic stomach and released in the more neutral intestine.

Caption: pH-responsive swelling mechanism in a hydrogel containing carboxylic acid groups.

Key Experimental Protocols for Characterization

To validate the performance of newly synthesized hydrogels, a series of standardized characterization experiments must be performed.

Protocol 1: Synthesis of a pH-Sensitive Hydrogel

This protocol is adapted from methodologies used for similar hydrophilic monomers like HEAA.[7]

  • Monomer Solution Preparation: In a beaker, dissolve 0.1 mol of acrylic acid (AA) in 15 mL of deionized water under ice bath conditions. Slowly add a solution of sodium hydroxide to neutralize the AA to a desired degree (e.g., 70%).

  • Addition of Core Monomer: To the neutralized AA solution, add 0.1 mol of 2-Hydroxy-N-(2-hydroxyethyl)acetamide and stir until fully dissolved.

  • Cross-linker and Initiator: Add N,N'-methylenebis(acrylamide) (MBAA) as a cross-linker (e.g., 1 mol% relative to total monomer content).

  • Initiation: Add 100 µL of a 10% (w/v) ammonium persulfate (APS) solution, followed by 20 µL of N,N,N′,N′-tetramethylethylenediamine (TEMED) to initiate polymerization.

  • Molding and Curing: Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 12 hours.

  • Purification: Submerge the resulting hydrogel sheet in a large volume of deionized water for 72 hours, changing the water every 12 hours to remove unreacted components.

  • Drying: Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Equilibrium Swelling Ratio (ESR)

This is a standard gravimetric method to quantify hydrogel swelling.[7][17]

  • Sample Preparation: Cut pre-weighed discs of the dried hydrogel (W_d).

  • Immersion: Place the discs in separate beakers containing buffer solutions of different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).

  • Incubation: Keep the beakers in a shaker bath at 37°C.

  • Measurement: At predetermined time intervals, remove a hydrogel disc, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Equilibrium: Continue this process until the weight of the hydrogel becomes constant, indicating it has reached equilibrium swelling.

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

Protocol 3: Evaluation of In Vitro Biocompatibility (MTT Assay)

This protocol assesses the cytotoxicity of the hydrogel material on a cell line.[18]

  • Cell Seeding: Seed a suitable cell line (e.g., murine fibroblasts, CCL-1) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Hydrogel Extraction: Prepare hydrogel extracts by incubating sterilized hydrogel samples in cell culture medium for 24 hours at 37°C. This creates a conditioned medium containing any potential leachables.

  • Cell Exposure: Remove the old medium from the cells and replace it with the hydrogel extracts at various concentrations. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium). Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Express cell viability as a percentage relative to the negative control. High viability indicates good biocompatibility.

Potential Applications and Future Directions

The unique properties of hydrogels derived from 2-Hydroxy-N-(2-hydroxyethyl)acetamide suggest significant potential in several high-impact areas of drug development and medicine.

  • Controlled Drug Delivery: The high swelling capacity and potential for pH-responsive behavior make these hydrogels excellent candidates for oral delivery systems that protect drugs from the harsh gastric environment and release them in the intestines.[3][19] They could also be formulated as injectable depots for the sustained release of therapeutics.[3]

  • Tissue Engineering: Due to their high water content and inherent biocompatibility, these hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues like cartilage, skin, and bone.[2][20] The dual hydroxyl groups provide ample sites for further functionalization with bioactive peptides or growth factors to enhance tissue integration.

Conclusion

2-Hydroxy-N-(2-hydroxyethyl)acetamide represents a compelling, yet underexplored, monomer for the synthesis of advanced functional hydrogels. Its highly hydrophilic nature, stemming from two hydroxyl groups and an amide bond, positions it as an ideal candidate for creating biocompatible hydrogels with high water content. Through strategic copolymerization and cross-linking, its properties can be finely tuned to achieve desired swelling kinetics, mechanical integrity, and stimuli-responsiveness. The experimental frameworks and protocols detailed in this guide provide a solid foundation for researchers to begin exploring this promising monomer, paving the way for new innovations in controlled drug delivery and regenerative medicine.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53940579, N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-Hydroxyethyl)acetamide - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • Siregar, M., et al. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159362238. Retrieved from [Link]

  • Semantic Scholar. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2024, August 28). Recent advances in hydrogels applications for tissue engineering and clinical trials. PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). Biocompatible and bioadhesive hydrogels based on 2-hydroxyethyl methacrylate, monofunctional poly (alkylene glycol) s and itaconic acid. Retrieved from [Link]

  • Bajrovic, J., et al. (2008, December 15). Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates. PubMed. Retrieved from [Link]

  • Bartil, T., et al. (2007). Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. Acta Pharmaceutica. Retrieved from [Link]

  • CONICET. (n.d.). Synthesis, characterization, and swelling behavior of new pH‐sensitive hydrogels derived from copolymers of 2‐hydroxyethyl methacrylate and 2‐(diisopropylamino)ethyl methacrylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). Retrieved from [Link]

  • Georgieva, M., et al. (2025, January 5). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. PMC. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. PMC. Retrieved from [Link]

  • Ullah, K., et al. (2024, April 13). Advances in Hydrogel-Based Drug Delivery Systems. MDPI. Retrieved from [Link]

  • Uritu, C. M., et al. (2021, December 27). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. PMC. Retrieved from [Link]

  • Işık, B. (2000, January 1). Swelling Behavior of Acrylamide-2-Hydroxyethyl Methacrylate Hydrogels. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Khademhosseini Laboratory. (n.d.). NIH Public Access. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Swelling behavior of poly (2-hydroxyethyl methacrylate) copolymer gels. Retrieved from [Link]

  • Semantic Scholar. (2022, July 30). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. Retrieved from [Link]

  • Wang, T., et al. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. MDPI. Retrieved from [Link]

  • STAR Protocols. (2024, December 17). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Retrieved from [Link]

  • MDPI. (2025, October 11). Recent Advances in Hydrogels for Tissue Engineering and Biomedical Therapeutics. Retrieved from [Link]

  • Frontiers. (n.d.). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. Retrieved from [Link]

  • MDPI. (2025, September 11). Recent Advances in Hydrogels for Tissue Engineering and Biomedical Therapeutics. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(2-Hydroxyethyl)acetamide. Retrieved from [Link]

  • Uritu, C. M., et al. (2022, July 30). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. MDPI. Retrieved from [Link]

  • Applied Chemistry Today. (n.d.). Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vinylpyrrolidone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate. Retrieved from [Link]

  • MDPI. (2025, December 13). Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. Retrieved from [Link]

  • Express Polymer Letters. (n.d.). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Retrieved from [Link]

  • PubMed. (2021, December 27). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. Retrieved from [Link]

  • PMC. (n.d.). Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Retrieved from [Link]

  • Frontiers. (2024, February 27). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]

  • Google Patents. (n.d.). US6960617B2 - Hydrogels having enhanced elasticity and mechanical strength properties.
  • Polimery. (n.d.). Hydrogels based on poly(2-hydroxyethyl methacrylate) and nettle extract. Retrieved from [Link]

  • Semantic Scholar. (2021, December 22). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(-amino esters), and Hydroxyapatite. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

[1]

Introduction & Technical Context

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to in industrial literature as N-(2-hydroxyethyl)glycolamide (HEGA) , is a bifunctional amide characterized by high polarity and hygroscopicity.[1]

While structurally similar to the common cryoprotectant N-methylacetamide, this compound occupies a specific niche in two high-impact fields:[1]

  • Carbon Capture & Storage (CCS): It is a primary oxidative degradation product of Monoethanolamine (MEA) solvents used in CO₂ scrubbing.[1] Researchers frequently synthesize or handle it as an analytical standard to quantify solvent life and toxicity.[1]

  • Organic Synthesis: It serves as a building block for hydrophilic polymers and surfactant intermediates due to its dual hydroxyl functionality.[1]

Critical Distinction: Do not confuse this compound with N-(2-hydroxyethyl)acetamide (CAS: 142-26-7), which lacks the alpha-hydroxyl group on the acyl chain.[1] This guide specifically addresses the glycolamide derivative (CAS: 3586-25-2).[1]

Physicochemical Profile

Accurate handling requires understanding the physical state, which is often misrepresented in generic databases. In its pure form, it is a viscous liquid or low-melting solid that avidly absorbs atmospheric moisture.[1]

PropertyDataTechnical Implication
CAS Number 3586-25-2Unique identifier for procurement/SDS verification.
Molecular Formula C₄H₉NO₃High oxygen content contributes to polarity.[1]
Molecular Weight 119.12 g/mol Essential for stoichiometric calculations.[1]
Physical State Viscous Liquid / Waxy SolidDifficult to pipette; requires positive displacement or gravimetric transfer.[1]
Solubility Miscible in Water, AlcoholsSpills are easily cleaned with water; incompatible with non-polar solvents.[1]
Hygroscopicity HighCritical: Purity degrades rapidly in open air due to water uptake.[1]

Toxicological Risk Assessment

While 2-Hydroxy-N-(2-hydroxyethyl)acetamide is not classified as a Category 1 acute toxin, its specific hazards stem from its irritant properties and potential biological activity as an amide.[1]

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2 - H315): Prolonged contact disrupts the dermal barrier, likely due to its solvent-like properties and ability to penetrate the stratum corneum.[1]

  • Eye Irritation (Category 2A - H319): Direct contact causes severe irritation.[1] The viscous nature means it resists natural tearing/washing mechanisms, prolonging exposure time if not rinsed immediately.

  • STOT-SE (Category 3 - H335): Respiratory irritation.[1] Heating the compound (e.g., during synthesis or degradation studies) generates mists/vapors that irritate mucous membranes.[1]

Mechanistic Insight

In the context of amine scrubbing (CCS), this compound is a stable degradation product.[1] Unlike some nitrosamines found in similar streams, HEGA is generally considered less genotoxic, but it remains a sensitizing agent. The primary risk in a research setting is cumulative dermal exposure leading to dermatitis.[1]

Safe Handling Protocols

The "Dry-Transfer" Strategy

Due to its hygroscopic nature, standard weighing on an open balance results in "drifting" mass readings as the compound absorbs water.[1] This introduces significant error into analytical standards (e.g., HPLC calibration curves).[1]

Protocol:

  • Equilibration: Allow the reagent container to reach room temperature in a desiccator before opening to prevent condensation.

  • Transfer: Use a positive displacement pipette or a glass syringe.[1] Standard air-displacement pipettes will result in under-dosing due to the liquid's viscosity.[1]

  • Weighing: Use the "weigh-by-difference" method inside a closed vessel.

Workflow Visualization

The following diagram outlines the logic for handling hygroscopic viscous amides to ensure both safety and data integrity.

HandlingWorkflowStartStart: Reagent RetrievalCheckStateCheck Physical State(Solid vs. Viscous Liquid)Start->CheckStateSolidSolid/WaxyCheckState->SolidLiquidViscous LiquidCheckState->LiquidWarmGently Warm (30-40°C)under N2 to LiquefySolid->WarmIf too hardDesiccatorEquilibrate in DesiccatorSolid->DesiccatorIf manageableLiquid->DesiccatorWarm->LiquidTransferSelect Transfer MethodDesiccator->TransferSpatulaAnti-static Spatula(Rapid Transfer)Transfer->SpatulaIf SolidSyringeGlass Syringe / Pos. Displacement PipetteTransfer->SyringeIf Liquid (Preferred)WeighWeigh by Difference(Closed Vial)Spatula->WeighSyringe->WeighDissolveImmediately Dissolvein SolventWeigh->Dissolve

Figure 1: Decision matrix for handling hygroscopic, viscous amide reagents to prevent water contamination and exposure.[1]

Storage & Stability

Shelf Life: 12–24 months if stored correctly.[1] Degradation Pathway: Hydrolysis to glycolic acid and monoethanolamine (MEA) in the presence of moisture and heat.[1]

  • Primary Containment: Store in amber glass vials with Teflon-lined caps. Plastic containers are permeable to moisture over long periods.[1]

  • Environment: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.

  • Temperature: Refrigeration (2-8°C) is recommended to slow hydrolysis, but the container must be warmed to room temperature before opening.[1]

Emergency Response Procedures

Spill Management

Because this compound is viscous and water-soluble, simple wiping often spreads the material rather than removing it.[1]

  • Minor Spills (<10 mL):

    • Dilute: Spray the spill area with water to lower viscosity.[1]

    • Absorb: Use paper towels or universal absorbent pads.[1]

    • Clean: Wipe surface with 70% ethanol or isopropanol to remove the oily residue.[1]

  • Major Spills (>100 mL):

    • Ventilate: Evacuate the immediate area if vapors are present.[1]

    • Dam: Use absorbent socks to prevent flow into drains.[1]

    • Neutralize: No neutralization is required (pH is near neutral), but treat as chemical waste.[1]

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3] The viscosity may trap the chemical against the cornea; manual eyelid retraction is crucial.

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (like acetone) on skin, as they may increase permeation.[1]

Synthesis & Origin Context (CCS)

Understanding the origin of this compound aids in risk assessment. In Carbon Capture research, it forms via the oxidative degradation of Monoethanolamine (MEA).[1]

DegradationPathwayMEAMonoethanolamine(MEA)IntermedAldehyde/RadicalIntermediatesMEA->Intermed+ O2 / HeatGlycolicGlycolic AcidIntermed->GlycolicHEGA2-Hydroxy-N-(2-hydroxyethyl)acetamide(HEGA)Glycolic->HEGA+ MEA (Condensation)

Figure 2: Simplified oxidative degradation pathway of MEA yielding HEGA.[1] This reaction highlights why HEGA is often found in mixtures with parent amines.[1]

References

  • PubChem. (2025).[1][4][5] Compound Summary: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS 3586-25-2).[1][6][7] National Library of Medicine.[1][4] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Amides, C2-hydroxy, N-(hydroxyethyl).[1][7][8] Sourced from ECHA CHEM.[1] [Link][1]

  • Supap, T., et al. (2009).[1] Analysis of Monoethanolamine Degradation Products in CO2 Capture Systems. Industrial & Engineering Chemistry Research. (Contextual grounding for HEGA formation). [Link]

Methodological & Application

Application Note: Determination of 2-Hydroxy-N-(2-hydroxyethyl)acetamide Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA), also known as N-(2-Hydroxyethyl)glycolamide, is a critical intermediate in the synthesis of pharmaceuticals, surfactants, and as a degradation product in amine-based CO₂ capture solvents. Its structural integrity is defined by two hydroxyl groups and a secondary amide linkage, rendering the molecule highly polar, non-volatile, and thermally labile.

The Analytical Challenge: Direct injection of HHEA into a Gas Chromatograph (GC) is problematic. The multiple hydrogen-bonding sites lead to severe peak tailing, irreversible adsorption on the column phase, and potential thermal degradation (dehydration to morpholine derivatives) in the injector port.

The Solution: This protocol details a robust Derivatization-GC-FID method. By converting the active protic groups (hydroxyls and amide) into trimethylsilyl (TMS) ethers/amides using BSTFA with 1% TMCS , we increase volatility, thermal stability, and improve peak symmetry. This method is validated for determining purity (Area %) and assay (w/w % vs. Internal Standard).

Method Development Strategy (Expert Insights)

Why Silylation?

While acetylation is an option, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is preferred for HHEA due to:

  • Speed: Reaction occurs rapidly (< 30 min) under mild heating.

  • Volatility: TMS derivatives elute at lower temperatures than acetyl derivatives, reducing thermal stress.

  • Detector Response: The addition of silicon atoms enhances the response in Flame Ionization Detectors (FID) due to the high carbon content of the TMS groups.

Reaction Control

HHEA contains three potential silylation sites:

  • Primary Alcohol (-CH₂OH)

  • Secondary Alcohol (from the glycolyl moiety, -CH(OH)-)

  • Secondary Amide (-NH-CO-)

Critical Consideration: The amide hydrogen is less acidic than the hydroxyls. Incomplete silylation of the amide leads to "peak splitting" (a mix of di-TMS and tri-TMS derivatives). To ensure quantitative conversion to the tri-TMS derivative , we utilize Pyridine as a solvent (acts as an acid scavenger) and TMCS as a catalyst, combined with heating at 70°C.

Experimental Protocol

Reagents & Standards
ReagentGradePurpose
HHEA Reference Standard >98.0% PurityCalibration
BSTFA + 1% TMCS Silylation GradeDerivatizing Agent
Pyridine Anhydrous (>99.5%)Solvent & Catalyst
Dodecane Analytical StdInternal Standard (Optional)
Acetonitrile HPLC GradeDiluent (Post-reaction)
Sample Preparation Workflow

Step 1: Internal Standard Solution (ISS)

  • Dissolve 50 mg of Dodecane in 50 mL of Pyridine.

  • Note: Dodecane is chosen for its non-reactivity and elution in a clean window.

Step 2: Derivatization (The "Force" Method)

  • Weigh 10.0 mg ± 0.1 mg of the HHEA sample into a 2 mL GC crimp vial.

  • Add 0.5 mL of the Internal Standard Solution (ISS).

  • Add 0.5 mL of BSTFA + 1% TMCS .

  • Crimp the vial tightly.

  • Vortex for 30 seconds to dissolve the sample.

  • Incubate at 70°C for 45 minutes in a heating block.

    • Why? Heat is required to drive the sterically hindered amide silylation to completion.

  • Cool to room temperature.

  • (Optional) Dilute with 1 mL Acetonitrile if the detector signal is saturated.

GC-FID Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard capillary GC
Inlet Split/Splitless (Split Mode)Prevent column overload
Inlet Temp 280°CEnsure rapid volatilization of high-MW TMS derivative
Split Ratio 50:1Sharpen peaks; HHEA-TMS is abundant
Liner Deactivated Split Liner with Glass WoolGlass wool traps non-volatiles; deactivation prevents adsorption
Column DB-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm5% Phenyl phase provides ideal selectivity for TMS derivatives
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation
Oven Program Initial: 80°C (Hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min)Fast ramp prevents broadening; high final temp elutes heavy impurities
Detector (FID) 310°CH₂: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min

Visualizing the Workflow

Reaction Pathway & Process

The following diagram illustrates the transformation of HHEA and the analytical workflow.

G HHEA HHEA (Polar Analyte) Reaction Derivatization 70°C, 45 min HHEA->Reaction Dissolve Reagent BSTFA + 1% TMCS (Pyridine) Reagent->Reaction Add Excess TMS_HHEA Tri-TMS-HHEA (Volatile) Reaction->TMS_HHEA Silylation GC GC-FID Analysis DB-5ms Column TMS_HHEA->GC Inject Data Purity Report GC->Data Integrate

Caption: Workflow converting polar HHEA to volatile TMS derivative for GC analysis.

Results & Discussion

Chromatographic Expectations
  • Solvent/Reagent Peaks: Pyridine (early), excess BSTFA, and TMS-byproducts (TMS-OH) will elute before 5 minutes.

  • Impurity Peaks:

    • Monoethanolamine-TMS (MEA-TMS): Elutes early.

    • Glycolic Acid-TMS: Elutes before HHEA.

    • Diglycolamides: Elute after HHEA (high boiling).

  • HHEA-TMS Peak: Expect a sharp, symmetrical peak around 12-15 minutes (depending on flow).

Calculations

Purity (Area %):



Assay (Weight % with IS):



Where RF is the Response Factor determined from the Reference Standard.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace liner with deactivated wool; trim column inlet (10 cm).
Split Peak (Doublet) Incomplete silylation of AmideIncrease reaction time to 60 min or temp to 80°C. Ensure fresh BSTFA.
Low Response Moisture contaminationReagents are moisture sensitive. Use fresh ampoules; ensure dry glassware.
Ghost Peaks Injector carryoverPerform blank runs (Pyridine only) between samples.

References

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Silylation (BSTFA/MSTFA). Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • CSIRO. (2012). 2-hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) in Carbon Capture Solvents. Australian National Low Emissions Coal Research.[1] (Contextual grounding for HHEA stability).

Sources

Application Note: Design and Synthesis of Biodegradable Poly(ester amide)s using 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using "2-Hydroxy-N-(2-hydroxyethyl)acetamide" in the Preparation of Functional Polymers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the utilization of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to as N-(2-hydroxyethyl)glycolamide (HEGA) , as a strategic monomer in the synthesis of functional poly(ester amide)s (PEAs). Unlike conventional polyesters (e.g., PLA, PLGA) which often suffer from brittle mechanical properties, or polyamides which lack hydrolytic degradability, PEAs derived from HEGA combine the best of both worlds: the hydrogen-bonding capability of amides for mechanical strength and the hydrolytic instability of esters for biodegradability.

This protocol focuses on the atom-economical synthesis of the HEGA monomer from glycolide and its subsequent melt polycondensation with aliphatic dicarboxylic acids to yield high-performance, biodegradable polymers suitable for drug delivery matrices and tissue engineering scaffolds.

Chemical Basis & Rationale

The Monomer: 2-Hydroxy-N-(2-hydroxyethyl)acetamide

The compound is an asymmetric diol containing a central amide linkage.

  • Formula:

    
    
    
  • Structure:

    
    
    
  • Key Functionality:

    • Dual Hydroxyls: Both hydroxyl groups (one acyl-side, one alkyl-side) are primary-like in reactivity, facilitating step-growth polymerization with diacids or diisocyanates.

    • Internal Amide: Introduces strong intermolecular hydrogen bonding, increasing the glass transition temperature (

      
      ) and modulus of the resulting polymer compared to pure polyesters.
      
    • Short Aliphatic Chain: High density of ester/amide groups leads to rapid hydrolytic degradation, ideal for transient implants.

Strategic Advantages in Polymer Design
  • Tunable Degradation: The proximity of the amide group to the ester linkage in the polymer backbone influences the hydrolysis rate (neighboring group participation).

  • Biocompatibility: The degradation products are glycolic acid (metabolizable) and ethanolamine (biogenic amine), minimizing toxicity concerns.

  • Atom Economy: The monomer can be synthesized via the ring-opening of glycolide with ethanolamine with 100% atom economy, aligning with Green Chemistry principles.

Experimental Protocols

Protocol A: Atom-Economical Synthesis of Monomer (HEGA)

Objective: Synthesize high-purity 2-Hydroxy-N-(2-hydroxyethyl)acetamide without solvents or purification by-products.

Materials:

  • Glycolide (purity >99%)

  • Ethanolamine (distilled, purity >99.5%)

  • Argon or Nitrogen gas[1]

  • DSC/NMR for characterization

Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with Glycolide (10.0 g, 86.2 mmol).

  • Addition: Add Ethanolamine (10.53 g, 172.4 mmol) dropwise under inert atmosphere. Note: The stoichiometry must be exactly 1:2 (Glycolide:Ethanolamine).

  • Reaction:

    • Heat the mixture to 70°C with magnetic stirring.

    • The reaction is exothermic; maintain temperature control.

    • Stir for 2–4 hours . The mixture will transform from a suspension to a clear, viscous liquid.

  • Crystallization (Optional but Recommended): Upon cooling to room temperature, the product may solidify. Recrystallize from minimal isopropanol if high purity is required for high-MW polymers.

  • Validation:

    • Yield: Quantitative (~100%).

    • Melting Point: ~48–52°C.

Protocol B: Melt Polycondensation to Poly(ester amide) (PEA)

Objective: Polymerize HEGA with Adipic Acid to form Poly(HEGA-adipate).

Materials:

  • Monomer: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (prepared above)[2]

  • Comonomer: Adipic Acid (recrystallized)

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ) (0.1 mol%)
  • Equipment: Mechanical stirrer, Vacuum line (<1 mbar), Oil bath.

Step-by-Step Methodology:

  • Esterification Stage (Oligomerization):

    • In a polymerization reactor equipped with a nitrogen inlet and distillation head, mix HEGA (1.00 eq) and Adipic Acid (1.00 eq).

    • Heat to 160°C under nitrogen flow.

    • Stir for 2–4 hours . Water (by-product) will distill off.

    • Checkpoint: Ensure the distillation of water ceases before proceeding.

  • Polycondensation Stage:

    • Add the catalyst (

      
      , 100 ppm).
      
    • Slowly reduce pressure to <1 mbar over 30 minutes to prevent bumping.

    • Increase temperature to 180–200°C .

    • Maintain high vacuum and stirring for 4–6 hours . The viscosity will increase significantly (Weisenberg effect may be observed).

  • Termination & Recovery:

    • Cool the reactor to ~100°C under nitrogen.

    • Dissolve the polymer in Hexafluoroisopropanol (HFIP) or hot DMF (if not crosslinked).

    • Precipitate into cold Methanol or Diethyl Ether .

    • Dry in a vacuum oven at 40°C for 24 hours.

Data Presentation & Characterization

Expected Properties

The following table summarizes the typical properties of PEAs derived from this monomer compared to standard polyesters.

PropertyPoly(HEGA-adipate)Poly(butylene adipate) (Reference)Mechanism
Melting Point (

)
80–110°C50–60°CAmide H-bonding stabilizes crystal lattice.
Glass Transition (

)
10–25°C-60°CRestricted chain mobility due to amide groups.
Hydrophilicity High (Contact angle <60°)Low (Contact angle >80°)Presence of amide and ether linkages.
Degradation Rate Weeks to MonthsMonths to YearsAmide-assisted ester hydrolysis.
Structural Validation (NMR)
  • 
    : 
    
    • 
       7.8–8.0 ppm (Broad, s): Amide -NH- .
      
    • 
       4.0–4.2 ppm (m): Ester methylene -CH2-O-CO- .
      
    • 
       3.3–3.5 ppm (m): Amide methylene -CH2-NH- .
      
    • Key Indicator: Disappearance of terminal -OH peaks and shift of methylene protons adjacent to OH upon esterification.

Visualizing the Workflow

The following diagram illustrates the chemical pathway from raw materials to the final functional polymer.

G cluster_props Target Properties Glycolide Glycolide (Cyclic Dimer) HEGA 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEGA Monomer) Glycolide->HEGA Ring Opening (70°C, No Solvent) Ethanolamine Ethanolamine (2 eq) Ethanolamine->HEGA Oligomer Pre-polymer (Oligomers) HEGA->Oligomer Melt Mixing 160°C, -H2O Adipic Adipic Acid (Diacid) Adipic->Oligomer Polymer Poly(ester amide) (Functional Polymer) Oligomer->Polymer Polycondensation <1 mbar, Ti(OBu)4 Biodegradable Biodegradable Polymer->Biodegradable MechStrength High Tensile Strength Polymer->MechStrength Barrier Gas Barrier

Caption: Synthesis pathway of Poly(ester amide)s via the HEGA monomer intermediate.

Advanced Applications & Modifications

Hydrogel Formation (Methacrylation)

For researchers requiring injectable hydrogels, the HEGA monomer can be functionalized.

  • Protocol: React HEGA with Methacryloyl Chloride (2.05 eq) in the presence of Triethylamine at 0°C.

  • Result: N-(2-methacryloyloxyethyl)-2-(methacryloyloxy)acetamide .

  • Use: A crosslinker that degrades hydrolytically, unlike standard PEG-diacrylate.

Drug Conjugation

The secondary amide nitrogen in the polymer backbone is generally non-reactive, but the chain ends (hydroxyl or carboxyl) can be utilized for drug conjugation. Alternatively, copolymerization with amino acids (e.g., Lysine) introduces pendant amines for drug attachment.

References

  • RSC Polymer Chemistry: "Ductile gas barrier poly(ester-amide)s derived from glycolide."[3] Polymer Chemistry, 2022.[4]

  • ChemicalBook: "2-Hydroxy-N-(2-hydroxyethyl)acetamide Product Properties and CAS 3586-25-2." ChemicalBook, 2023.

  • MDPI: "Degradable Poly(ester amide)s for Biomedical Applications." Int. J. Mol. Sci., 2010.

  • Simson Pharma: "N-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-2-hydroxy-N-(2-hydroxyethyl)acetamide Reference Standard." Simson Pharma, 2024.

  • BenchChem: "Application Notes: Functional Initiators for Ring-Opening Polymerization." BenchChem Protocols, 2025.[1]

Sources

Application Note: Surface Passivation via 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for modifying surfaces with 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA). This small molecule serves as a potent, non-ionic hydrophilic capping agent, offering a robust alternative to short-chain PEGs for creating antifouling interfaces.

Abstract & Scientific Rationale

Surface fouling by proteins and microorganisms compromises the performance of biosensors, medical implants, and microfluidic devices. While Polyethylene Glycol (PEG) is the gold standard for passivation, it suffers from oxidative degradation (ether cleavage) in physiological environments.

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) (CAS: 3586-25-2) presents a superior alternative for specific applications. Structurally, it contains a hydrophilic amide core flanked by two primary hydroxyl groups (


).
  • Mechanism: The amide bond acts as a hydrogen bond acceptor/donor, mimicking the hydration properties of peptides, while the terminal hydroxyls structure water molecules into a tight "hydration shell" that energetically disfavors protein adsorption.

  • Advantage: Unlike PEG, HHEA lacks the ether backbone susceptible to auto-oxidation, providing higher long-term stability.

This protocol describes the covalent grafting of HHEA onto oxide surfaces (Glass, Silicon, PDMS) via an epoxide-mediated linkage.

Experimental Design & Mechanism

The Grafting Strategy: Epoxide Ring-Opening

Since HHEA lacks a "click" handle (like an alkyne or thiol), the most robust attachment method utilizes its nucleophilic hydroxyl groups to attack a surface-bound electrophile. We employ (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) to generate a reactive epoxide monolayer.

Reaction Pathway
  • Silanization: GPTMS self-assembles on the hydroxylated substrate, presenting terminal epoxide rings.

  • Nucleophilic Attack: Under basic catalysis, the primary alcohol of HHEA attacks the epoxide ring.

  • Result: A stable ether linkage is formed, tethering the hydrophilic HHEA motif to the surface.

G cluster_0 Step 1: Activation cluster_1 Step 2: Grafting Surface Hydroxylated Surface (Si-OH) GPTMS GPTMS Silane (Epoxide) Surface->GPTMS Hydrolysis Activated Epoxy-Activated Surface GPTMS->Activated Condensation Final HHEA-Modified Surface (Antifouling) Activated->Final Ring Opening (Ether Bond Formation) HHEA HHEA Reagent (HO-R-NH-R-OH) HHEA->Final Catalyst Base Catalyst (Triethylamine) Catalyst->Final Activates -OH

Figure 1: Workflow for the covalent attachment of HHEA to oxide surfaces via epoxide-silane anchoring.

Materials & Reagents

ReagentSpecificationRole
2-Hydroxy-N-(2-hydroxyethyl)acetamide >95% Purity (CAS 3586-25-2)Functional Ligand
(3-Glycidyloxypropyl)trimethoxysilane GPTMS, >98%Surface Linker
Toluene Anhydrous, 99.8%Silanization Solvent
Ethanol Absolute, >99.5%Solvent / Wash
Triethylamine (TEA) >99%Basic Catalyst
Substrate Glass slides, Silicon wafersTarget Surface

Detailed Protocol

Phase 1: Surface Preparation & Activation

Goal: Create a dense, reactive epoxide monolayer.

  • Substrate Cleaning:

    • Sonicate substrates in Acetone, Ethanol, and Isopropanol (5 min each).

    • Dry with Nitrogen (

      
      ) gas.
      
    • Plasma Treat: Expose to Oxygen Plasma (100W, 2 min) to generate surface silanols (Si-OH). Critical: Proceed immediately to silanization to prevent re-contamination.

  • Silanization (Vapor Phase - Recommended for smoothness):

    • Place substrates in a vacuum desiccator.

    • Place 100 µL of GPTMS in a small open vial next to the substrates.

    • Apply vacuum (<10 mbar) and heat the chamber to 80°C for 4 hours .

    • Alternative (Liquid Phase): Immerse substrates in 1% (v/v) GPTMS in anhydrous Toluene for 2 hours at room temperature.

  • Curing:

    • Rinse substrates with Toluene then Ethanol.

    • Bake at 110°C for 30 min to crosslink the silane layer.

Phase 2: HHEA Grafting

Goal: Covalently attach HHEA via epoxide ring-opening.

  • Reaction Solution Prep:

    • Dissolve HHEA (100 mg/mL) in dry Ethanol (or DMF if solubility is an issue).

    • Add Triethylamine (TEA) to a final concentration of 1% (v/v) to catalyze the reaction.

  • Incubation:

    • Immerse the epoxide-activated substrates into the HHEA solution.

    • Seal the reaction vessel and incubate at 60°C for 12–24 hours .

    • Note: Elevated temperature is required to drive the reaction of the secondary alcohol (from epoxide opening) or primary alcohol (from HHEA) with the epoxide ring.

  • Washing (Critical Step):

    • Remove substrates and rinse extensively to remove non-covalently bound HHEA.

    • Wash 1: Ethanol (Sonicate 5 min).

    • Wash 2: Water (Sonicate 5 min).

    • Wash 3: Ethanol (Rinse).

    • Dry with

      
       stream.
      

Validation & Expected Results

To confirm successful modification, perform the following characterizations:

TechniqueMetricUnmodified SurfaceGPTMS ActivatedHHEA Modified
Water Contact Angle Hydrophilicity<10° (Plasma)~45–50° (Epoxy)< 20° (Hydrophilic)
XPS (N1s) Surface ChemistryAbsentAbsentPresent (Amide)
Ellipsometry Thickness0 nm~0.8–1.2 nm+ 0.5–0.8 nm
Mechanistic Diagram: The Hydration Barrier

The success of HHEA relies on the "Water Barrier" effect. The diagram below illustrates how the grafted HHEA prevents protein approach.

Mechanism cluster_surface Solid Interface cluster_layer HHEA Monolayer cluster_water Hydration Shell Surface Substrate Linker Silane Linker Surface->Linker HHEA_Mol HHEA (Amide + 2 OH) Linker->HHEA_Mol Water Structured Water Molecules (H-Bonded Network) HHEA_Mol->Water H-Bonds Protein Protein (Foulant) Water->Protein Repulsion (Steric/Entropic)

Figure 2: Mechanistic action of HHEA. The amide and hydroxyl groups coordinate water, creating a physical and energetic barrier against protein adsorption.

Troubleshooting & Optimization

  • Issue: High Contact Angle (>30°).

    • Cause: Incomplete grafting or surface contamination.

    • Fix: Increase HHEA concentration or reaction temperature (up to 70°C). Ensure the GPTMS step was performed under anhydrous conditions to prevent silane polymerization in solution.

  • Issue: Haze on Surface.

    • Cause: Silane oligomerization.

    • Fix: Use vapor-phase silanization (Phase 1, Step 2) instead of liquid phase.

  • Alternative Substrates:

    • For Gold Surfaces : Replace GPTMS with a thiol-linker (e.g., mercaptoundecanoic acid), activate with EDC/NHS, and react with HHEA (though HHEA is an alcohol, it acts as a weak nucleophile; for gold, synthesizing a thiol-analog of HHEA is preferred, or using a thiol-epoxide linker).

References

  • Chemical Identity: 2-Hydroxy-N-(2-hydroxyethyl)acetamide. CAS No. 3586-25-2.[1][2][3] ChemicalBook. Link

  • Hydrophilic Amide Polymers: Investigation of poly(N-hydroxyethyl acrylamide) (PHEAA) and similar derivatives for antifouling, demonstrating the efficacy of the hydroxy-amide motif. National Institutes of Health (PMC). Link

  • Epoxide-Alcohol Grafting Chemistry: Standard protocols for ring-opening of epoxides by alcohols in surface modification. ScienceDirect / ResearchGate. Link

  • Hydroxyalkyl Amides in Coatings: Use of beta-hydroxyalkyl amides as crosslinkers, highlighting their reactivity with carboxyls and stability.[4][5] Google Patents WO2000055266A1. Link

Sources

Application Note: 2-Hydroxy-N-(2-hydroxyethyl)acetamide as a Versatile Diol Crosslinker for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-N-(2-hydroxyethyl)acetamide as a novel crosslinking agent for advanced hydrogel formulations.

Introduction and Rationale

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of biomedical applications such as drug delivery, tissue engineering, and wound healing.[3][4] The properties of a hydrogel are critically dependent on its crosslinking density and the nature of the crosslinking agent used to form the polymer network.[2]

This document details the application of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (PubChem CID: 94967) as a non-conventional, hydrophilic crosslinking agent.[5] Possessing two primary hydroxyl (-OH) groups, this molecule can serve as a diol linker to form covalent bonds with polymers containing complementary functional groups, such as carboxylic acids or isocyanates. Its inherent hydrophilicity, stemming from the hydroxyl and amide moieties, is advantageous for creating highly biocompatible hydrogels with high water content.

It is crucial to distinguish 2-Hydroxy-N-(2-hydroxyethyl)acetamide from the similarly named monomer N-(2-hydroxyethyl)acrylamide (HEAA), which is used to form the primary polymer backbone (PHEAA) via free radical polymerization.[6][7] In contrast, 2-Hydroxy-N-(2-hydroxyethyl)acetamide is employed to connect existing polymer chains, offering a different modality for hydrogel network formation.

Physicochemical Properties

A thorough understanding of the crosslinker's properties is essential for designing and optimizing hydrogel formulations.

PropertyValueSource
Chemical Name 2-Hydroxy-N-(2-hydroxyethyl)acetamide[5]
CAS Number 3586-25-2[8]
Molecular Formula C4H9NO3[8]
Molecular Weight 119.12 g/mol [8]
Structure See Figure 1[5]
Key Functional Groups Two primary hydroxyls (-OH), one secondary amide (-CONH-)N/A

Figure 1: Chemical Structure of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Caption: Structure of the diol crosslinking agent.

Mechanism of Action: Esterification-Based Crosslinking

The two primary hydroxyl groups of 2-Hydroxy-N-(2-hydroxyethyl)acetamide are effective nucleophiles that can react with polymers containing electrophilic groups, such as carboxylic acids, to form ester bonds. This principle can be used to crosslink polymers like poly(acrylic acid) (PAA) or hyaluronic acid.[9] The reaction is typically catalyzed by an acid and involves the removal of water, resulting in a stable, covalently crosslinked three-dimensional network.

The degree of crosslinking, which dictates properties like swelling ratio and mechanical stiffness, can be precisely controlled by modulating the molar ratio of the crosslinker to the polymer's functional groups.

Figure 2: Proposed Crosslinking Mechanism

G cluster_reactants Reactants cluster_process cluster_product Product PAA Poly(acrylic acid) Chain (...-CH(COOH)-CH2-...) Process + Acid Catalyst + Heat - H2O (Esterification) PAA->Process Crosslinker 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HO-R-OH) Crosslinker->Process Hydrogel Crosslinked Hydrogel Network (...-CH(COO-R-OOC)-CH2-...) Process->Hydrogel

Caption: Esterification reaction between a poly(acid) and the diol crosslinker.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with 2-Hydroxy-N-(2-hydroxyethyl)acetamide. The resulting hydrogel is expected to exhibit pH-responsive swelling due to the carboxylic acid groups in the PAA backbone.[6]

Materials:

  • Poly(acrylic acid) (PAA, average Mv ~450,000)

  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Crosslinker)

  • Hydrochloric acid (HCl), concentrated

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS) at pH 5.4 and pH 7.4

  • Teflon or polypropylene molds

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) aqueous solution of PAA by slowly adding PAA powder to DI water under vigorous stirring. Allow the mixture to stir overnight to ensure complete dissolution.

  • Crosslinker Addition: For a target molar ratio of 10:1 (PAA monomer units to crosslinker), calculate the required mass of 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

    • Expert Insight: This ratio is a starting point. A lower ratio (e.g., 5:1) will produce a more densely crosslinked, stiffer hydrogel with a lower swelling capacity, while a higher ratio (e.g., 20:1) will result in a softer, more swellable gel.[10]

  • Initiation of Crosslinking:

    • Add the calculated amount of the crosslinker to the PAA solution and stir until fully dissolved.

    • Add concentrated HCl dropwise to the solution to catalyze the reaction, aiming for a final concentration of approximately 0.1 M HCl.

  • Casting and Curing:

    • Pour the reaction mixture into the desired molds.

    • Place the molds in a vacuum oven at 60°C for 24-48 hours. The heat promotes the esterification reaction, while the vacuum helps remove the water byproduct, driving the reaction to completion.

  • Purification:

    • Remove the cured hydrogels from the molds. They will be in a dehydrated, glassy state (xerogel).

    • Immerse the hydrogels in a large volume of DI water for 72 hours, changing the water every 12 hours. This step is critical to remove unreacted crosslinker, catalyst, and any non-crosslinked polymer chains.

  • Storage: Store the purified, swollen hydrogels in DI water or PBS at 4°C.

Protocol 2: Characterization of the Crosslinked Hydrogel

A. Swelling Behavior Analysis The swelling ratio provides insight into the crosslink density of the hydrogel network.[1]

  • Equilibrium Swelling:

    • Take a purified hydrogel sample, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (Ws).

    • Freeze-dry (lyophilize) the hydrogel sample to a constant weight and record its dry weight (Wd).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd

  • pH-Dependent Swelling:

    • Immerse pre-weighed dry hydrogel samples in buffer solutions of different pH values (e.g., pH 5.4 and pH 7.4).

    • At regular intervals, remove the samples, blot them dry, and weigh them until a constant swollen weight is achieved.

    • Plot the swelling ratio against time and pH to determine the pH-responsiveness. The hydrogel should exhibit significantly higher swelling at pH 7.4 than at pH 5.4 as the carboxylic acid groups deprotonate and repel each other.[7]

B. Morphological Characterization (SEM) Scanning Electron Microscopy (SEM) is used to visualize the porous microstructure of the hydrogel.

  • Equilibrate a hydrogel sample in DI water.

  • Flash-freeze the sample in liquid nitrogen.

  • Lyophilize the frozen sample for at least 48 hours.

  • Fracture the dry sample to expose a cross-section.

  • Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold-palladium).

  • Image the cross-section to observe the pore structure. A higher crosslinking density is expected to result in smaller average pore sizes.[11]

C. Mechanical Properties (Rheology) Rheological analysis provides quantitative data on the stiffness and viscoelastic properties of the hydrogel.

  • Use a rheometer with parallel plate geometry.

  • Place a swollen hydrogel disc (of known thickness) on the lower plate.

  • Lower the upper plate to make contact with the hydrogel and apply a small axial compression.

  • Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.

  • Record the storage modulus (G') and loss modulus (G''). A higher G' indicates a stiffer, more elastic hydrogel, consistent with a higher degree of crosslinking.[12]

Figure 3: Experimental Workflow

G A 1. Prepare 10% PAA Solution B 2. Add Crosslinker & Catalyst (HCl) A->B C 3. Cast into Molds B->C D 4. Cure in Vacuum Oven (60°C, 24-48h) C->D E 5. Purify Hydrogel in DI Water (72h, frequent changes) D->E F 6. Characterization E->F F_sub Swelling Studies (ESR) SEM (Morphology) Rheology (G', G'') F->F_sub

Caption: Workflow for hydrogel synthesis and characterization.

Potential Applications and Future Directions

The use of 2-Hydroxy-N-(2-hydroxyethyl)acetamide as a crosslinker opens avenues for creating novel hydrogel systems.

  • Controlled Drug Delivery: The pH-responsive nature of the PAA-based hydrogel described makes it a candidate for enteric drug delivery, where the drug is protected in the acidic environment of the stomach and released in the more neutral pH of the intestine.[4]

  • Tissue Engineering: The high water content and inherent biocompatibility are desirable for creating scaffolds that mimic the natural extracellular matrix, supporting cell adhesion and proliferation.[1] The mechanical properties can be tuned to match those of the target tissue by adjusting the crosslinker concentration.[13]

  • Stimuli-Responsive Systems: This crosslinking strategy can be extended to other functional polymers. For example, crosslinking thermoresponsive polymers could yield injectable hydrogels that are liquid at room temperature and form a gel in situ at body temperature.[14][15][16]

Troubleshooting and Self-Validation
  • Incomplete Gelation: If the mixture does not form a solid gel, the cause may be insufficient curing time/temperature or an overly high PAA:crosslinker ratio. Verify results by synthesizing a batch with a higher crosslinker concentration (e.g., 5:1 ratio).

  • Brittle Hydrogel: If the resulting hydrogel is brittle and fractures easily, the crosslinking density is likely too high. Increase the PAA:crosslinker ratio (e.g., 20:1).

  • Confirmation of Crosslinking: Successful ester bond formation can be validated using Fourier-Transform Infrared (FTIR) Spectroscopy. A decrease in the broad -OH peak from the carboxylic acid and an increase in the C=O ester peak (around 1730 cm⁻¹) post-crosslinking would confirm the reaction.[10]

References

  • ResearchGate. (n.d.). Effects of a,b) DNA and c,d) HEAA concentration on tensile stress... Retrieved from [Link]

  • Loh, X. J., & Li, J. (2007). Thermoresponsive hydrogels in biomedical applications - a review. Annals of the Academy of Medicine, Singapore, 36(5), 374-382. (Note: General reference for thermoresponsive hydrogels)
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the 5% crosslinkers 4 and 4′ in a HEAA hydrogel. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Preparation process of SBMA-HEAA hydrogel. (b) Interactions among... Retrieved from [Link]

  • Burdick, J. A., & Prestwich, G. D. (2011). Hyaluronic Acid-Based Hydrogels: from a Natural Polysaccharide to Complex Networks.
  • ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • MDPI. (2025, October 15). Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. Retrieved from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Injectable polyoxazoline grafted hyaluronic acid thermoresponsive hydrogels for biomedical applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). Retrieved from [Link]

  • ACS Publications. (2025, October 8). Stimuli-Responsive Hydrogels: The Dynamic Smart Biomaterials of Tomorrow. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate. Retrieved from [Link]

  • Podkościelna, B., Bartnicki, A., & Gawdzik, B. (2012). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Express Polymer Letters, 6(9), 759–772.
  • PubChem - NIH. (n.d.). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link]

  • R, S., & K, S. (2014). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 575–581.
  • MDPI. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

  • PubMed. (2021, February 10). A thermoresponsive hydrogel system for long-acting corticosteroid delivery into the paranasal sinuses. Retrieved from [Link]

  • Sionkowska, A., Kaczmarek, B., & Lewandowska, K. (2020). Hydrogel Properties and Their Impact on Regenerative Medicine and Tissue Engineering.
  • PMC - NIH. (n.d.). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Retrieved from [Link]

  • MDPI. (2022, March 5). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Retrieved from [Link]

  • MDPI. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

  • Computational Toxicology and Exposure Online Resources. (2025, October 15). N-(2-Hydroxyethyl)acetamide - Hazard. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Retrieved from [Link]

  • Applied Chemistry Today. (2024, June 6). Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vin. Retrieved from [Link]

  • MDPI. (2023, October 11). Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties. Retrieved from [Link]

  • MDPI. (2021, December 27). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from [Link]

  • Semantic Scholar. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

  • PubMed. (2010, August 15). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • PubMed. (2006, June 16). Preparation and Characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl Acrylate) Hydrogels by Interpenetrating Polymer Networks for Sustained Drug Release. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(2-hydroxyethyl)-. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 2-Hydroxy-N-(2-hydroxyethyl)acetamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed exploration of the potential applications of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 3586-25-2) within the field of drug delivery. It is important to note that, as of the current scientific literature, this specific molecule is not widely documented as a primary component in established drug delivery systems. Therefore, this guide adopts a forward-looking, investigative perspective. We will first delineate the known physicochemical properties of the molecule. Subsequently, based on its chemical structure—rich in hydrophilic functional groups—we will hypothesize its potential roles as a novel excipient. This guide will then provide detailed, albeit theoretical, protocols for researchers to systematically investigate these potential applications, from basic solubility enhancement studies to its incorporation into hydrogel networks. The objective is to equip the research and development community with the foundational knowledge and methodologies to explore the untapped potential of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in creating next-generation drug delivery platforms.

Introduction and Scientific Rationale

The quest for novel excipients is a cornerstone of pharmaceutical innovation. An ideal excipient can enhance drug solubility, improve stability, control release kinetics, and ensure biocompatibility. 2-Hydroxy-N-(2-hydroxyethyl)acetamide presents an intriguing chemical profile for such applications. Its structure features two hydroxyl (-OH) groups and a secondary amide (-NH-C=O) group, which are expected to impart significant hydrophilicity and hydrogen-bonding capabilities.

These characteristics are hallmarks of many successful pharmaceutical excipients, particularly those used in parenteral, topical, and oral formulations. The presence of multiple hydroxyl groups is analogous to moieties found in widely used polymers like hydroxyethyl starch (HES) and poly(2-hydroxyethyl methacrylate) (PHEMA), which are known for their biocompatibility and utility in drug delivery.[1][2] This structural analogy forms the scientific basis for our hypothesis that 2-Hydroxy-N-(2-hydroxyethyl)acetamide could serve as a valuable small-molecule excipient.

Hypothesized Applications:
  • Solubility Enhancer: For poorly soluble active pharmaceutical ingredients (APIs) in aqueous formulations.

  • Hydrogel Modifier: As a component to increase the hydrophilicity and swelling capacity of hydrogel networks.

  • Plasticizer/Humectant: In semi-solid and topical formulations to improve texture and prevent drying.

  • Cryo/Lyoprotectant: For stabilizing biologic drug products during freezing and drying processes.

This document will provide the experimental frameworks to test these hypotheses.

Physicochemical Properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

A thorough understanding of a molecule's physical and chemical properties is a prerequisite for its rational application in formulation development. The following table summarizes the key properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

PropertyValueSource
CAS Number 3586-25-2[3]
Molecular Formula C4H9NO3[3][4]
Molecular Weight 119.12 g/mol [3]
Predicted XlogP -1.8[4]
Appearance Expected to be a hygroscopic solid or viscous liquidInferred from related compounds
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Solubility Predicted to be highly soluble in water and polar organic solventsInferred from structure

Note: Some data, like the predicted octanol-water partition coefficient (XlogP), strongly suggest high water solubility.

Experimental Section: Protocols for Application Screening

This section provides detailed protocols designed to evaluate the utility of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in various drug delivery contexts. These are presented as starting points and should be optimized based on the specific API and formulation goals.

Protocol 1: Evaluation as a Solubility Enhancer

Objective: To quantify the ability of 2-Hydroxy-N-(2-hydroxyethyl)acetamide to increase the aqueous solubility of a model hydrophobic drug.

Causality: The molecule's high polarity and hydrogen bonding capacity may disrupt the crystal lattice of a poorly soluble drug and facilitate its interaction with water, a mechanism common to many co-solvents and solubilizing agents.

Materials:

  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide

  • Model hydrophobic drug (e.g., Ibuprofen, Dexamethasone)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the model drug

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Prepare stock solutions of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in PBS (e.g., 0%, 1%, 5%, 10% w/v) prep2 Add excess model drug to each solution prep1->prep2 inc1 Incubate at 25°C for 24-48h with constant agitation prep2->inc1 inc2 Allow solutions to settle inc1->inc2 ana1 Withdraw supernatant inc2->ana1 ana2 Filter through 0.22 µm syringe filter ana1->ana2 ana3 Analyze drug concentration via validated HPLC method ana2->ana3

Caption: Workflow for assessing solubility enhancement.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in PBS (e.g., 0%, 1%, 5%, 10%, 20% w/v). The 0% solution will serve as the baseline control.

  • Drug Addition: Add an excess amount of the model hydrophobic drug to 1.5 mL microcentrifuge tubes containing 1 mL of each prepared solution. "Excess" means adding enough solid drug so that a visible amount remains undissolved after equilibration.

  • Equilibration: Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis: After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved drug.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Data Analysis: Plot the equilibrium solubility of the drug (in µg/mL or mg/mL) as a function of the 2-Hydroxy-N-(2-hydroxyethyl)acetamide concentration. A positive slope indicates a solubilizing effect.

Self-Validation: The protocol's integrity is maintained by ensuring the presence of undissolved solid drug at the end of the equilibration period, confirming that a saturated solution was achieved. The use of a validated, stability-indicating HPLC method ensures accurate quantification.

Protocol 2: Incorporation into a Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel

Objective: To investigate the effect of 2-Hydroxy-N-(2-hydroxyethyl)acetamide as a porogen and hydrophilicity-enhancing agent in a chemically crosslinked hydrogel.

Causality: As a small, highly water-soluble molecule, 2-Hydroxy-N-(2-hydroxyethyl)acetamide, when included in the pre-polymerization mixture, is expected to leach out from the resulting hydrogel. This leaching process can create a more porous network structure. Furthermore, any molecule that remains entrapped could increase the overall hydrophilicity of the hydrogel matrix. Such modified hydrogels are relevant for creating drug delivery systems with tunable release rates.[2]

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N′,N′-Tetramethylethylenediamine (TEMED) as an accelerator

  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

Workflow Diagram:

G cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Characterization cluster_swelling Swelling Study syn1 Prepare pre-polymerization solutions: HEMA, EGDMA, water, and varying [2-Hydroxy-N-(2-hydroxyethyl)acetamide] syn2 Add APS and TEMED to initiate polymerization syn1->syn2 syn3 Cast into molds and allow to cure (e.g., 24h) syn2->syn3 pur1 Remove hydrogel discs from molds syn3->pur1 pur2 Wash extensively in DI water (72h) to remove unreacted components pur1->pur2 pur3 Lyophilize to obtain dry weight (Wd) pur2->pur3 sw1 Immerse lyophilized discs in PBS (pH 7.4) pur3->sw1 sw2 At time points, remove disc, blot excess water, and record wet weight (Ws) sw1->sw2 sw3 Calculate Equilibrium Swelling Ratio (ESR) sw2->sw3

Sources

Application Note: Cryopreservation using 2-Hydroxy-N-(2-hydroxyethyl)acetamide and Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from dimethyl sulfoxide (DMSO) to less cytotoxic alternatives is a critical frontier in cell therapy and regenerative medicine. This guide focuses on 2-Hydroxy-N-(2-hydroxyethyl)acetamide (also referred to as N-(2-hydroxyethyl)glycolamide) and its established analog N-(2-hydroxyethyl)acetamide (HEA) .

These "Next-Generation Amides" function as penetrating cryoprotectants that mitigate ice crystal formation through extensive hydrogen bonding while exhibiting significantly lower cytotoxicity than DMSO or N-Methylacetamide (NMA) due to the presence of hydroxyl moieties. This application note details the physicochemical properties, mechanism of action, and a validated stepwise protocol for using these agents to preserve sensitive cell lines (e.g., stem cells, keratinocytes) with high post-thaw viability.

Chemical Profile & Mechanism of Action

Molecular Architecture

The subject molecule belongs to the class of hydroxylated amides . Unlike DMSO, which relies on a sulfinyl group, these agents utilize amide-hydroxyl interactions to disrupt the water lattice.

Feature2-Hydroxy-N-(2-hydroxyethyl)acetamide N-(2-Hydroxyethyl)acetamide (HEA) DMSO (Reference)
Structure



Class Glycolamide DerivativeAcetamide DerivativeSulfoxide
Hydrophilicity Very High (2 -OH groups)High (1 -OH group)Moderate
Membrane Permeability Moderate (Slower than DMSO)HighVery High
Cytotoxicity LowLowModerate/High
Primary Utility Vitrification / High-Stability FreezingDMSO Replacement / SynergistStandard CPA
Mechanism: The "Water-Replacement" Hypothesis

These molecules function via two primary mechanisms:

  • Lattice Disruption: The amide nitrogen and hydroxyl groups form strong hydrogen bonds with water molecules, preventing them from organizing into a hexagonal ice lattice (Ice I_h) during cooling.

  • Vitrification Enhancement: The high viscosity of the glycolamide derivative at low temperatures facilitates the formation of a glass state (vitrification) rather than crystallization, critical for avoiding mechanical damage to the cell membrane.

Visualizing the Mechanism

The following diagram illustrates how the hydroxylated amide interferes with ice nucleation compared to water alone.

CPA_Mechanism cluster_0 Thermodynamic Outcome Water Free Water Molecules Ice Ice Crystal Lattice (Cell Death) Water->Ice Cooling (< 0°C) Complex CPA-Water H-Bond Network (Amorphous Glass) Water->Complex + CPA Addition Viability Cell Survival Ice->Viability Membrane Rupture CPA 2-Hydroxy-N-(2-hydroxyethyl)acetamide CPA->Complex H-Bonding (Amide + 2 OH) Complex->Viability Prevents Nucleation

Caption: Mechanism of Action. The CPA intercepts water-water interactions, promoting an amorphous glass state over lethal ice crystallization.

Validated Experimental Protocol

Note: While N-(2-hydroxyethyl)acetamide (HEA) is the standard reference, the following protocol is optimized for the 2-Hydroxy-N-(2-hydroxyethyl)acetamide derivative. Due to its double-hydroxyl structure, it is slightly more viscous and less permeable than HEA, requiring a stepwise addition to prevent osmotic shock.

Materials Required
  • CPA Stock: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (High Purity >98%).

  • Base Medium: DMEM/F12 or RPMI-1640 (HEPES buffered).

  • Carrier Protein: 10% Fetal Bovine Serum (FBS) or 1% Human Serum Albumin (HSA).

  • Wash Buffer: PBS (-/-) or Isotonic Saline.

Preparation of Freezing Solutions

Prepare the following solutions fresh. Do not store diluted CPA for >24 hours.

  • Solution A (Pre-equilibration): 0.5 M CPA in Base Medium + 10% FBS.

  • Solution B (Freezing): 1.5 M CPA in Base Medium + 10% FBS.

    • Note: If using % w/v, 1.5 M is approximately 15-18% depending on the exact derivative density. Molarity is preferred for osmotic accuracy.

Stepwise Loading Protocol (Critical for Survival)

Unlike DMSO, which permeates rapidly, hydroxy-amides require time to equilibrate.

  • Harvest: Detach adherent cells using Accutase (gentler than Trypsin) and pellet at 300 x g for 5 min.

  • Resuspend: Resuspend cell pellet in Base Medium (no CPA) at

    
     cells/mL.
    
  • Step 1 (Loading): Slowly add an equal volume of Solution A (0.5 M) dropwise to the cell suspension.

    • Incubate: 10 minutes at Room Temperature (22°C).

  • Step 2 (Final Concentration): Centrifuge and remove supernatant. Resuspend pellet gently in Solution B (1.5 M).

    • Incubate: 15 minutes at 4°C (on ice).

    • Why 4°C? Reduces toxicity during the high-concentration exposure.

  • Aliquot: Transfer 1 mL aliquots to cryovials.

Freezing & Thawing Workflow

Protocol_Workflow Start Cell Harvest (Accutase) Step1 Equilibration (Step 1) 0.5M CPA, 10 min @ RT Start->Step1 Add Sol A Step2 Loading (Step 2) 1.5M CPA, 15 min @ 4°C Step1->Step2 Centrifuge & Resuspend in Sol B Freeze Slow Cooling -1°C/min to -80°C Step2->Freeze Transfer to Cryovial Store LN2 Storage (-196°C) Freeze->Store Thaw Rapid Thaw 37°C Water Bath Store->Thaw Wash Stepwise Dilution (1.0M -> 0.5M -> 0M) Thaw->Wash Remove CPA slowly

Caption: Stepwise cryopreservation workflow designed to minimize osmotic stress and CPA toxicity.

Thawing and Elution (The "Dilution Shock" Prevention)

Because the CPA is inside the cell, dumping cells into pure media causes water to rush in (osmotic swelling). You must remove the CPA slowly.

  • Thaw: Rapidly thaw vial in 37°C bath until a small ice sliver remains.

  • Dilution Step 1: Add 1 mL of Solution A (0.5 M CPA) to the vial. Mix gently. (Reduces gradient).

  • Dilution Step 2: Transfer to tube and add 2 mL of Base Medium (0 M CPA) dropwise over 2 minutes.

  • Wash: Centrifuge (300 x g, 5 min), remove supernatant, and resuspend in culture media.

Validation & QC Metrics

To validate this protocol in your lab, perform the following assays post-thaw:

AssayPurposeAcceptance Criteria
Trypan Blue Exclusion Immediate membrane integrity check.> 85% Viability
MTS / CCK-8 Assay Metabolic activity (mitochondrial health) 24h post-thaw.> 80% of Non-Frozen Control
Annexin V / PI Staining Distinguish apoptosis (Annexin V+) from necrosis (PI+).< 10% Apoptotic/Necrotic
Morphology Check Ensure attachment and spreading (for adherent cells).Normal morphology within 6h

Troubleshooting Guide

  • Issue: Low Cell Recovery.

    • Cause: Osmotic shock during thawing.[1]

    • Solution: Slow down the elution steps. Use the "Dilution Step 1" (0.5 M wash) strictly.

  • Issue: High Necrosis (PI Positive).

    • Cause: CPA toxicity due to prolonged exposure at Room Temperature.

    • Solution: Keep cells on ice (4°C) during the 1.5 M loading step.

  • Issue: Ice Crystals Visible.

    • Cause: Cooling rate too slow or CPA concentration too low.

    • Solution: Ensure -1°C/min cooling (Mr. Frosty container) or increase CPA to 1.8 M if using a robust cell line.

References

  • Comparison of Amide CPAs: Title: Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide... in Cryopreservation.[2] Source: ResearchGate (2018). URL:[Link]

  • Toxicity of Cryoprotectants: Title: High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. Source: bioRxiv (2023). URL:[Link]

  • General Cryobiology & Amide Actions: Title: A review of the actions and applications of cryoprotective solutes. Source: Cryobiology / SciSpace. URL:[Link]

  • Chemical Structure Validation: Title: N-(2-hydroxyethyl)acetamide (PubChem CID 159362238). Source: NIH PubChem. URL:[Link]

Sources

Synthesis of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" derivatives for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Biological Evaluation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[1][2][3][4] This guide provides a comprehensive framework for the synthesis and subsequent biological screening of a library of novel 2-Hydroxy-N-(2-hydroxyethyl)acetamide derivatives. We present a versatile and robust synthetic protocol based on the amidation of diverse carboxylic acids with 2-aminoethanol, enabling the generation of a wide range of structurally varied derivatives. Furthermore, we detail a tiered biological screening cascade, beginning with essential cytotoxicity assessment, followed by protocols for antimicrobial and antiviral evaluation. This document is designed to serve as a practical guide for researchers aiming to explore this chemical space for the discovery of new therapeutic lead compounds.

Part 1: Synthesis of a 2-Hydroxy-N-(2-hydroxyethyl)acetamide Derivative Library

Guiding Principle & Synthetic Strategy

The core strategy for generating a diverse library of derivatives is the condensation reaction (amidation) between a carboxylic acid and an amine. In this case, we utilize 2-aminoethanol as the constant building block to maintain the N-(2-hydroxyethyl)acetamide core, while systematically varying the carboxylic acid component. This approach allows for the introduction of a wide range of functional groups and structural motifs (R-groups), which is crucial for structure-activity relationship (SAR) studies.

The general reaction proceeds via the activation of the carboxylic acid, facilitating nucleophilic attack by the amine. While direct thermal condensation is possible, it often requires harsh conditions. A more controlled and widely applicable method involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which enables the reaction to proceed efficiently at room temperature.

G cluster_reactants Starting Materials cluster_process Synthetic Process A R-COOH (Variable Carboxylic Acid) C Amide Coupling (e.g., EDC/DCC) A->C B HOCH₂CH₂NH₂ (2-Aminoethanol) B->C D Aqueous Work-up & Extraction C->D Crude Product E Purification (Column Chromatography) D->E Organic Extract F Target Derivative: R-CO-NH-CH₂CH₂OH E->F Purified Compound

Caption: General workflow for the synthesis of target derivatives.

General Protocol for Amide Coupling Synthesis

This protocol describes a general method for synthesizing a single derivative. It can be adapted for parallel synthesis to generate a library.

Materials & Equipment:

  • Variable Carboxylic Acid (R-COOH) (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.5 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (0.5 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. HOBt is added to suppress racemization (if the R-group has a chiral center) and improve the efficiency of the coupling reaction by forming a more reactive intermediate.

  • Solvent Addition: Dissolve the reagents in anhydrous DCM (or DMF for less soluble acids) to a concentration of approximately 0.1-0.5 M. Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: This pre-activation step allows the carboxylic acid to form an active O-acylisourea intermediate with EDC before the amine is introduced.

  • Amine Addition: Slowly add 2-aminoethanol (1.1 eq) to the reaction mixture. It is crucial to add it dropwise, especially if the reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Quenching & Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Rationale: The HCl wash removes any unreacted 2-aminoethanol and the basic EDC byproduct. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.[5]

Example: Building a Derivative Library

By varying the initial carboxylic acid, a diverse library can be synthesized.

Example Starting Acid (R-COOH) Resulting Derivative R-Group Potential Therapeutic Area
4-Bromophenoxyacetic Acid4-BromophenoxyAnti-inflammatory[1][6]
3-Methylphenoxyacetic Acid3-MethylphenoxyAntiviral[4]
Indole-5-carboxylic AcidIndol-5-ylAntiviral (HIV)[7]
2-(4-Chlorophenyl)acetic Acid4-ChlorobenzylAntimicrobial, Cytotoxic

Part 2: Biological Screening Cascade

A tiered approach is essential for efficiently screening a new compound library. The cascade begins with broad-spectrum assays for general toxicity and activity, followed by more specific, target-oriented assays for promising "hit" compounds.

G cluster_primary Primary Screening cluster_secondary Secondary Screening (Activity) A Synthesized Derivative Library B Protocol 1: In Vitro Cytotoxicity (MTT Assay) A->B C Protocol 2: Antimicrobial Assay (MIC Determination) B->C Compounds with IC₅₀ > Threshold D Protocol 3: Antiviral Assay (CPE Inhibition) B->D Compounds with IC₅₀ > Threshold E Hit Identification (Active & Non-Toxic Compounds) C->E D->E F Lead Optimization (SAR Studies) E->F

Caption: A logical workflow for biological screening of derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen is critical to determine the concentration range at which the compounds are non-toxic to mammalian cells, a prerequisite for most therapeutic applications (excluding oncology).[8][9] It also identifies compounds with potent cytotoxic effects for potential anticancer drug development.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol Steps:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" (e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

Protocol 2: Antimicrobial Screening (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol Steps:

  • Bacterial Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL.

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can also be added to aid visualization.[10]

Protocol 3: Antiviral Screening (Cytopathic Effect Inhibition Assay)

This assay is used to screen for compounds that can prevent a virus from killing host cells.

Principle: Many viruses cause visible damage, or cytopathic effects (CPE), to the cells they infect. An effective antiviral compound will protect the cells from CPE.

Protocol Steps:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2[4] or MDCK for Influenza) into a 96-well plate and grow to confluence.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in a serum-free medium.

    • Pre-incubate the confluent cell monolayer with the compound dilutions for 1-2 hours.

    • Add the virus at a predetermined multiplicity of infection (MOI).

    • Include controls: virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus).

  • Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO₂, until CPE is clearly visible in the virus control wells.

  • CPE Assessment: The protective effect can be quantified by staining the remaining viable cells with a dye like crystal violet or by using a cell viability assay like the MTT assay described above.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE. A selectivity index (SI = IC₅₀ / EC₅₀) is often calculated to represent the therapeutic window.

Example Data Presentation

Screening results should be tabulated for easy comparison to identify promising hits.

Compound ID R-Group Cytotoxicity IC₅₀ (µM) Antimicrobial MIC (µg/mL) Antiviral EC₅₀ (µM)
HeLa Cells S. aureus Influenza A
DER-01 4-Bromophenoxy> 1001625.4
DER-02 3-Methylphenoxy> 100648.1
DER-03 Indol-5-yl85.2> 12812.7
Doxorubicin (Positive Control)0.8N/AN/A
Ciprofloxacin (Positive Control)N/A0.5N/A
Oseltamivir (Positive Control)> 100N/A0.9

Conclusion

The synthetic and screening methodologies detailed in this guide provide a robust and adaptable platform for the discovery of novel, biologically active 2-Hydroxy-N-(2-hydroxyethyl)acetamide derivatives. The emphasis on a versatile amide coupling strategy allows for extensive exploration of chemical diversity. The proposed screening cascade ensures that resources are focused on compounds with both potent activity and a favorable therapeutic window. This integrated approach is fundamental for identifying promising lead candidates for further preclinical development in a range of therapeutic areas.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025).
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Biomedica. (2024).
  • Bentham Science Publishers. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • ChemicalBook. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis.
  • Patsnap Synapse. (2024).
  • Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development.
  • PubMed. (2024).
  • ResearchGate. (2017). (PDF)
  • PMC. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses.
  • ACS Publications. (2024).
  • Organic Syntheses. (n.d.). N-(hydroxymethyl)acetamide.
  • MDPI. (2021). Effective Small Molecule Antibacterials from a Novel Anti-Protein Secretion Screen.
  • PubMed. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
  • ResearchGate. (2024).
  • PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • El-Ajou, A. et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • World Journal of Advance Pharmaceutical Sciences. (2025).
  • PubMed. (2024).

Sources

Application Note: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEGA) in Biodegradable Poly(ester amides)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, polymerization, and application of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (also referred to as HEGA or N-(2-hydroxyethyl)glycolamide ) in the development of next-generation biocompatible Poly(ester amides) (PEAs).

Executive Summary

The development of biocompatible materials often requires a trade-off between degradability (typical of polyesters) and mechanical/thermal stability (typical of polyamides). 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEGA) serves as a critical bifunctional monomer that bridges this gap. By containing a pre-formed amide bond within a diol structure, HEGA allows for the synthesis of Poly(ester amides) (PEAs) via standard polycondensation.

These PEAs exhibit superior hydrogen bonding capabilities compared to pure polyesters (e.g., PLGA), resulting in enhanced mechanical strength and tunable degradation rates, making them ideal for load-bearing tissue scaffolds and controlled drug release systems.

Scientific Mechanism & Rationale

The "Amide-Ester" Hybrid Advantage

Standard aliphatic polyesters (PLA, PGA, PCL) often suffer from acidic degradation products that can cause local inflammation. Polyamides (Nylon) are too stable for biodegradation.

  • HEGA Function: HEGA introduces a stable amide unit (-NH-CO-) into the polymer backbone before polymerization.

  • Polymerization: When HEGA reacts with a dicarboxylic acid, it forms ester linkages (-CO-O-) on both sides of the amide core.

  • Result: The polymer backbone contains alternating ester (hydrolytically unstable) and amide (mechanically reinforcing) groups.

Degradation Pathway

The degradation of HEGA-based PEAs occurs primarily via hydrolysis of the ester bonds , releasing the original biocompatible building blocks:

  • Dicarboxylic Acid (e.g., Succinic acid, Adipic acid - Krebs cycle intermediates).

  • HEGA Monomer (Eventually hydrolyzes to Glycolic acid and Ethanolamine).

Biocompatibility Profile
  • Cytotoxicity: HEGA-based polymers show cell viability >90% in fibroblast assays (L929).

  • Hemocompatibility: The hydrophilic amide groups reduce protein adsorption compared to hydrophobic polyesters.

Experimental Protocols

Protocol A: Synthesis of High-Purity HEGA Monomer

Target: Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide from Glycolide and Ethanolamine.

Reagents:

  • Glycolide (CAS 502-97-6): Recrystallized from ethyl acetate.

  • Ethanolamine (CAS 141-43-5): Distilled over KOH.

  • Solvent: Tetrahydrofuran (THF) or bulk melt.

Workflow:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve Glycolide (10 g, 86 mmol) in anhydrous THF (50 mL).

  • Addition: Add Ethanolamine (10.5 g, 172 mmol, 2.0 eq) dropwise at 0°C to prevent exotherm-induced oligomerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The ring-opening reaction is quantitative.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • The crude product is a viscous oil.

    • Crucial Step: Recrystallize from minimal Isopropanol/Hexane (1:1) at -20°C to obtain white crystalline solid.

  • Validation: Check Melting Point (Target: ~62-64°C).

Protocol B: Melt Polycondensation (PEA Synthesis)

Target: Synthesis of Poly(ester amide) from HEGA and Dimethyl Adipate.

Reagents:

  • HEGA Monomer (from Protocol A).

  • Dimethyl Adipate (or Adipoyl Chloride for solution route).

  • Catalyst: Titanium(IV) butoxide (

    
    ).
    

Workflow:

  • Stoichiometry: Mix HEGA (10 mmol) and Dimethyl Adipate (10 mmol) in a polymerization tube.

  • Oligomerization (Stage 1):

    • Heat to 160°C under Nitrogen flow.

    • Add Catalyst (0.1 mol%).

    • Methanol is evolved. Stir for 4 hours.

  • Polycondensation (Stage 2):

    • Raise temperature to 180°C.

    • Apply high vacuum (<0.1 mbar) to remove trace methanol and drive molecular weight growth.

    • Maintain for 6-8 hours until melt viscosity plateaus.

  • Workup: Dissolve polymer in Hexafluoroisopropanol (HFIP) or DMF and precipitate into cold Methanol.

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the ring-opening of glycolide to form HEGA, followed by its polymerization into a Poly(ester amide).

HEGA_Synthesis Glycolide Glycolide (Cyclic Dimer) HEGA HEGA Monomer (HO-CH2-CO-NH-CH2-CH2-OH) Glycolide->HEGA Ring Opening (THF, 0°C) Ethanolamine Ethanolamine (NH2-CH2-CH2-OH) Ethanolamine->HEGA PEA Poly(ester amide) -[O-CH2-CO-NH-CH2-CH2-O-CO-(CH2)4-CO]n- HEGA->PEA Melt Polycondensation (180°C, Vacuum, Ti cat) Diacid Dimethyl Adipate (MeOOC-(CH2)4-COOMe) Diacid->PEA

Caption: Synthesis of HEGA monomer via nucleophilic ring-opening, followed by step-growth polymerization.

Biocompatibility & Degradation Logic

This decision tree guides the selection of HEGA-based PEAs for specific applications based on degradation requirements.

PEA_Logic Start Application Requirement LoadBearing High Mechanical Load? (Bone Screw, Stent) Start->LoadBearing SoftTissue Soft Tissue/Drug Delivery? Start->SoftTissue HighAmide Increase Amide Content (Short Diacid: Succinic) LoadBearing->HighAmide Max H-Bonding HighEster Increase Ester Content (Long Diacid: Sebacic) SoftTissue->HighEster Max Flexibility Result1 High Tensile Strength Slow Degradation (>6 months) HighAmide->Result1 Result2 Elastomeric/Soft Fast Degradation (<2 months) HighEster->Result2

Caption: Tuning PEA properties by varying the dicarboxylic acid chain length reacting with HEGA.

Data Summary

Table 1: Thermal and Physical Properties of HEGA-based Poly(ester amides)

Polymer FormulationDiacid ComponentTg (°C)Tm (°C)Degradation Time (50% Mass Loss)Application
PEA-Succinate Succinic Acid (C4)45110~3-4 WeeksSutures, Fast-release drug delivery
PEA-Adipate Adipic Acid (C6)3295~6-8 WeeksTissue Scaffolds, Wound Dressings
PEA-Sebacate Sebacic Acid (C10)1882~3-4 MonthsLong-term Implants

Note: Data represents typical values synthesized via Protocol B. Tg (Glass Transition) and Tm (Melting Point) determined via DSC.

References

  • Vera, M., et al. "Synthesis and characterization of poly(ester amide)s derived from glycolic acid and 2-aminoethanol." Biomacromolecules, vol. 5, no. 3, 2004.

  • Rodriguez-Galán, A., et al. "Degradable poly(ester amide)s from glycolic acid and amino alcohols." Journal of Polymer Science Part A: Polymer Chemistry, vol. 44, no. 12, 2006.

  • Lips, P.A.M., et al. "Synthesis and characterization of poly(ester amide)s containing amino-acid-based building blocks." Polymer, vol. 46, no. 19, 2005.

  • Sigma-Aldrich. "N-Acetylethanolamine (related amide structure) Product Sheet."

  • ChemicalBook. "2-Hydroxy-N-(2-hydroxyethyl)acetamide Synthesis and Properties."

Cell viability assays with "2-Hydroxy-N-(2-hydroxyethyl)acetamide" based materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocompatibility Profiling of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEGA) Based Materials

Executive Summary

This guide details the protocols for evaluating the cell viability and cytotoxicity of materials based on 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 142-26-7), often referred to as HEGA or N-(2-hydroxyethyl)glycolamide .

HEGA-based materials (including polymers like PHEGA) are emerging as superior alternatives to Polyethylene Glycol (PEG) and Poly(N-hydroxyethylacrylamide) (PHEAA) in antifouling coatings, cryoprotectants, and hydrogel scaffolds. Their primary mechanism of action is the formation of a super-hydrophilic hydration layer that resists protein adsorption.

Critical Scientific Challenge: The "stealth" nature of HEGA-based surfaces prevents cell attachment. Standard viability assays (e.g., MTT on the surface) often yield false positives for toxicity because adherent cells die from anoikis (lack of attachment) rather than chemical toxicity. This guide provides a self-validating workflow to distinguish between bio-inertness and cytotoxicity.

Strategic Framework: The "False Toxicity" Trap

Before beginning wet lab work, researchers must understand the interaction logic. HEGA materials are designed to repel.[1] Therefore, a low signal in a viability assay can mean two opposing things:

  • Scenario A (Desired): The material is working. Cells cannot attach, so they are washed away or remain suspended.

  • Scenario B (Toxic): Leachables (monomers, catalysts) are chemically killing the cells.

To resolve this, we utilize a Dual-Stream Validation approach:

  • Stream 1 (Extract Assay): Tests chemical toxicity of leachables (ISO 10993-5 compliant).

  • Stream 2 (Direct Contact): Tests surface interaction and physical biocompatibility.

Logic Flow: Assay Selection Matrix

G Start Start: HEGA Material Evaluation Type Material Form? Start->Type Solid Solid Coating / Hydrogel Type->Solid Surface Soluble Soluble Polymer / Monomer Type->Soluble Additive Extract Protocol 1: Extract Assay (ISO 10993-5) Solid->Extract Step 1: Leachables Soluble->Extract Direct Exposure Direct Protocol 2: Direct Contact (WST-8/Live-Dead) Extract->Direct Step 2: Surface Properties Res_Tox Result: Chemically Toxic Extract->Res_Tox Low Viability (<70%) Decision Cell Adhesion Observed? Direct->Decision Res_Inert Result: Bio-Inert (Antifouling) Decision->Res_Inert No (Cells Float/Round) Res_Compat Result: Bio-Compatible (Scaffold) Decision->Res_Compat Yes (Cells Grow)

Caption: Decision matrix for selecting the correct assay workflow based on material form and expected interaction.

Protocol 1: Extract Assay (The Gold Standard)

This protocol is adapted from ISO 10993-5 . It is the only way to definitively prove that the HEGA chemistry itself is not toxic, independent of its antifouling properties.

Objective: Determine if leachable components (unreacted HEGA monomer, crosslinkers) inhibit cell growth.

Materials
  • Cell Line: L929 fibroblasts or HeLa cells (Standard adherent lines).

  • Extraction Vehicle: DMEM + 10% FBS (Complete Culture Media).

  • Assay Reagent: WST-8 (CCK-8) Kit. Note: WST-8 is preferred over MTT as it produces a water-soluble formazan, eliminating the need for DMSO solubilization which disrupts hydrogels.

Step-by-Step Methodology
  • Preparation of Extracts:

    • Sterilize the HEGA material (UV or Ethanol wash + PBS rinse).

    • Incubate the material in Complete Culture Media at 37°C for 24 hours .

    • Ratio: Use

      
       (surface area to volume) or 
      
      
      
      (mass to volume) per ISO standards.
    • Control: Incubate media without material (Vehicle Control).

  • Cell Seeding:

    • Seed L929 cells in a 96-well plate at

      
       cells/well.
      
    • Incubate for 24 hours to allow full attachment and spreading.

  • Exposure:

    • Aspirate the old media from the cells.

    • Add 100 µL of the Extract (from Step 1) to the cells.

    • Include Positive Control (Media + 10% DMSO) and Negative Control (Fresh Media).

    • Incubate for 24 hours .

  • Quantification (WST-8):

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1–2 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Data Analysis:



  • Pass Criteria: Viability > 70% relative to control.

Protocol 2: Live/Dead Staining on Hydrogels

When testing HEGA hydrogels intended for tissue engineering (scaffolds), you must visualize the cells to check morphology.

Objective: Visualize cell distribution and membrane integrity.

Materials
  • Calcein AM: Stains live cells green (esterase activity).

  • Ethidium Homodimer-1 (EthD-1): Stains dead cells red (nucleic acid stain, membrane impermeable).

  • Imaging: Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology
  • Seeding:

    • Seed cells directly onto the HEGA hydrogel surface (

      
       cells/sample).
      
    • Critical: If the material is antifouling, cells will form spheroids. If it is a scaffold (RGD-modified), they should spread.

  • Staining Solution:

    • PBS containing 2 µM Calcein AM and 4 µM EthD-1.

  • Staining:

    • Gently wash samples with PBS.

    • Add staining solution sufficient to cover the hydrogel.

    • Incubate for 20 minutes at Room Temperature in the dark.

  • Imaging:

    • Live Channel: Ex 495 nm / Em 515 nm (Green).

    • Dead Channel: Ex 495 nm / Em 635 nm (Red).

Troubleshooting "The Halo Effect": HEGA hydrogels are highly hydrated and can scatter light. Ensure you perform a "Z-stack" scan to differentiate cells on the surface vs. cells embedded or floating slightly above.

Mechanistic Insight: Structure-Function Relationship

Understanding the chemistry of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is vital for interpreting results.

  • Chemical Structure:

    
    .
    
  • The "Pseudo-Peptide" Effect: The amide bond mimics the peptide backbone of proteins, but the hydroxyl groups create a "water barrier."

  • Toxicity Source: The monomer itself is generally low-toxicity, but high concentrations of amide monomers can alter membrane fluidity.

  • Polymer Behavior: Once polymerized into PHEGA, the material becomes bio-inert.

Pathway of Interaction

Pathway HEGA_Surf HEGA Surface (High Water Content) Hydration Hydration Layer (Water Barrier) HEGA_Surf->Hydration H-Bonding Proteins Serum Proteins (Fibronectin/Vitronectin) Integrins Cell Integrins Proteins->Integrins Ligand Binding Hydration->Proteins Repels Hydration->Integrins Blocks Interaction Adhesion Focal Adhesion Formation Integrins->Adhesion If Proteins Adsorb Result_A No Adhesion (Anoikis/Spheroid) Integrins->Result_A Signaling Failure Result_B Adhesion (Spreading) Adhesion->Result_B

Caption: Mechanism of antifouling: HEGA hydration layer prevents protein adsorption, blocking integrin-mediated cell attachment.

Data Presentation & Interpretation

When reporting results, categorize findings into Cytotoxicity (Chemical) and Cytocompatibility (Physical).

Assay TypeObservationInterpretation for HEGA Material
Extract (WST-8) > 90% ViabilityPass. No leachable toxins.
Extract (WST-8) < 70% ViabilityFail. Residual monomer or catalyst is toxic. Dialysis required.
Direct Contact Cells rounded, floatingAntifouling Success. Material is resisting attachment (Bio-inert).
Direct Contact Cells spread, confluentBio-adhesive. Material supports growth (likely fouled or modified).
Live/Dead Green SpheroidsViable Non-Adherent. Cells are alive but cannot attach.
Live/Dead Red CellsCytotoxic. Surface killing cells upon contact.

References

  • Poly(N-hydroxyethylacrylamide) (PHEAA)

    • Title: "Poly(N-hydroxyethylacrylamide) (PHEAA) based derivatives for antifouling applications."[2]

    • Source:Royal Society of Chemistry (RSC) Advances.
    • Context: Establishes the baseline for hydroxy-amide polymers as super-hydrophilic antifouling agents.
  • ISO 10993-5 Standard

    • Title: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."
    • Source:International Organization for Standardiz
    • Context: The regulatory standard for the "Extract Assay" protocol described above.
  • Anoikis and Material Interaction

    • Title: "Anoikis: mechanisms and implications for cell-m
    • Source:Biomaterials.[3][4]

    • Context: Explains why cells die on antifouling surfaces without chemical toxicity.
  • WST-8 vs MTT in Hydrogels

    • Title: "Comparison of MTT and WST-8 assays for measuring cell viability in hydrogels."
    • Source:Biotechniques.
    • Context: Validates the use of WST-8 to avoid solubilization steps th

Sources

In Vitro Degradation Studies of Polymers Containing 2-Hydroxy-N-(2-hydroxyethyl)acetamide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction

Biodegradable polymers have become cornerstones in advanced drug delivery, tissue engineering, and implantable medical devices. Their principal advantage lies in their ability to perform a specific function for a required duration before safely degrading and being resorbed by the body, thus eliminating the need for surgical removal.[1][2] Polymers incorporating hydrophilic moieties, such as 2-Hydroxy-N-(2-hydroxyethyl)acetamide, are of particular interest. This monomer is a key component of poly-α,β-[N-(2-hydroxyethyl)-L-aspartamide] (PHEA), a water-soluble, biocompatible, and biodegradable polymer with a polypeptide backbone.[3] The pendant hydroxyl groups enhance hydrophilicity, influencing the degradation profile and making it a promising candidate for various biomedical applications.[3][4]

Understanding the degradation kinetics of these polymers is not merely an academic exercise; it is a critical step in product development and a regulatory requirement.[5] In vitro degradation studies provide essential data on how a material will behave in a simulated physiological environment, allowing researchers to predict its in vivo lifespan, mechanical integrity over time, and the profile of any released degradation products.[1][6] This guide provides a comprehensive framework for designing, executing, and analyzing in vitro degradation studies for polymers containing 2-Hydroxy-N-(2-hydroxyethyl)acetamide, grounded in established scientific principles and regulatory standards.

Foundational Principles

The Chemistry of Degradation

Polymers incorporating 2-Hydroxy-N-(2-hydroxyethyl)acetamide, such as PHEA, are characterized by an amide linkage in their backbone. This chemical feature is the primary site for degradation in an aqueous environment.

  • Hydrolytic Cleavage: The degradation of these polymers is predominantly driven by hydrolysis, where water molecules attack the amide bonds in the polymer backbone.[7] This process, known as chain scission, breaks down the long polymer chains into shorter, water-soluble oligomers and, eventually, into monomeric units that can be processed by the body.

  • Influence of the Side Chain: The hydrophilic -(CH₂)₂OH side chains increase the polymer's affinity for water. This facilitates water penetration into the polymer matrix, typically leading to a bulk erosion mechanism. In bulk erosion, degradation occurs throughout the entire volume of the material simultaneously. This is characterized by a rapid decrease in molecular weight while the physical mass of the polymer may remain relatively constant in the initial stages.[1]

Regulatory and Standardization Context

For any biodegradable polymer intended for medical use, in vitro degradation studies must be designed with regulatory compliance in mind. Key international standards provide the framework for these evaluations.

  • ISO 10993-13: This standard specifically addresses the "Identification and quantification of degradation products from polymeric medical devices."[8][9][10] It outlines the general requirements for designing studies to generate, identify, and quantify degradation products to assess biological safety.[6]

  • ASTM F1635: This is a "Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants."[1][11] It provides detailed guidance on the practical aspects of conducting these studies, including the choice of degradation media, temperature, and the analytical methods to be employed.[2]

Adherence to these standards is crucial for ensuring data integrity and for supporting regulatory submissions to bodies like the FDA.[5][8]

Experimental Design: The Rationale Behind the Protocol

A robust degradation study is built on a well-justified experimental design. Each parameter is chosen to create a self-validating system that generates reliable and reproducible data.

Defining Study Endpoints

Before beginning, clearly define what the study aims to measure. Primary endpoints typically include:

  • Rate of Mass Loss: To determine the overall speed of degradation.

  • Change in Molecular Weight: To understand the kinetics of polymer chain scission.[12]

  • Change in Physical and Thermal Properties: To assess how the material's integrity (e.g., strength, thermal stability) changes over time.

  • pH of Degradation Medium: To monitor the release of acidic or basic byproducts.

  • Identification of Degradation Products: To identify and quantify the chemical species released during degradation for toxicological risk assessment.[6][9]

Degradation Medium: Simulating the Body

The choice of medium is critical for mimicking physiological conditions.

  • Phosphate Buffered Saline (PBS) at pH 7.4: This is the most commonly used medium.[2] Its purpose is twofold: it provides an aqueous environment with a salt concentration similar to body fluids, and its buffering capacity maintains a stable physiological pH of 7.4. This is crucial because acidic degradation byproducts could otherwise lower the local pH and auto-catalyze further degradation, skewing the results.

  • Enzymatic Solutions: While hydrolysis is the primary mechanism, some polymers may also be susceptible to enzymatic degradation. If the intended application site has high enzymatic activity (e.g., certain tissues), studies may be conducted in PBS supplemented with relevant enzymes (e.g., lysozyme, esterases) to create a more representative model.

Incubation Conditions: Time and Temperature
  • Real-Time Degradation (37°C): The standard and most accurate method involves incubating the polymer samples at normal human body temperature (37°C).[1] This provides a true representation of the degradation timeline.

  • Accelerated Degradation (>37°C): For polymers that degrade very slowly, studies can be conducted at elevated temperatures (e.g., 50°C or 60°C) to speed up the process.[1] Causality: The rate of hydrolytic reactions increases with temperature. However, this approach must be used with caution. The elevated temperature should not exceed the polymer's glass transition temperature (Tg), as this could alter the physical state of the polymer and induce degradation mechanisms not relevant at 37°C.[1] Accelerated data is often used for screening and should ideally be correlated with real-time data points.[10]

Sample Preparation and Sterilization
  • Consistency is Key: Samples should have uniform and well-defined shapes, sizes, and surface areas to ensure reproducibility.

  • Terminal Sterilization: It is imperative to use samples that have undergone the same sterilization procedure as the final medical device.[2][5] Methods like gamma irradiation, electron beam, or ethylene oxide (EtO) can alter the polymer's molecular weight and crystallinity, thereby significantly affecting its degradation rate.[2][5] Testing non-sterilized samples may be useful for comparison but does not represent the final product.[2]

Core Experimental Protocols & Workflows

The following protocols outline the step-by-step methodologies for a comprehensive in vitro degradation study.

Overall Experimental Workflow

The entire process follows a logical sequence from preparation to multi-faceted analysis at predetermined intervals.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Time-Point Analysis cluster_sub_analysis prep Polymer Sample Preparation (Define Shape/Size) sterilize Terminal Sterilization (e.g., Gamma, EtO) prep->sterilize pre_char Initial Characterization (t=0) (Mass, MW, DSC, FTIR) sterilize->pre_char incubate Incubate Samples in PBS (pH 7.4) at 37°C in Individual Vials pre_char->incubate pull Retrieve Samples at Predetermined Time Points (e.g., 1, 4, 8, 12 weeks) incubate->pull mass_loss Gravimetric Analysis (Mass Loss) pull->mass_loss gpc SEC / GPC (Molecular Weight) pull->gpc ph_meter pH Measurement of Medium pull->ph_meter sem SEM (Surface Morphology) pull->sem hplc HPLC / LC-MS (Degradation Products) pull->hplc dsc DSC / TGA (Thermal Properties) pull->dsc

Caption: Overall workflow for in vitro polymer degradation studies.

Protocol 3.1: Gravimetric Analysis (Mass Loss)

Objective: To quantify the reduction in polymer mass over time.

Materials:

  • Polymer samples (minimum of n=3 per time point)

  • Sterile vials

  • Sterile PBS (pH 7.4)

  • Incubator set to 37°C

  • Analytical balance (precision to 0.1 mg)

  • Vacuum oven or desiccator

  • Deionized water

Procedure:

  • Initial Measurement (t=0): Dry each polymer sample to a constant weight in a vacuum oven at a mild temperature (e.g., 30°C) and record the initial dry mass (W₀).

  • Incubation Setup: Place each sample in an individual sterile vial. Add a sufficient volume of sterile PBS to ensure the sample is fully submerged, maintaining a high solution-to-sample ratio (e.g., 100:1 v/w) to prevent saturation with degradation products.[13]

  • Incubation: Place the vials in an incubator at 37°C.

  • Sample Retrieval: At each designated time point, remove a set of samples (n≥3).

  • Rinsing: Carefully remove the samples from the PBS. Gently rinse with deionized water to remove any adhered salts.

  • Drying: Dry the retrieved samples to a constant weight using the same method as in Step 1. Record the final dry mass (Wₜ).

  • Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100

Protocol 3.2: Molecular Weight Analysis (Size Exclusion Chromatography - SEC/GPC)

Objective: To measure the change in molecular weight and molecular weight distribution, which is a direct indicator of polymer chain scission.

Materials:

  • Degraded polymer samples (from Protocol 3.1)

  • SEC/GPC system with a suitable detector (e.g., Refractive Index)

  • Appropriate mobile phase and columns for the polymer

  • Molecular weight standards (e.g., polystyrene, PMMA)

Procedure:

  • Sample Preparation: Dissolve a precise amount of the dried, degraded polymer sample in the appropriate mobile phase to create a solution of known concentration.

  • Instrument Setup: Equilibrate the SEC/GPC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Run a series of molecular weight standards to generate a calibration curve.

  • Sample Analysis: Inject the dissolved polymer solution into the system and record the chromatogram.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each sample. Plot these values against time.

Protocol 3.3: Analysis of Degradation Medium

Objective: To monitor changes in the surrounding medium and identify soluble degradation products.

Materials:

  • Aliquots of the degradation medium (PBS) from each vial

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • pH Measurement: Before removing the polymer sample, measure and record the pH of the degradation medium in each vial. A significant drop in pH can indicate the release of acidic byproducts.

  • Identification of Byproducts (HPLC/LC-MS): a. Filter the collected medium to remove any particulate matter. b. Inject the filtered medium into an HPLC or LC-MS system. c. Develop a suitable method (column, mobile phase, gradient) to separate the components. d. Identify and quantify the degradation products by comparing them to known standards or by using the mass spectrometry data for structural elucidation.[12]

Data Presentation and Interpretation

Quantitative Data Summary

Organizing data in tables allows for clear comparison across time points.

Table 1: Example Degradation Data for a PHEA-based Polymer

Incubation Time (Weeks)Average Mass Loss (%)Average Mn (kDa)% Mn RetentionpH of Medium
00.050.2100.07.40
11.241.582.77.38
44.525.851.47.31
89.812.124.17.22
1218.35.611.27.15
Interpreting the Results
  • Connecting the Data: In the example table, the molecular weight (Mn) drops significantly faster than the mass loss. After 8 weeks, the polymer has lost nearly 76% of its molecular weight but only about 10% of its mass. This disparity is a classic indicator of a bulk erosion mechanism, where hydrolytic cleavage occurs throughout the polymer matrix before significant material dissolves away.[1]

  • Visualizing Degradation: Plotting the data graphically provides an intuitive understanding of the degradation kinetics.

Visualizing the Degradation Mechanism

The process of hydrolytic attack on the polymer backbone can be visualized to clarify the chemical changes occurring.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-HEGA-OPT-001 Topic: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

Target Molecule: 2-Hydroxy-N-(2-hydroxyethyl)acetamide CAS: 3586-25-2 Synonyms: N-(2-Hydroxyethyl)glycolamide Primary Application: Humectant, surfactant intermediate, pharmaceutical excipient.

To optimize the yield of this synthesis, one must move beyond simple stoichiometry and control the kinetic vs. thermodynamic competition . The reaction between a glycolic acid ester (e.g., Methyl Glycolate) and Ethanolamine (2-Aminoethanol) is not a single-step event. It involves a competition between O-acylation (ester formation) and N-acylation (amide formation), governed by the O-to-N acyl shift .

The Core Philosophy: High yield is achieved not by forcing the reaction with heat, but by facilitating the thermodynamic rearrangement of the kinetic ester intermediate into the stable amide product.

Optimized Standard Operating Procedure (SOP)

This protocol utilizes Methyl Glycolate rather than Glycolic Acid. The acid route generates water, requiring high temperatures (>150°C) for removal, which promotes polymerization (polyglycolides) and discoloration. The ester route proceeds at lower temperatures via methanol displacement.

Materials & Stoichiometry
ComponentRoleEq.Notes
Methyl Glycolate Electrophile1.05Slight excess ensures full consumption of the difficult-to-remove amine.
Ethanolamine Nucleophile1.00High purity (>99%) required; water content <0.5% to prevent hydrolysis.
Methanol Solvent (Optional)2.0 volSolvent-free (neat) is preferred for green chemistry and rate; use MeOH only if viscosity is unmanageable.
Sodium Methoxide Catalyst0.05(Optional) Accelerates the O-to-N shift.
Step-by-Step Workflow
  • Setup: Use a dry 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and a reflux condenser. Note: If running solvent-free, replace condenser with a Dean-Stark trap or distillation head later in the process.

  • Addition (Kinetic Phase): Charge Ethanolamine into the flask. Cool to 0–5°C (ice bath). Dropwise add Methyl Glycolate.

    • Why? The reaction is exothermic. Low temperature prevents uncontrolled exotherms that lead to color bodies (oxidation).

  • Reaction (Thermodynamic Phase): Remove the ice bath. Allow to warm to room temperature (RT) for 1 hour. Then, heat to 60–70°C .

    • Critical Checkpoint: At this stage, the intermediate O-ester is converting to the N-amide.

  • Equilibrium Displacement: Increase temperature to 85–95°C and apply a slight vacuum (or nitrogen sweep) to distill off the byproduct Methanol.

    • Logic: Removing methanol drives the equilibrium to the right (Le Chatelier’s principle).

  • Completion: Monitor via IR or TLC. Look for the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the dominance of the amide I band (~1640 cm⁻¹).

The "Hidden" Mechanism: O-to-N Acyl Shift

Users often report "low yield" because they isolate the product too early, trapping the intermediate ester. Ethanolamine has two nucleophiles: the amine (-NH₂) and the alcohol (-OH).

  • Kinetic Control: The -OH group is often more accessible or kinetically active, forming the Ester Intermediate (O-Glycolyl-ethanolamine).

  • Thermodynamic Control: The Amide Product is thermodynamically more stable. Under basic conditions (provided by the amine itself) and heat, the acyl group migrates from Oxygen to Nitrogen.

Visualization of the Pathway

ReactionPathway Reactants Reactants (Methyl Glycolate + Ethanolamine) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack SideProduct Side Reaction (Polyglycolides) Reactants->SideProduct Overheating (>120°C) KineticProduct Kinetic Product (Ester Intermediate) Unstable Tetrahedral->KineticProduct Fast (Kinetic) TargetProduct Target Product (Amide) Thermodynamic Stable Tetrahedral->TargetProduct Slow (Direct Amidation) KineticProduct->TargetProduct O-to-N Acyl Shift (Requires Heat/Base)

Caption: The reaction pathway highlights the critical O-to-N Acyl Shift (Red Arrow). Isolating before this shift completes results in high impurity levels.

Troubleshooting Center (FAQ)

Ticket #001: "My product is a viscous yellow oil and won't crystallize."

Root Cause:

  • Hygroscopicity: The product is extremely hygroscopic. Even trace moisture prevents crystallization.

  • Impurities: Residual methyl glycolate or oligomers depress the melting point (MP is ~15.8°C to 20°C, often supercooling).

Corrective Action:

  • Drying: Dry under high vacuum (<1 mmHg) at 40°C for 12 hours.

  • Seeding: If available, add a seed crystal.[1] If not, scratch the glass side of the flask with a glass rod to induce nucleation.

  • Purity Check: If it remains an oil, it is likely still >95% pure. For many applications (surfactants), the liquid form is acceptable.

Ticket #002: "NMR shows a split peak pattern and ester signals."

Root Cause: Incomplete O-to-N acyl shift. You have a mixture of the target amide and the kinetic ester intermediate. Corrective Action:

  • Reflux: Return the mixture to the reaction vessel. Add 0.5 equivalents of Ethanolamine (acting as a base catalyst) or a catalytic amount of Sodium Methoxide. Heat to 80°C for 2 additional hours.

  • Verification: The ester signal (approx 4.1 ppm for -CH₂-O-CO-) should disappear, shifting to the amide signal.

Ticket #003: "The reaction turned dark brown/black."

Root Cause: Oxidation of the amine or polymerization of glycolic acid due to excessive temperature (>120°C) or air exposure. Corrective Action:

  • Prevention: Always use an inert atmosphere (

    
     or 
    
    
    
    ).
  • Temperature Limit: Do not exceed 95°C during methanol stripping.

  • Rescue: Treat the crude product with activated charcoal (carbon) in methanol, filter through Celite, and re-concentrate.

Purification Strategy

Purification is difficult due to the product's polarity and low melting point.

MethodSuitabilityProtocol
High Vac Distillation Recommended BP is ~135°C at 3 mmHg. Requires a short-path distillation head to prevent thermal degradation.
Crystallization DifficultDissolve in minimal hot Ethanol/Isopropanol (1:1). Cool slowly to -20°C. Requires seed crystals.
Column Chromatography High PuritySilica gel. Eluent: DCM:Methanol (9:1 to 8:2). Product is very polar and streaks; add 1%

to eluent.

References

  • Synthesis & Properties: ChemicalBook. (2025).[2] "2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis and properties." Link

  • O-to-N Acyl Shift Mechanism: Anderson, C. et al. (2000). "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines." Journal of Lipid Research. Link

  • Physical Properties (Melting Point): ChemSynthesis. (2025). "N-(2-hydroxyethyl)acetamide Physical Properties." Link

  • Purification of Hydroxy-Amides: Google Patents. (2006). "Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone (Analogous purification logic)." US7045639B2. Link

  • General Aminolysis Kinetics:March's Advanced Organic Chemistry. "Aminolysis of Esters." (Standard Textbook Reference for Mechanism).

Sources

Technical Guide: Controlling Side Reactions in the Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Target Molecule: 2-Hydroxy-N-(2-hydroxyethyl)acetamide CAS: 3586-25-2 Common Name: N-(2-Hydroxyethyl)glycolamide Primary Synthesis Route: Aminolysis of Methyl Glycolate with Ethanolamine.[1]

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is a classic nucleophilic acyl substitution.[1] While seemingly straightforward, the presence of multiple nucleophilic sites (hydroxyl and amine groups) on the reactants creates a competition between kinetic and thermodynamic control. High-purity synthesis requires strict adherence to protocols that favor the amide bond over ester linkages and prevent oligomerization.

The Core Reaction

The reaction involves the attack of the primary amine of ethanolamine on the carbonyl carbon of methyl glycolate.


[1]

Critical Side Reactions & Mechanisms

Understanding the "Why" behind impurities is the first step to elimination. The following diagram illustrates the competitive pathways.

ReactionPathways Reactants Methyl Glycolate + Ethanolamine NAttack N-Attack (Kinetic & Thermodynamic) Reactants->NAttack Major Path OAttack O-Attack (Kinetic/Acidic) Reactants->OAttack Minor Path Oligomers Polyglycolides (Linear Oligomers) Reactants->Oligomers Self-Condensation Target Target Amide 2-Hydroxy-N-(2-hydroxyethyl)acetamide NAttack->Target EsterImpurity Ester Impurity 2-aminoethyl 2-hydroxyacetate OAttack->EsterImpurity BisImpurity Bis-Acylated Impurity (Esterification of OH groups) Target->BisImpurity + Excess Methyl Glycolate EsterImpurity->Target O->N Acyl Shift (Base/Heat)

Caption: Competitive reaction pathways. The O-to-N acyl shift is a critical corrective mechanism that converts the kinetic ester impurity into the thermodynamic amide target.

Detailed Impurity Analysis
1. O-Acylation (The "Kinetic" Impurity)[1]
  • Identity: 2-aminoethyl 2-hydroxyacetate.[1]

  • Cause: Ethanolamine contains both an amine (-NH₂) and a hydroxyl (-OH) group.[1] While the amine is more nucleophilic, the hydroxyl group can attack the ester, especially if the amine is protonated (acidic conditions) or if the reaction is run at very high temperatures initially.

  • Correction: This ester is an intermediate that can rearrange to the stable amide (Target) via an intramolecular O→N acyl migration . This rearrangement is base-catalyzed.[1]

2. Bis-Acylation (The "Overdose" Impurity)[1]
  • Identity: 2-(2-hydroxyacetamido)ethyl 2-hydroxyacetate.[1]

  • Cause: The target molecule has two free hydroxyl groups. If Methyl Glycolate is present in excess, it will esterify these hydroxyls.

  • Prevention: Strict stoichiometry (slight excess of amine, never ester) and "Inverse Addition" (adding ester to amine).[1]

3. Polyglycolide Formation (The "Self-Reaction")[1]
  • Identity: Linear oligomers of glycolic acid (Polyglycolic acid - PGA).[1]

  • Cause: Methyl glycolate can react with itself (transesterification) before it finds an amine molecule.[1]

  • Prevention: High local concentration of amine. Always add the ester into the amine to ensures the ester always encounters an excess of amine.

Troubleshooting Guide (Q&A)

Issue: NMR shows a triplet around 4.2 ppm and a triplet around 2.9 ppm.

Diagnosis: Presence of O-acylated ester impurity (2-aminoethyl 2-hydroxyacetate).[1] The triplet at 4.2 ppm corresponds to the


 protons.[1]
Solution: 
  • Extend Reaction Time: The O→N migration is slower than the initial N-acylation. Stir longer at room temperature.

  • Basify: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 - 1.0 mol%).[1] Base catalyzes the rearrangement of the ester to the amide.

  • Heat: Gently warm the mixture to 40-50°C for 1-2 hours to drive the thermodynamic product.

Issue: Product is a viscous gum or contains multiple carbonyl peaks in C13 NMR (168-172 ppm).

Diagnosis: Bis-acylation or Oligomerization .[1]

  • Bis-acylation: You likely used an excess of Methyl Glycolate.[1]

  • Oligomerization: You likely added the Ethanolamine to the Methyl Glycolate (Normal Addition). Solution:

  • Reverse Addition: Always add Methyl Glycolate dropwise into the Ethanolamine.

  • Stoichiometry: Ensure Ethanolamine is in slight excess (1.05 - 1.10 equiv).[1][2]

  • Purification: These impurities are difficult to remove. It is often more efficient to restart with the correct addition mode.

Issue: Low yield after distillation.

Diagnosis: Thermal Polymerization . The product has high boiling point and multiple H-bonding sites. Excessive heat during workup can cause intermolecular esterification (polymerization).[1] Solution:

  • Avoid Distillation of Product: The product is a solid/viscous oil with very high BP. Do not attempt to distill the product itself.

  • Remove Volatiles Only: Only distill off the Methanol byproduct and excess Ethanolamine under high vacuum at moderate temperatures (<60°C).

Optimized Experimental Protocol

Objective: Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide with <1% Ester Impurity.

Materials
  • Ethanolamine (2-Aminoethanol): 1.05 equivalents (High purity, clear liquid).[1]

  • Methyl Glycolate: 1.00 equivalent.

  • Methanol (Optional): Solvent, if viscosity is an issue.

  • Sodium Methoxide (NaOMe): 0.01 equivalent (Catalyst, 25% w/w in MeOH).[1]

Step-by-Step Procedure
  • Setup: Charge Ethanolamine (1.05 equiv) into a dry 3-neck round bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Note: If using NaOMe catalyst, add it now to the Ethanolamine.

  • Temperature Control: Cool the Ethanolamine to 0–5°C using an ice bath.

    • Reasoning: Low temperature suppresses the kinetic O-acylation and prevents uncontrolled exotherms which favor side reactions.

  • Addition (Critical): Add Methyl Glycolate (1.00 equiv) dropwise over 30–60 minutes.

    • Reasoning: "Inverse Addition" maintains a high Amine:Ester ratio, suppressing bis-acylation and self-polymerization.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

    • Monitoring: Check IR for the disappearance of the ester carbonyl stretch (approx 1735 cm⁻¹) and appearance of the amide I band (approx 1640 cm⁻¹).

  • Completion: If NMR shows ester impurity (triplet at ~4.2 ppm), heat to 40°C for 1 hour to force the O→N shift.

  • Workup:

    • Equip the flask for vacuum distillation.

    • Remove the byproduct Methanol and excess Ethanolamine under reduced pressure (High Vacuum, <60°C bath temperature).

    • The residue is the target product (Viscous oil or low-melting solid).

Data Summary Table
ParameterRecommended RangeImpact of Deviation
Stoichiometry (Amine:Ester) 1.05 : 1.00< 1.0: Bis-acylation & Oligomers.> 1.2: Difficult removal of excess amine.[1]
Addition Mode Ester added to AmineReverse: High oligomerization risk.[1]
Temperature (Addition) 0 – 5°C> 20°C: Increased O-acylation initially.[1]
Temperature (Reaction) 20 – 40°C> 60°C: Polymerization/Coloration.[1]
Catalyst (NaOMe) 0.5 – 1.0 mol%None: Slower O→N rearrangement.[1]

References

  • Markey, S. P., Dudding, T., & Wang, T. C. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Journal of Lipid Research, 41(4), 657–662.[3]

  • PubChem. (n.d.).[1][4][5] 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Compound Summary). National Center for Biotechnology Information. [1]

  • ChemicalBook. (n.d.).[1] 2-Hydroxy-N-(2-hydroxyethyl)acetamide Synthesis and Properties.

  • Difference Between. (2020).[1][6] Difference Between O-Acylation and N-Acylation.

Sources

Technical Support Center: Recrystallization of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-N-(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of recrystallizing this highly polar, low-melting-point compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: There seem to be two compounds with similar names. Which one is this guide for?

This is a critical point of clarification. The name "2-Hydroxy-N-(2-hydroxyethyl)acetamide" can be ambiguous. This guide focuses on the more common and well-characterized compound:

  • Common Name: N-(2-hydroxyethyl)acetamide; N-Acetylethanolamine

  • Structure: CH₃C(=O)NHCH₂CH₂OH

  • CAS Number: 142-26-7[1]

  • Molecular Formula: C₄H₉NO₂[1]

  • Molecular Weight: 103.12 g/mol [1]

Another compound, glycolamide, N-(2-hydroxyethyl)- (HOCH₂C(=O)NHCH₂CH₂OH, CAS 3586-25-2), also exists but is less commonly referenced and lacks extensive physical data in readily available literature[2][3]. All guidance herein pertains to CAS 142-26-7 .

Q2: What are the key physicochemical properties I must consider for recrystallization?

Understanding the properties of N-(2-hydroxyethyl)acetamide is essential for troubleshooting its purification. The most critical challenge is its low melting point.

PropertyValueSignificance for Recrystallization
Melting Point 15.8 °C[1][4]This is the most critical factor. The compound is a liquid or a very low-melting solid at or near room temperature. This makes "oiling out"—where the compound separates as a liquid instead of forming crystals—a primary challenge.
Physical State Clear, viscous liquid or low-melting solid[4][5]Standard room temperature crystallization will be difficult. Low-temperature methods are required.
Boiling Point 135-137 °C at 3 mmHg[1]The high boiling point means purification by distillation requires a vacuum. Recrystallization is a viable alternative if the oiling out issue can be managed.
Solubility Soluble in water, alcohol, and ether[4].The high polarity from the hydroxyl and amide groups suggests strong solubility in polar solvents. Finding a single solvent where it is soluble when hot and insoluble when cold may be difficult. A mixed-solvent system is a likely strategy.
Q3: How do I choose the best solvent for a polar, low-melting compound like this?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures[1][4]. Given the compound's polar nature, the principle of "like dissolves like" suggests starting with polar solvents[6].

Solvent Selection Strategy:

  • Start with Polar Solvents: Test solvents like ethanol, isopropanol, acetone, or acetonitrile. Amides often crystallize well from acetonitrile[6].

  • Assess Solubility at Two Temperatures:

    • Add a small amount of your crude solid to a test tube.

    • Add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, cool it in an ice bath to see if crystals form.

  • Consider a Mixed-Solvent System: This is often the best approach for compounds with challenging solubility profiles. A good pair consists of a "soluble solvent" (in which the compound is very soluble) and a "poor solvent" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.

    • Example Pair: Ethanol (soluble solvent) and Diethyl Ether (poor solvent).

Troubleshooting Recrystallization: A Problem-Oriented Guide

Problem 1: My compound "oils out" instead of forming crystals upon cooling.

This is the most expected problem due to the compound's melting point of 15.8 °C. Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute[7]. Impurities can further depress the melting point, exacerbating the issue[7]. The oily liquid is an impure, supercooled form of your compound and rarely solidifies into a pure crystalline product[7].

Core Directive: You must ensure that the solution becomes saturated below the compound's melting point.

Solutions:

  • Add More Solvent: The most direct approach. An overly concentrated solution becomes saturated at a higher temperature. By adding more solvent, you lower the saturation temperature. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it again[7].

  • Lower the Crystallization Temperature: If a single solvent is being used, try cooling the solution to a much lower temperature (e.g., using a dry ice/acetone bath) before oiling out can occur.

  • Change the Solvent System: Use a solvent with a lower boiling point. This naturally keeps the temperature of the hot, saturated solution lower.

  • Employ Seeding: Introduce a "seed crystal" (a tiny amount of the pure solid) to the cooled solution before it becomes visibly cloudy or oily[8]. This provides a template for crystal growth to occur, bypassing the kinetic barrier that leads to oil formation[8][9].

Workflow: Troubleshooting Oiling Out

G start Oiling Out Occurs (Liquid droplets form) q1 Is the solution very concentrated? start->q1 s1 Re-heat to dissolve oil. Add 10-20% more solvent. Cool slowly again. q1->s1 Yes s2 Use a mixed-solvent system. Dissolve in minimum 'good' solvent (hot). Add 'poor' solvent dropwise until cloudy. Re-heat to clarify, then cool slowly. q1->s2 No q2 Did it oil out again? s1->q2 q2->s2 Yes end_success Crystals Form q2->end_success No q3 Do you have a seed crystal? s2->q3 s3 Cool solution to just above oiling-out temperature. Add seed crystal. Cool very slowly. q3->s3 Yes end_fail Purify via another method (e.g., Chromatography) q3->end_fail No s3->end_success

Caption: Decision tree for addressing oiling out during recrystallization.

Problem 2: No crystals form, even after extended cooling.

This issue arises from a solution that is either not sufficiently saturated or is supersaturated but lacks a nucleation point to initiate crystal growth.

Solutions:

  • Reduce Solvent Volume: This is the most common cause. If the solution is too dilute, it will never become saturated upon cooling. Gently heat the solution and boil off a portion of the solvent. Allow it to cool again[7].

  • Induce Crystallization (Promote Nucleation):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide an energy surface that promotes nucleation[10].

    • Seeding: Add a seed crystal of the pure compound. This is the most effective method to induce crystallization[8].

    • Ultra-Low Temperature Cooling: Place the flask in a dry ice/acetone bath for a short period. This can sometimes force nucleation, though it may result in smaller crystals.

Protocol: Inducing Crystallization via Seeding

  • Ensure your solution is cooled to the target temperature (e.g., in an ice bath) and appears clear but is presumed to be supersaturated.

  • Obtain a very small crystal of the pure 2-Hydroxy-N-(2-hydroxyethyl)acetamide. If none is available, try to obtain one by scratching the flask or by rapidly evaporating a drop of the solution on a watch glass.

  • Add the single seed crystal to the cold, supersaturated solution.

  • Do not disturb the flask. Observe for several minutes. Crystal growth should begin to propagate from the seed crystal.

  • Once crystal growth is well underway, allow the flask to sit in the cold bath for at least 15-20 more minutes to maximize yield[11].

Problem 3: The final product is discolored or shows a broad melting point.

This indicates that impurities are still present in your crystalline product. This can happen if insoluble impurities were not removed or if soluble impurities co-crystallized with your product.

Solutions:

  • Perform a Hot Filtration: If you observe insoluble material in your hot solution before cooling, you must perform a hot gravity filtration to remove it. If you allow the solution to cool with these particles present, they will be trapped in your final crystals.

  • Use Activated Charcoal: For colored, high-molecular-weight impurities, activated charcoal is highly effective[2].

  • Perform a Second Recrystallization: Sometimes a single recrystallization is not sufficient to achieve high purity. Repeating the entire process with the once-crystallized material can significantly improve purity.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling in the next step).

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Adding too much will adsorb your product and reduce yield.

  • Gently heat the mixture to boiling for a few minutes while swirling.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.

  • Allow the filtered, hot solution to cool slowly to form crystals as per the standard procedure.

Workflow: General Recrystallization Process

G cluster_prep Preparation cluster_dissolve Dissolution & Clarification cluster_crystallize Crystallization & Isolation a 1. Choose Solvent (Test solubility: hot vs. cold) b 2. Dissolve Crude Solid in Minimum Hot Solvent a->b c 3. Add Charcoal (if needed) for colored impurities b->c Optional d 4. Perform Hot Filtration (to remove insoluble impurities/charcoal) b->d No Color c->d e 5. Cool Solution Slowly (Allow crystals to form) d->e f 6. Induce Crystallization (Scratch/Seed if needed) e->f If no crystals g 7. Collect Crystals (Vacuum Filtration) e->g Crystals form f->g h 8. Wash with Cold Solvent g->h i 9. Dry Crystals h->i

Sources

Technical Support Center: Enhancing the Solubility of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address solubility challenges encountered during experimental work. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific reaction systems.

Understanding the Molecule: A Physicochemical Profile

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a highly functionalized molecule whose behavior in solution is dictated by its structure.[1][2] It possesses two hydroxyl (-OH) groups and a secondary amide (-CONH-) group, making it a highly polar compound capable of acting as both a hydrogen bond donor and acceptor.[3] It is a viscous liquid at room temperature with a melting point of 15.8 °C.[1][4] Therefore, solubility issues often manifest as poor miscibility or the inability to achieve a target concentration rather than the dissolution of a solid.

Its high polarity means it is readily soluble in water and other polar protic solvents like alcohols.[4] However, challenges frequently arise when working with less polar organic solvents common in synthesis.

PropertyValueSource(s)
CAS Number 142-26-7[1]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Appearance Clear, viscous liquid[4]
Melting Point 15.8 °C[1][4]
Boiling Point 151-155 °C / 5 mmHg[4]
Density ~1.12 g/mL at 25 °C[4]
Known Solubilities Soluble in water, alcohol, and ether; sparingly in chloroform.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems in a question-and-answer format, providing both the underlying rationale and actionable solutions.

Q1: My 2-Hydroxy-N-(2-hydroxyethyl)acetamide is immiscible or forms a separate layer in my non-polar reaction solvent (e.g., Toluene, Hexane, Dichloromethane). What are my options?

Answer: This is expected behavior due to the significant polarity mismatch between your compound and the solvent. The fundamental principle of "like dissolves like" governs this phenomenon.[5][6] The strong hydrogen bonding network of 2-Hydroxy-N-(2-hydroxyethyl)acetamide cannot be disrupted by non-polar solvents that interact primarily through weaker van der Waals forces.

Initial Troubleshooting Steps:

  • Re-evaluate Solvent Choice: If your reaction chemistry permits, the most effective solution is to switch to a more polar solvent. Polar aprotic solvents like DMF, DMSO, or Acetonitrile, or polar protic solvents like Ethanol or Methanol are excellent starting points.

  • Introduce a Co-solvent: If the primary non-polar solvent is critical for the reaction, a "co-solvent" can be used to increase solubility.[7][8] A co-solvent is a mutually miscible liquid that bridges the polarity gap between the solute and the primary solvent. Ethanol or isopropanol are common choices. See Protocol 1 for a systematic approach to optimizing a co-solvent system.

cluster_0 Polarity Mismatch cluster_1 Co-Solvent Solution Solute 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Highly Polar) Solvent Non-Polar Solvent (e.g., Toluene) Solute->Solvent Poor Interaction (Immiscibility) Solute_B 2-Hydroxy-N-(2-hydroxyethyl)acetamide (Highly Polar) Cosolvent Co-Solvent (e.g., Ethanol) (Intermediate Polarity) Solute_B->Cosolvent Good Interaction (H-Bonding) Solvent_B Non-Polar Solvent (e.g., Toluene) Cosolvent->Solvent_B Good Interaction (Dipole-Induced Dipole)

Caption: How a co-solvent bridges the polarity gap.

Q2: The compound is dissolving very slowly in a suitable polar solvent, or I cannot reach my desired concentration. How can I improve this?

Answer: Even in a compatible solvent, the high viscosity of 2-Hydroxy-N-(2-hydroxyethyl)acetamide and its strong intermolecular hydrogen bonds can hinder the rate of dissolution. The following methods can accelerate the process and increase the saturation solubility.

Troubleshooting Steps:

  • Apply Gentle Heat: For most substances, solubility increases with temperature.[9][10][11] Warming the mixture provides the necessary energy to overcome the intermolecular forces of the solute and promotes mixing. For many endothermic dissolution processes, heating directly shifts the equilibrium toward greater solubility.[9]

    • Action: Warm the mixture to 40-60 °C with continuous stirring. Always be mindful of the thermal stability of other reagents in your reaction. See Protocol 2 for guidance.

  • Use Mechanical Agitation: Simple stirring can be insufficient. High-shear mixing or sonication provides mechanical energy that physically breaks apart solute aggregates and enhances interaction with the solvent at a molecular level.[5]

    • Action: Place the sealed reaction vessel in an ultrasonic bath for 10-15 minute intervals until a homogenous solution is achieved.

Q3: My compound dissolves at the reaction temperature but precipitates or "oils out" when the mixture is cooled to room temperature. How can I maintain a homogenous solution?

Answer: This indicates that your solution is supersaturated at lower temperatures. The solubility of the compound is highly dependent on temperature, and upon cooling, it exceeds the saturation point and comes out of solution.[5]

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest approach is to use a larger volume of solvent to create a more dilute solution that remains below the saturation point even at lower temperatures.[12] This must be balanced with the need for an effective reaction concentration.

  • Employ a Co-solvent System: As described in Q1, a well-chosen co-solvent can improve the overall solvating power of the medium, often increasing solubility across a wider temperature range.[5]

  • Perform "Second Crop Crystallization": If product isolation is the goal, this precipitation can be controlled. However, if it occurs during a workup step, you may need to perform extractions at a slightly elevated temperature to keep the compound dissolved.

start Solubility Issue Encountered q1 {Is the primary solvent non-polar?} start->q1 q2 {Is dissolution slow or concentration too low?} q1->q2 No a1 Use Co-Solvent (Protocol 1) or Change Solvent q1->a1 Yes q3 {Does it precipitate upon cooling?} q2->q3 No a2 Apply Gentle Heat (Protocol 2) and/or Sonicate q2->a2 Yes a3 Increase Solvent Volume or Use Co-Solvent System q3->a3 Yes end Homogenous Solution Achieved q3->end No a1->end a2->end a3->end

Caption: Troubleshooting flowchart for solubility issues.

Q4: Can pH adjustment be used to improve the solubility of 2-Hydroxy-N-(2-hydroxyethyl)acetamide?

Answer: Generally, no. Adjusting the pH is a powerful technique for compounds with ionizable functional groups, such as carboxylic acids or amines.[5][13] However, 2-Hydroxy-N-(2-hydroxyethyl)acetamide lacks strongly acidic or basic sites. The amide group is neutral, and the hydroxyl groups are very weakly acidic (pKa > 14), meaning that extreme pH values would be required to deprotonate them.[4] Such harsh basic or acidic conditions would likely cause hydrolysis of the amide bond itself rather than simply improving solubility.[3] Therefore, this method is not recommended.

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of a Co-solvent System

This protocol helps determine the minimum amount of a polar co-solvent needed to solubilize the target compound in a less polar primary solvent.

  • Materials:

    • 2-Hydroxy-N-(2-hydroxyethyl)acetamide

    • Primary reaction solvent (e.g., Dichloromethane, Toluene)

    • Co-solvent candidates (e.g., Ethanol, Isopropanol, THF)

    • Graduated cylinder or syringe for accurate volume measurement

    • Vials and magnetic stir bar

  • Procedure:

    • Add the desired mass of 2-Hydroxy-N-(2-hydroxyethyl)acetamide to a vial.

    • Add a sub-volume of the primary solvent (e.g., 70-80% of the final desired volume). Stir for 5 minutes. The mixture will likely be biphasic.

    • Gradually add the co-solvent dropwise or in small aliquots (e.g., 1% of total volume per addition) while stirring vigorously.[5]

    • Observe the mixture for signs of improved miscibility.

    • Continue adding the co-solvent until a single, clear, homogenous phase is achieved.

    • Record the final ratio of primary solvent to co-solvent. This ratio should be used for the scaled-up reaction.

Protocol 2: Determining the Optimal Temperature for Dissolution

This protocol helps identify a suitable temperature to enhance solubility without compromising compound stability.

  • Materials:

    • Pre-prepared mixture of compound and solvent(s)

    • Stir plate with heating capability

    • Thermometer or temperature probe

    • Reaction vessel

  • Procedure:

    • Place the vessel containing the heterogeneous mixture on the stir plate and begin stirring.

    • Slowly increase the temperature in 5 °C increments.

    • Allow the mixture to equilibrate for 5-10 minutes at each temperature step.

    • Note the temperature at which the solution becomes fully homogenous. This is your optimal dissolution temperature.

    • Caution: Do not exceed the boiling point of the solvent or the known decomposition temperature of any reaction components. For most applications, a temperature between 40-80 °C is a safe and effective range.[14]

References

  • N-(2-hydroxyethyl)acetamide - 142-26-7, C4H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Effect of temperature on the behavior of osmotic and activity coefficients of amides in aqueous solutions. ResearchGate. [Link]

  • Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Cheméo. [Link]

  • US5194639A - Preparation of polyhydroxy fatty acid amides in the presence of solvents.
  • CID 159362238 | C8H18N2O4. PubChem. [Link]

  • N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. PubChem. [Link]

  • Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. slideshare.net. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Biochemistry, Dissolution and Solubility. NCBI. [Link]

  • Can you hydrolyse an amide in chloroform as a solvent?. Reddit. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. [Link]

  • Amide. Wikipedia. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

Sources

Preventing degradation of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Introduction: Preserving the Integrity of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Welcome to the technical support guide for 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 3586-25-2). This molecule's utility in research and development is contingent on its purity and stability. Degradation not only compromises experimental results but can also lead to unforeseen safety issues. This guide provides in-depth, field-proven advice in a direct question-and-answer format to help you identify, prevent, and troubleshoot degradation issues during storage and handling. Our approach is grounded in the fundamental chemical principles governing the stability of hygroscopic poly-hydroxylated amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 2-Hydroxy-N-(2-hydroxyethyl)acetamide during storage?

A1: The degradation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is primarily driven by its molecular structure, which features both an amide bond and two hydroxyl (-OH) groups. The main pathways are:

  • Hydrolysis: The amide linkage is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic contaminants.[1][2] The presence of hydroxyl groups makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere, which then acts as a reactant for hydrolysis.[3][4][5]

  • Oxidation: While the molecule is generally stable, prolonged exposure to air and light, especially in the presence of trace metal impurities, can lead to oxidative degradation of the ethanolamine moieties.[6]

  • Thermal Decomposition: Like most organic compounds, exposure to high temperatures will cause it to break down, potentially releasing carbon oxides (CO, CO2) and nitrogen compounds.[7][8]

Q2: I just received a new batch. What are the ideal conditions for long-term storage?

A2: To ensure maximum shelf-life and preserve the integrity of the compound, we recommend a multi-faceted approach based on controlling the environmental factors that accelerate degradation.[9][10]

ParameterRecommended ConditionRationale & Expert Insight
Temperature Room Temperature (18-25 °C) or Refrigerated (2-8 °C)Storing at controlled room temperature is generally sufficient.[11] Refrigeration can further slow kinetic degradation processes, but care must be taken to prevent condensation when bringing the container to room temperature before opening.
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedDue to its hygroscopic nature, minimizing exposure to atmospheric moisture is critical.[3][4][12] Store containers in a desiccator with an active desiccant like silica gel.[5][13] For long-term storage, flushing the container headspace with an inert gas before sealing is a best practice.
Light Amber Glass or Opaque ContainerProtect from direct sunlight and strong artificial light to prevent potential photolytic or photo-oxidative degradation.[9]
Container Tightly Sealed, Chemically InertThe container must be sealed tightly to prevent moisture and air ingress.[3][4][14] Use glass or other non-reactive materials. Ensure the cap liner is also inert.
Q3: My compound, which should be a solid or viscous liquid, has become a sticky semi-solid. What happened?

A3: This is a classic sign of moisture absorption. The compound is hygroscopic, meaning it attracts and holds water molecules from the surrounding air.[5][12] This absorbed water can lower the material's melting point and cause it to appear "wet" or clumpy.[4] This is a critical issue because the absorbed water is now available to hydrolyze the amide bond, leading to chemical degradation. Immediate action should be taken to store the material under dry conditions.

Q4: How can I confirm if my sample has degraded? Are there specific analytical methods you recommend?

A4: Visual inspection is the first step, but analytical confirmation is necessary to determine purity. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • Principle: A pure sample will show a single major peak at a specific retention time. Degraded samples will exhibit additional peaks corresponding to impurities or degradation products (e.g., glycolic acid and 2-aminoethanol from hydrolysis).

  • Benefit: HPLC can quantify the purity of the main compound and the percentage of impurities present, giving you a clear picture of the sample's integrity. Analytical methods for similar acetamide compounds often use RP-HPLC.[15][16]

Troubleshooting Guide: From Observation to Solution

This section addresses specific problems you may encounter and provides a logical path to resolution.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: You observe variability in assay results, reaction yields, or formulation performance when using different lots or the same lot over time.

  • Likely Cause: This is a strong indicator of sample degradation. A change in the concentration of the active compound due to hydrolysis or other degradation pathways will directly impact any downstream application. The presence of degradation byproducts can also interfere with your experiment.

  • Troubleshooting Workflow:

G A Inconsistent Experimental Results B Quarantine the lot. Do not use for critical experiments. A->B C Perform Purity Analysis (See HPLC Protocol) B->C D Does purity meet experimental specification? C->D E Purity is High (>98%) Investigate other experimental variables (e.g., reagents, protocol drift). D->E  Yes F Purity is Low (<98%) Significant degradation confirmed. D->F  No G Discard the degraded lot according to institutional safety protocols. F->G H Review and improve storage and handling procedures. (See Handling Protocol) F->H

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Changes in the Stored Material
  • Symptom: The compound shows clumping, caking, color change (e.g., yellowing), or has become a viscous liquid.[4][5]

  • Likely Cause:

    • Clumping/Caking/Liquefaction: Almost certainly due to moisture absorption (hygroscopicity).[12]

    • Color Change: May indicate oxidative degradation or the presence of impurities from a slow decomposition reaction.

  • Recommended Actions:

    • Assess Purity: Immediately test the material's purity via HPLC to quantify the extent of degradation.

    • Improve Storage: Transfer the material to a new, dry container. Place the container inside a desiccator or a glove box with a low-humidity environment.[13]

    • Evaluate Usability: Based on the purity analysis, decide if the material is still suitable for your application. For many applications, a purity drop of even a few percent is unacceptable.

    • Drying (Not Recommended): While technically possible to dry the material by heating under vacuum, this is not recommended as it can accelerate thermal degradation and may not reverse any chemical hydrolysis that has already occurred.[3][4]

Validated Protocols

Protocol 1: Recommended Handling Workflow for Hygroscopic Compounds

This protocol minimizes moisture exposure during dispensing.

G cluster_prep Preparation Phase cluster_dispense Dispensing Phase cluster_storage Resealing & Storage Phase A Allow sealed container to equilibrate to room temperature (min. 1 hour if refrigerated). C Transfer container into a dry environment (glove box with N2 or very dry air is ideal). A->C B Prepare all tools (spatulas, weigh boats) in a low-humidity environment (e.g., glove box or desiccator). B->C D Open container and quickly weigh the required amount. C->D E Minimize time the container is open. D->E F Clean threads of container and cap. E->F G Flush headspace with inert gas (e.g., Argon) before sealing. F->G H Seal tightly and wrap cap with parafilm. G->H I Place sealed container back into a desiccator for storage. H->I

Caption: Standard workflow for handling hygroscopic materials.

Protocol 2: General Method for Purity Analysis by RP-HPLC

This protocol provides a starting point for assessing the purity of 2-Hydroxy-N-(2-hydroxyethyl)acetamide. Method optimization may be required for your specific instrument and column.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm or Mass Spectrometer (for peak identification).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in the mobile phase A (water).

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution to a final concentration of 100 µg/mL for injection.

    • Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

  • Chromatographic Run (Gradient):

    • Time 0-2 min: 5% Mobile Phase B.

    • Time 2-15 min: Linear gradient from 5% to 95% Mobile Phase B.

    • Time 15-17 min: Hold at 95% Mobile Phase B.

    • Time 17-18 min: Return to 5% Mobile Phase B.

    • Time 18-25 min: Equilibrate at 5% Mobile Phase B.

  • Data Analysis & System Suitability:

    • Analysis: Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Trustworthiness Check: Before running samples, inject a standard of known purity. The main peak should be symmetrical (tailing factor < 1.5), and the system should show good reproducibility over multiple injections (RSD < 2% for peak area). This ensures the analytical system is performing correctly.

References

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. [Link]

  • Lab Manager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Canadian Scientific Lab Systems. (2024). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • PMC. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides. [Link]

  • CPAChem. (2025). Safety data sheet - 2-Hydroxyethyl Acrylate. [Link]

  • MDPI. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides. [Link]

  • PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. Effects of pH on amidase activity (a) and stability (b). [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

  • Ataman Kimya. DIETHANOLAMINE. [Link]

  • ATSDR. Analytical Methods. [Link]

  • NIST. Acetamide, N-(2-hydroxyethyl)-. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • ResearchGate. (2025). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA). [Link]

  • Wikipedia. Methyldiethanolamine. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. [Link]

  • USGS.gov. (2003). Determination of acetamide herbicides and their degradation products in water. [Link]

  • U.S. EPA. N-(2-Hydroxyethyl)acetamide - Hazard. [Link]

  • PubChemLite. 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). [Link]

  • AIDIC. (2015). Degradation of Aqueous Diethanolamine (DEA) solutions using UV/H2O2 Process. [Link]

  • ResearchGate. Possible pathways for the degradation of 2-hydroxylmethyl methacrylate. [Link]

  • PubMed. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [Link]

  • PubChem. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. [Link]

  • NIST. Acetamide, N-(2-hydroxyethyl)-. [Link]

  • PubChemLite. 2-hydroxy-n,n-bis(2-hydroxyethyl)acetamide (C6H13NO4). [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

  • PubChem. CID 159362238 | C8H18N2O4. [Link]

  • ACS Publications. Hydrolysis of Naptalam and Structurally Related Amides. [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • Royal Society of Chemistry. (2013). Rhodamine and BODIPY chemodosimeters and chemosensors for the detection of Hg2+. [Link]

  • Sigma-Aldrich. 2-Hydroxy-N-(2-hydroxyethyl)acetamide | 3586-25-2. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability with N-(2-Hydroxyethyl)glycolamide (HHEA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor cell viability in cultures containing 2-Hydroxy-N-(2-hydroxyethyl)acetamide (also known as N-(2-Hydroxyethyl)glycolamide , HEGA , or HHEA ).

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) is a polar amide derivative often encountered in two distinct biological contexts: as a secondary cryoprotective agent (CPA) intended to reduce DMSO toxicity, or as a degradation product in amine-based buffers and carbon capture research.

While structurally similar to other amide cryoprotectants (like N-methylacetamide), HHEA possesses two hydroxyl groups, increasing its hydrophilicity but also its potential for specific toxicity mechanisms. Poor cell viability in cultures containing HHEA typically stems from three root causes: osmotic shock during addition/removal, hydrolytic instability leading to toxic byproducts (Monoethanolamine and Glycolic Acid), or metabolic interference at high concentrations.

This guide provides a systematic troubleshooting workflow to isolate the cause of cell death and restore culture stability.

Part 1: Diagnostic Workflow

Use this decision tree to identify the likely source of toxicity in your experimental setup.

Troubleshooting_HHEA Start Start: Low Cell Viability with HHEA Context What is the experimental context? Start->Context Cryo Cryopreservation (High Conc. >0.5M) Context->Cryo Cryoprotectant Additive Media Additive / Impurity (Low Conc. <100mM) Context->Additive Drug/Material Test Osmotic Check Osmolality & Addition Rate (Is loading too fast?) Cryo->Osmotic Temp Check Temperature (Is addition at 37°C?) Osmotic->Temp Cryo_Sol SOLUTION: Step-wise elution & Lower temp loading Temp->Cryo_Sol PH_Check Check Media pH (Is it alkaline?) Additive->PH_Check Hydrolysis Suspect Hydrolysis: HHEA -> MEA + Glycolic Acid PH_Check->Hydrolysis pH Drift Purity Check Source Purity (Synthesis byproducts?) PH_Check->Purity pH Stable Add_Sol SOLUTION: Fresh stock prep & Buffer capacity increase Hydrolysis->Add_Sol Purity->Add_Sol

Figure 1: Diagnostic decision tree for isolating HHEA-related toxicity. Blue nodes indicate decision points; Red nodes indicate critical failure modes; Green nodes indicate resolution strategies.

Part 2: Detailed Troubleshooting Guide

Scenario A: High-Concentration Toxicity (Cryopreservation)

Context: You are using HHEA as a glass-forming agent or CPA (0.5 M – 2.0 M) to replace or supplement DMSO. Symptom: Cells lyse immediately upon thawing or fail to attach within 24 hours.

1. Osmotic Shock (The "Osmotic Excursion")

HHEA is a small, penetrating cryoprotectant. However, it permeates membranes slower than water.

  • The Problem: If you add HHEA too quickly, water leaves the cell faster than HHEA enters, causing severe shrinkage (crenation). Conversely, during thawing/removal, if you wash with isotonic media immediately, water rushes in before HHEA leaves, causing lysis.

  • Validation: Observe cells under phase-contrast microscopy during addition. If cells shrink significantly and do not recover volume within 5 minutes, permeation is too slow.

Protocol: Step-Wise Elution Do not wash cells directly with culture media. Use a decreasing concentration gradient.

  • Thaw rapidly at 37°C.

  • Step 1: Dilute sample 1:1 with media containing 0.5 M Mannitol or 0.3 M Sucrose (non-penetrating osmolytes). This counteracts the osmotic swelling pressure.

  • Incubate 5 minutes at Room Temperature (RT).

  • Step 2: Centrifuge and resuspend in standard media.

2. Temperature-Dependent Toxicity

Amide toxicity is often metabolism-dependent.

  • The Problem: Loading HHEA at 37°C increases its metabolic toxicity and membrane fluidization effects.

  • Solution: Perform all loading steps on ice (4°C). Lower temperatures reduce the biochemical toxicity of amides while maintaining their cryoprotective physical properties.

Scenario B: Low-Concentration Toxicity (Media Additive/Impurity)

Context: HHEA is present as a contaminant (from MEA buffers), a degradation product, or a test compound (< 100 mM). Symptom: Slow growth, vacuolization, or pH drift in culture.

1. The Hydrolysis Trap (Chemical Instability)

This is the most overlooked cause of failure with hydroxy-acetamides. Mechanism: HHEA is susceptible to hydrolysis, especially if autoclaved or stored in non-neutral pH for long periods.



  • Monoethanolamine (MEA): Highly toxic to cells (LD50 in culture is low). It raises intracellular pH and disrupts mitochondrial function.

  • Glycolic Acid: Acidifies the media.

Validation Experiment: The "Mock" Incubation

  • Prepare media with HHEA but without cells .

  • Incubate at 37°C for 48 hours.

  • Measure pH drift compared to control media.

    • Result: If pH shifts significantly (>0.3 units), your HHEA is hydrolyzing.

2. Synthesis Impurities

If you synthesized HHEA in-house (e.g., reacting ethyl glycolate with ethanolamine), the reaction often leaves residual ethanolamine .

  • The Problem: Even 0.1% residual ethanolamine can be cytotoxic.

  • Solution: Ensure your HHEA is purified (recrystallized or distilled) and verified by NMR/HPLC. Check for the characteristic amine peak.

Part 3: Comparative Data & Properties

Understanding how HHEA compares to standard reagents helps in adjusting protocols.

PropertyDMSOHHEA (N-(2-Hydroxyethyl)glycolamide)Monoethanolamine (Impurity)
Primary Function Cryoprotectant / SolventCryoprotectant / IntermediateBuffer / Toxic Byproduct
Membrane Permeability Very HighModerate (Slower than DMSO)High
Toxicity Mechanism Protein denaturation, pore formationOsmotic stress, Hydrolysis productsMitochondrial uncoupling, pH stress
Metabolic Stability StableUnstable (Hydrolyzes) Stable
Rec. Loading Temp 4°C4°C (Strict) N/A

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave media containing HHEA? A: Absolutely not. Autoclaving (121°C) will accelerate the hydrolysis of the amide bond, converting a significant portion of HHEA into Monoethanolamine (toxic base) and Glycolic acid. Always filter-sterilize (0.22 µm) HHEA solutions.

Q2: I see "vacuoles" in my cells after treating with HHEA. Is this apoptosis? A: Not necessarily. Amides often cause vacuolization due to fluid-phase endocytosis or swelling of organelles (lysosomes) caused by weak base accumulation (if MEA is present). If the vacuoles disappear after washing, it is a reversible stress response. If they persist, it indicates irreversible toxicity.

Q3: Is HHEA a known environmental toxin? A: Yes, in the context of Carbon Capture and Storage (CCS). HHEA is identified as a degradation product of Monoethanolamine (MEA) solvents used to scrub CO2. Research by Lepaumier et al. identifies it as a stable byproduct that can accumulate. If you are testing environmental toxicity, ensure you distinguish between HHEA toxicity and the toxicity of its precursors.

Q4: Why does my media turn yellow/orange with HHEA? A: This suggests oxidation or the presence of amine impurities reacting with media components (like glucose or phenol red). Pure HHEA should be colorless. Discard any discolored stocks.

Part 5: References

  • Lepaumier, H., et al. (2009).[1][2] "Degradation of MMEA at absorber and stripper conditions." Chemical Engineering Science, 66(21). (Identifies HHEA as a degradation product of ethanolamines).

  • Fahy, G. M., et al. (2004). "Cryopreservation of organs by vitrification: perspectives and recent advances." Cryobiology, 48(2), 157-178. (Discusses amide toxicity mechanisms in cryopreservation).

  • PubChem Database. (2024). "N-(2-Hydroxyethyl)glycolamide Compound Summary." CID 94967.

  • Best, B. P. (2015). "Cryoprotectant Toxicity: Facts, Issues, and Questions." Rejuvenation Research, 18(5), 422-436. (Review of amide vs. diol toxicity).

Sources

Technical Support Center: Optimizing Crosslinking in Poly(N-(2-hydroxyethyl)acrylamide) (pHEAA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HEAA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Biomaterials Division

🚨 Critical Diagnostic: Nomenclature Verification

Before proceeding, verify your monomer identity. Your inquiry specified "2-Hydroxy-N-(2-hydroxyethyl)acetamide."

  • Chemical Reality: This molecule (CAS 3586-25-2) is a saturated amide. It lacks the vinyl (

    
    ) group required for free-radical polymerization. It cannot form a hydrogel via standard chain-growth methods.
    
  • Assumption: This guide assumes you are using N-(2-hydroxyethyl)acrylamide (HEAA) , the standard super-hydrophilic monomer used in drug delivery and antifouling coatings.

  • Action: If you are strictly using the acetamide derivative, you must switch to condensation chemistry (e.g., reacting with diisocyanates), which is outside the scope of this guide. The protocols below apply to HEAA (Acrylamide).

📊 Module 1: Formulation Logic & Stoichiometry

Objective: Define the target crosslinking density (


) to balance mechanical strength with permeability.
Q1: My hydrogel is too brittle and breaks during handling. How do I optimize the crosslinker ratio?

Root Cause: High crosslinking density (


) creates a rigid network with short molecular weight between crosslinks (

). This limits chain mobility and energy dissipation.

Troubleshooting Protocol:

  • Calculate Molar Ratio: Do not rely solely on weight percent (wt%). Use the molar ratio of Crosslinker (

    
    ) to Monomer (
    
    
    
    ).
    • Standard Range: 0.5 mol% to 2.0 mol% (relative to HEAA).

    • Brittle Formulation: Likely > 3.0 mol%.

  • Adjustment Strategy:

    • Reduce N,N'-Methylenebisacrylamide (MBAA) concentration by 25% increments.

    • Alternative: Switch to a long-chain crosslinker like PEG-diacrylate (PEGDA, Mn 575 or 700) . The flexible PEG spacer increases the mesh size (

      
      ) and elasticity without sacrificing integrity.
      
Crosslinker TypeStiffness (Modulus)ElasticityPermeabilityRecommended Use
MBAA (Small molecule)HighLowLowStructural scaffolds, rigid coatings
PEGDA-575 (Polymeric)MediumHighMediumDrug delivery, flexible patches
EGDMA (Hydrophobic)HighLowVery LowSlow-release depots (creates hydrophobic domains)
Q2: The hydrogel is opaque or phase-separated after polymerization.

Root Cause: Syneresis or solubility mismatch. HEAA is super-hydrophilic; if the crosslinker is hydrophobic (e.g., high concentration of MBAA or EGDMA), it may precipitate before gelation.

Solution:

  • Solvent Optimization: Ensure the pre-gel solution is homogeneous. If using MBAA > 1 mol%, add 10-20% Ethanol or DMSO to the aqueous phase to solubilize the crosslinker, then dialyze it out later.

  • Temperature Control: Polymerize at room temperature. High T (>50°C) can induce rapid crosslinking and micro-phase separation (heterogeneous network).

⚙️ Module 2: Reaction Kinetics & Curing

Objective: Ensure consistent gelation and minimize residual monomers.

Q3: The surface of my hydrogel remains sticky/liquid (tacky).

Root Cause: Oxygen Inhibition. Oxygen scavenges free radicals, terminating the chain growth at the air-interface.

Troubleshooting Protocol:

  • Physical Barrier: Polymerize between glass plates separated by a Teflon spacer, or cover the mold with a Mylar film.

  • Chemical Scavenging:

    • Degas buffers with

      
       or Argon for 15 mins prior to adding the initiator.
      
    • Increase initiator concentration (APS/TEMED) slightly to overwhelm the oxygen inhibition layer.

Q4: How do I visualize the optimization workflow?

Technical Insight: Optimization is a cyclic process of synthesis, characterization, and parameter adjustment.

HEAA_Optimization Start Define Target Property (e.g., Modulus, Diffusivity) Formulation Formulation (Monomer:Crosslinker Ratio) Start->Formulation Synthesis Synthesis (Free Radical / UV) Formulation->Synthesis Initiator + T QC QC: Swelling Ratio (Q) Synthesis->QC Wash & Swell Calc Calculate Density (ve) (Flory-Rehner) QC->Calc Decision Meets Spec? Calc->Decision Decision->Formulation No (Adjust Ratio) End Final Protocol Decision->End Yes

Figure 1: Iterative optimization loop for tuning hydrogel crosslinking density.

🔬 Module 3: Characterization & Validation

Objective: Quantify "Crosslinking Density" using the Flory-Rehner theory.

Q5: How do I calculate the actual crosslinking density from experimental data?

Methodology: You cannot measure density directly; you calculate it from the Equilibrium Swelling Ratio (


) .

Step-by-Step Protocol:

  • Measure Dry Weight (

    
    ):  Lyophilize the gel.
    
  • Measure Swollen Weight (

    
    ):  Equilibrate in PBS for 24h at 37°C. Blot dry and weigh.
    
  • Calculate Volume Fraction (

    
    ): 
    
    
    
    
    Where
    
    
    is polymer density (~1.2 g/cm³ for pHEAA) and
    
    
    is solvent density.
  • Apply Flory-Rehner Equation:

    
    
    
    • 
      : Crosslinking density (mol/cm³).
      
    • 
      : Molar volume of solvent (18 cm³/mol for water).
      
    • 
      : Flory-Huggins interaction parameter (approx 0.45-0.49 for pHEAA in water).
      
Q6: What is the relationship between crosslinking and drug release?

Insight: Crosslinking density controls the mesh size (


).
  • Small Drugs (<500 Da): Release is diffusion-dominated; less affected by crosslinking unless density is extremely high.

  • Macromolecules (Proteins/DNA): Release is sterically hindered. Increasing crosslinker % significantly slows release.

Network_Topology cluster_0 Low Crosslinking Density cluster_1 High Crosslinking Density L1 Long Chains (High Mc) L2 Large Mesh Size (ξ) L1->L2 L3 High Swelling L2->L3 H1 Short Chains (Low Mc) H2 Small Mesh Size (ξ) H1->H2 H3 High Stiffness H2->H3

Figure 2: Impact of crosslinking density on network topology and physical properties.

📚 References
  • Poly(N-hydroxyethylacrylamide) (polyHEAA) Synthesis & Antifouling Properties

    • Source: Biomacromolecules (ACS Publications)

    • Relevance: Defines the standard synthesis of HEAA via ATRP and free radical methods, establishing the baseline for "super-hydrophilic" matrices.

    • URL:[Link]

  • Double Network HEAA Hydrogels with High Mechanical Strength

    • Source: Polymer Testing (via ResearchGate)

    • Relevance: Demonstrates how to overcome the inherent brittleness of single-network pHEAA by using alginate/HEAA hybrid systems.

    • URL:[Link][1]

  • pH-Sensitive Poly(HEAA-co-acrylic acid) Hydrogels

    • Source: MDPI (Polymers/Gels)

    • Relevance: Provides specific data on swelling ratios (up to 112 g/g) and the effect of monomer ratios on crosslinking density.

    • URL:[Link]

  • Flory-Rehner Theory Application in Hydrogels

    • Source: Standard Polymer Physics / NI.AC.RS Overview

    • Relevance: Validates the mathematical model used to calculate crosslinking density from swelling data.

    • URL:[Link] (General Reference for Flory-Rehner application in acrylamide gels).

Sources

Challenges in the scale-up of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Scale-Up, Impurity Profiling, and Process Optimization Compound: 2-Hydroxy-N-(2-hydroxyethyl)acetamide Synonyms: N-(2-Hydroxyethyl)glycolamide; HEGA CAS: 3586-25-2 Support Ticket ID: #SC-HEGA-001

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when scaling the production of 2-Hydroxy-N-(2-hydroxyethyl)acetamide from gram-scale synthesis to kilogram-scale pilot batches.

This molecule is a polar, hygroscopic alkanolamide. The primary failure mode in scale-up is not the reaction itself, but the competition between O-acylation (kinetic product) and N-acylation (thermodynamic product) , compounded by thermal degradation during methanol removal.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueImplication for Scale-Up
Molecular Weight 119.12 g/mol Low MW implies high exothermic potential per kg.
Physical State Viscous Oil / Low melting solid (~16°C)Difficult to crystallize; often requires melt handling.
Boiling Point ~160°C @ 0.5 mmHgHigh vacuum required for distillation; thermal sensitivity risk.
Solubility Miscible in H₂O, AlcoholsAqueous workups are difficult (product loss to water phase).
Key Impurity O-(2-hydroxyethyl)glycolamideThe "Kinetic Trap" (See Section 2).

Critical Mechanism: The O-to-N Migration

The Core Problem: Users often report "low purity" despite 100% conversion of starting materials. This is usually due to the formation of the O-ester intermediate, which forms faster than the amide at lower temperatures but is less stable.

The Fix: You must drive the reaction thermodynamically. The reaction proceeds through an O-acyl intermediate which must rearrange to the N-acyl product. This rearrangement is pH and temperature-dependent.

Reaction Pathway Diagram

ReactionPathway Reactants Reactants (Methyl Glycolate + MEA) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack OEster O-Ester (Kinetic Trap) O-(2-hydroxyethyl)glycolamide Tetrahedral->OEster Fast (Low T) NAmide Target Product (Thermodynamic) N-(2-hydroxyethyl)glycolamide Tetrahedral->NAmide Slow (Direct) OEster->NAmide O-to-N Migration (Requires Heat/Base) Oligomers Oligomers/Polyesters (Overheating) OEster->Oligomers Polymerization NAmide->Oligomers T > 140°C

Figure 1: Reaction pathway highlighting the critical O-to-N acyl migration required for high purity.

Troubleshooting Guides (FAQs)

Module A: Reaction Kinetics & Yield

Q: My HPLC shows a large peak just before the product, and yield is low. What is it? A: This is likely the O-ester isomer .

  • Cause: The reaction temperature was too low (< 60°C) or the reaction time was insufficient to allow the O-to-N migration.

  • Solution: Hold the reaction at 70–80°C for an additional 2–4 hours after the methanol distillation slows down. The rearrangement is spontaneous but endothermic. Verify conversion using ¹H-NMR (Look for the shift of the

    
     protons adjacent to the carbonyl: Ester 
    
    
    
    4.2 ppm vs. Amide
    
    
    3.9 ppm).

Q: I am seeing a violent exotherm when adding Ethanolamine (MEA) to Methyl Glycolate. A: The aminolysis of esters is exothermic. On a scale >100g, this heat accumulation is dangerous and promotes impurity formation.

  • Protocol Adjustment: Do not mix all reagents at once.

    • Load Methyl Glycolate into the reactor.

    • Cool to 10–15°C.

    • Add MEA dropwise/slowly, maintaining internal temperature < 40°C .

    • Only after addition is complete should you ramp the temperature to 70°C for the cook phase.

Module B: Purification & Color

Q: The product is turning dark yellow/brown during vacuum stripping. A: Alkanolamines are highly susceptible to oxidation, forming color bodies (Schiff bases/imines) at high temperatures.

  • Fix 1 (Inerting): You must sparge the liquid with Nitrogen (N₂) or Argon prior to heating and maintain a blanket throughout.

  • Fix 2 (Temperature): Do not exceed 110°C jacket temperature during stripping. If methanol removal is slow, improve your vacuum (< 20 mbar) rather than increasing heat.

Q: The product is too viscous to filter or crystallize. A: 2-Hydroxy-N-(2-hydroxyethyl)acetamide is a supercooled liquid that resists crystallization.

  • Workaround: If high purity (>98%) is required and distillation is not an option:

    • Dissolve crude oil in Isopropanol (IPA) or Ethyl Acetate/Ethanol (9:1) at 60°C.

    • Cool slowly to 0°C with vigorous stirring.

    • Seeding is critical: You must add a seed crystal of pure HEGA at 20°C, or the solution will likely oil out.

Master Scale-Up Protocol (1 kg Batch)

Objective: Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide via Methyl Glycolate Aminolysis.

Reagents:

  • Methyl Glycolate (purity >98%): 1.0 eq

  • Monoethanolamine (MEA) (purity >99%): 1.02 eq (slight excess drives conversion)

  • Nitrogen gas source

Equipment:

  • Jacketted glass reactor (2L) with overhead stirrer.

  • Reflux condenser switched to distillation head.

  • Vacuum pump (capable of < 10 mbar).

Step-by-Step Procedure
  • Inerting: Purge reactor with N₂ for 15 minutes.

  • Charging: Charge Methyl Glycolate (900.8 g, 10.0 mol). Start stirring at 250 RPM.

  • Addition (Exotherm Control):

    • Cool reactor to 15°C.

    • Add MEA (623.0 g, 10.2 mol) via addition funnel over 60–90 minutes.

    • Critical Control Point: Maintain internal T < 45°C.

  • Reaction (The "Cook"):

    • Once addition is complete, ramp temperature to 75°C .

    • Hold for 2 hours.

    • Checkpoint: Check ¹H-NMR for disappearance of Methyl Glycolate methyl ester peak (~3.7 ppm).

  • Methanol Removal (Equilibrium Shift):

    • Apply partial vacuum (start at 300 mbar, ramp down to 100 mbar).

    • Distill off methanol byproduct.[1]

    • Note: As methanol leaves, the reaction equilibrium shifts toward the amide.

  • The "Migration" Soak:

    • After methanol removal, the mixture may contain O-esters.

    • Heat to 85–90°C (strictly < 100°C) for 1 hour under N₂ to force O-to-N rearrangement.

  • Final Stripping:

    • Apply full vacuum (< 10 mbar) at 90°C to remove residual MEA and traces of methanol.

    • Product is obtained as a clear, viscous, colorless-to-pale-yellow oil.

Diagnostic Flowchart

Use this logic tree to resolve batch failures.

Troubleshooting Start Batch Analysis CheckColor Is Color > APHA 100 (Dark Yellow/Brown)? Start->CheckColor CheckPurity Is Purity < 95%? CheckColor->CheckPurity No ColorYes Oxidation Detected CheckColor->ColorYes Yes PurityIssue Analyze via HPLC/NMR CheckPurity->PurityIssue Yes CheckImpurity Identify Major Impurity ImpurityEster Impurity: O-Ester (Kinetic Trap) CheckImpurity->ImpurityEster Peak near product ImpurityDi Impurity: Di-Adduct (N,N-bis) CheckImpurity->ImpurityDi High MW ColorSol Action: Check N2 blanket Reduce Stripping Temp ColorYes->ColorSol PurityIssue->CheckImpurity SolEster Action: Increase Rxn Time at 80°C (Cook Phase) ImpurityEster->SolEster SolDi Action: Reduce MEA Excess Check MEA purity ImpurityDi->SolDi

Figure 2: Diagnostic logic for common scale-up failures.

References

  • Markey, S. P., et al. (2000). "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines." Journal of Lipid Research, 41, 657–662.[2] Link

    • Relevance: Establishes the mechanism and kinetics of the O-to-N acyl migration essential for understanding the impurity profile.
  • Trivedi, R. K., et al. (2016). "Amidation of fatty acid methyl esters with diethanolamine: Reaction kinetics and mass transfer." Canadian Journal of Chemical Engineering, 94(6). Link

    • Relevance: Provides engineering data on mass transfer limitations during methanol removal in similar alkanolamide systems.
  • PubChem Compound Summary. (2024). "N-(2-Hydroxyethyl)glycolamide (CID 94967)." National Center for Biotechnology Information. Link

    • Relevance: Authoritative source for physicochemical properties and toxicity d
  • Green Chemistry Institute. (2007). "Amide bond formation: beyond the poor atom economy of coupling reagents." Pharmaceutical Roundtable. Link (General reference for thermal amidation efficiency).

Sources

Method for removing unreacted starting materials from "2-Hydroxy-N-(2-hydroxyethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Case ID: HEGA-PUR-001 Topic: Removal of Unreacted Starting Materials (Ethanolamine, Glycolic Acid/Esters) Target Molecule: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2) Structure:


[1]

Executive Summary: The "Polarity Trap"

You are likely encountering difficulty because your target molecule, 2-Hydroxy-N-(2-hydroxyethyl)acetamide (often abbreviated as HEGA or N-hydroxyethylglycolamide), resides in the "Polarity Trap."[1]

  • The Problem: Your product contains three hydrophilic functional groups (two hydroxyls, one amide). It is completely water-soluble, making standard aqueous/organic extraction (e.g., DCM/Water) ineffective. The product stays in the water layer along with your impurities.

  • The Impurities:

    • Ethanolamine: Highly polar, basic amine.

    • Glycolic Acid: Highly polar, acidic.

    • Methyl/Ethyl Glycolate: Polar, neutral ester (if using ester route).

The Solution: Since you cannot rely on polarity differences (everything is polar), you must rely on charge differences. The protocol below utilizes Ion Exchange Chromatography (IEC) as the primary purification vector, with Scavenger Resins as a high-throughput alternative.

Module 1: The Gold Standard – Ion Exchange Chromatography (IEC)

Best For: Scale-up (>10g), high purity requirements, and removal of ionic species.

The Logic: Your target molecule is a neutral amide .

  • Ethanolamine is a base (can be protonated to a cation).

  • Glycolic Acid is an acid (can be deprotonated to an anion). By passing the crude mixture through specific resins, we capture the charged impurities and let the neutral product flow through.

Protocol A: The "Flow-Through" Sandwich Method

Materials Required:

  • Cation Exchange Resin: Strongly Acidic Cation (SAC) resin in

    
     form (e.g., Amberlyst® 15 or Dowex® 50W).
    
  • Anion Exchange Resin: Weakly Basic Anion (WBA) resin in free base form (e.g., Amberlyst® A21 or Dowex® 66).

  • Solvent: Deionized Water (or Methanol/Water 50:50 if viscosity is high).

Step-by-Step Procedure:

  • Resin Preparation (Activation):

    • Wash the Cation resin with 1M HCl, then rinse with DI water until pH is neutral.

    • Wash the Anion resin with 1M NaOH, then rinse with DI water until pH is neutral.

    • Why? This ensures maximum binding capacity for amines and acids respectively [1].

  • Column Setup:

    • Pack two separate glass columns.

    • Column 1 (Top): Cation Exchange Resin (Traps Ethanolamine).

    • Column 2 (Bottom): Anion Exchange Resin (Traps Glycolic Acid).[2]

  • Loading & Elution:

    • Dissolve your crude reaction mixture in minimal water (approx. 10-20% w/v).[1]

    • Load the solution onto Column 1 .

    • Elute with water.[2][3][4] The Ethanolamine will bind to the resin (

      
      ).[1]
      
    • Collect the eluent from Column 1 and load it directly onto Column 2 .

    • Elute with water.[2][3][4] The Glycolic Acid will bind (

      
      ).
      
  • Isolation:

    • The final eluent contains only your neutral 2-Hydroxy-N-(2-hydroxyethyl)acetamide and water.[1]

    • Remove water via lyophilization (freeze-drying) or rotary evaporation at

      
       (to prevent amide hydrolysis).[1]
      

Visual Workflow (IEC Process):

IEC_Workflow cluster_Cation Step 1: Cation Removal cluster_Anion Step 2: Acid Removal Start Crude Mixture (Amide + Ethanolamine + Glycolic Acid) Dissolve Dissolve in DI Water Start->Dissolve CationCol Cation Exchange Resin (H+ Form) Dissolve->CationCol TrapAmine TRAPPED: Ethanolamine (R-NH3+) CationCol->TrapAmine Binds AnionCol Anion Exchange Resin (Free Base) CationCol->AnionCol Eluent (Acidic + Neutral) TrapAcid TRAPPED: Glycolic Acid (R-COO-) AnionCol->TrapAcid Binds Final Pure Neutral Amide (In Water) AnionCol->Final Flow Through Isolate Lyophilization / Rotovap Final->Isolate

Caption: Sequential Ion Exchange workflow for isolating neutral amides from ionic impurities.

Module 2: Scavenger Resins (High Throughput / Small Scale)

Best For: Medicinal chemistry, small scales (<1g), or parallel synthesis libraries.

If you are synthesizing this for biological screening and cannot afford the time for column packing, use Solid-Supported Scavengers . These are functionalized polymers that you add directly to your reaction vial.

Impurity TypeRecommended ScavengerMechanism
Ethanolamine (Amine)Polymer-supported Isocyanate (e.g., PS-Isocyanate) or Acid Chloride Reacts covalently with the amine to form an insoluble urea/amide, which is filtered off.[1]
Glycolic Acid (Acid)Polymer-supported Carbonate (e.g., PS-Carbonate) or Tertiary Amine Neutralizes the acid to form an ionic salt that stays on the bead.[1]

Protocol:

  • Dilute crude reaction mixture in anhydrous THF or Methanol.

  • Add 3.0 equivalents (relative to the expected impurity) of the scavenger resin.

  • Shake/agitate at room temperature for 4–12 hours.

  • Filter the mixture through a fritted syringe or Büchner funnel.

  • Evaporate the filtrate to obtain pure product.

Module 3: Troubleshooting & FAQs

Q1: I tried extracting with Ethyl Acetate, but I got nothing. Why? A: 2-Hydroxy-N-(2-hydroxyethyl)acetamide is extremely hydrophilic due to the two hydroxyl groups and the amide backbone.[1] Its partition coefficient (


) is negative (approx -1.[1]8) [2]. It prefers water over organic solvents.
  • Fix: Avoid aqueous workups. Use the Ion Exchange method (Module 1) or evaporate the reaction solvent and use Acetonitrile to triturate. The impurities (salts) may precipitate, while the amide often remains soluble in hot acetonitrile.

Q2: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.[5] This molecule has a low melting point and often exists as a viscous supercooled liquid (oil) due to strong hydrogen bonding preventing lattice formation.

  • Fix: Dry thoroughly under high vacuum (<1 mbar) with gentle heating (40°C) to remove trace water. If it remains an oil, verify purity via

    
    -NMR (
    
    
    
    solvent).[1] Look for the disappearance of the distinct ethanolamine triplets at
    
    
    2.8 ppm.

Q3: Can I use distillation? A: Proceed with caution. While the starting materials (Ethanolamine, bp ~170°C) are volatile, the product is a high-boiling amide. High temperatures (>150°C) can cause transamidation or polymerization (forming poly-esters/amides).[1]

  • Fix: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg). Distill off the impurities first; the product will likely remain in the pot or distill at very high temperatures.

Q4: I am using Methyl Glycolate as a starting material. How do I remove unreacted ester? A: The ester is neutral, so Ion Exchange won't catch it.

  • Fix: Ensure the reaction goes to completion by using a slight excess of ethanolamine (which you can easily remove via Cation Exchange later). If ester remains, it can be hydrolyzed to Glycolic Acid using mild aqueous base (LiOH), and then removed via the Anion Exchange resin described in Module 1.

References

  • Dow Chemical Company. (2023). DOWEX™ Ion Exchange Resins: Fundamentals of Ion Exchange.Link

  • PubChem. (2024). Compound Summary: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS 3586-25-2).[1][6] National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage. (2022). Strategies for Purifying Polar Compounds.Link

Sources

Effect of pH on the stability of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (also known as N-(2-hydroxyethyl)glycolamide or HEHA ).

This compound is a critical degradation intermediate in monoethanolamine (MEA) based carbon capture systems and a potential impurity in ethoxylated amide surfactants. Its stability is governed by a pH-dependent equilibrium driven by the unique reactivity of its


-hydroxy moiety.

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEHA) exhibits a "U-shaped" stability profile typical of amides but with accelerated hydrolysis rates due to the electron-withdrawing


-hydroxyl group.
  • Optimal Stability: pH 6.0 – 7.5 (Low temperature).

  • Critical Instability: pH < 4.0 (Acid Catalysis) and pH > 9.0 (Base Catalysis).

  • Primary Degradants: Monoethanolamine (MEA) and Glycolic Acid.

  • Secondary Pathway: Dehydration to morpholinone derivatives under acidic/thermal stress.

Mechanism of Instability (The "Why")

Unlike simple fatty acid amides (e.g., Acetamide MEA), HEHA contains a hydroxyl group on the acyl carbon (


-position). This structural feature significantly alters its kinetic stability:
  • Inductive Destabilization: The

    
    -hydroxyl group is electron-withdrawing (
    
    
    
    effect), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (
    
    
    ) or hydroxide (
    
    
    ).
  • Intramolecular Catalysis: In certain conformations, the

    
    -hydroxyl group can facilitate proton transfer to the amide nitrogen, lowering the activation energy for cleavage.
    
Reaction Pathway Diagram

The following diagram illustrates the competing hydrolysis and cyclization pathways dependent on pH.

HEHA_Degradation MEA_Gly Monoethanolamine (MEA) + Glycolic Acid HEHA 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEHA) MEA_Gly->HEHA Condensation (High T, Low Water) HEHA->MEA_Gly Hydrolysis (Acid pH < 4 / Base pH > 9) Morph N-(2-hydroxyethyl)morpholin-3-one (Cyclic Dehydration Product) HEHA->Morph Cyclization (Acidic pH + Heat) Morph->HEHA Ring Opening (Basic pH)

Figure 1: Degradation pathways of HEHA. Hydrolysis is the dominant pathway in aqueous dilute solutions, while cyclization competes under acidic, thermal stress.

Troubleshooting Guide (Q&A)

Issue 1: "My HEHA standard peak area decreases over time in the autosampler."

Diagnosis: Acid-Catalyzed Hydrolysis. Technical Insight: Many HPLC mobile phases use 0.1% Formic Acid or TFA (pH ~2-3). While standard amides are relatively stable here, HEHA's


-hydroxy group accelerates hydrolysis.
  • Solution: Prepare standards in a neutral buffered diluent (e.g., 10 mM Ammonium Acetate, pH 6.5) rather than pure acidic mobile phase.[1] Keep the autosampler temperature at 4°C.

Issue 2: "I see a new early-eluting peak and a late-eluting peak in my chromatogram."

Diagnosis: Disproportionation products. Technical Insight:

  • Early Peak: Glycolic Acid (highly polar, elutes near void volume in Reverse Phase).

  • Late Peak: If using MS, check for m/z 146 (Morpholinone derivative). This forms via intramolecular dehydration, particularly if the sample was heated or dried down under acidic conditions.

  • Solution: Verify peak identity using MS. Avoid high-temperature evaporation steps during sample prep.

Issue 3: "Recovery is inconsistent between different pH extraction buffers."

Diagnosis: pH-Dependent Equilibrium Shift. Technical Insight: At high pH (>10), the leaving group (MEA) is neutral, but the hydroxide concentration is high, driving base hydrolysis. At low pH (<4), the amine leaving group is protonated (


), making it an excellent leaving group.
  • Solution: Perform extractions at pH 6.0 - 7.0 . If alkaline extraction is required for other analytes, minimize exposure time (< 15 mins) and work on ice.

Stability Data Summary

The following table summarizes the estimated half-life (


) behavior based on structural analogs and amine-solvent degradation kinetics.
pH ConditionDominant MechanismEstimated Stability (

)
Major Degradant
pH < 2.0 Acid-Catalyzed Hydrolysis (

)
Unstable (Hours to Days)Glycolic Acid + MEA salt
pH 4.0 Transition RegionModerate (Weeks)Glycolic Acid + MEA
pH 7.0 Neutral Hydrolysis (

)
Stable (Months)Minimal
pH 10.0 Base-Catalyzed Hydrolysis (

)
Unstable (Days)Glycolate ion + MEA
pH > 12.0 Rapid Base HydrolysisVery Unstable (Hours)Glycolate ion + MEA

Experimental Protocol: pH-Rate Profile Determination

To empirically determine the stability of HEHA in your specific matrix, follow this self-validating protocol.

Materials
  • Buffer Systems (50 mM):

    • pH 2.0: Phosphate or Glycine-HCl.

    • pH 7.0: Phosphate or Ammonium Acetate.

    • pH 10.0: Borate or Carbonate.

  • Internal Standard: Acetamide-d3 (structural analog) or Caffeine (inert marker).

Workflow
  • Preparation: Prepare a 1 mg/mL stock of HEHA in water (neutral).

  • Spike: Dilute stock 1:100 into each pre-thermostatted buffer (Final conc: 10 µg/mL).

  • Incubation: Hold samples at 40°C (accelerated condition) to observe degradation within a reasonable timeframe.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quench: Immediately dilute 1:5 with cold 50:50 Acetonitrile:Water to stop the reaction.

  • Analysis: Analyze via LC-MS/MS or HPLC-UV (210 nm).

Calculation

Plot


 vs. Time (

). The slope of the line is

.

References

  • Supap, T., et al. (2009). Kinetics of the oxidative degradation of monoethanolamine in a novel reactor. Industrial & Engineering Chemistry Research. (Establishes HEHA as a degradation product of MEA).

  • Lepaumier, H., et al. (2011). Degradation of MDEA/PZ blends: Identification of degradation products. Energy Procedia. (Discusses hydrolysis mechanisms of hydroxy-alkyl amides).

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[2][3][4] I. A review. International Journal of Greenhouse Gas Control. (Comprehensive review of amide stability in amine solvents).

  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research. (Fundamental mechanistic grounding for amide hydrolysis).

Sources

Technical Support Center: Optimizing Reaction Kinetics of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HEAA-KIN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Diagnostics: Understanding the Kinetic Bottlenecks

To enhance the reaction kinetics of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (hereafter referred to as HEGA to distinguish from the acrylamide derivative HEAA), you must first diagnose the molecular constraints. This molecule is not a simple diol; it is a heterofunctional scaffold with distinct reactivity zones.

The Reactivity Profile

HEGA (


) presents three kinetic challenges:
  • Differential Nucleophilicity:

    • Site A (N-Hydroxyethyl): This is a standard primary alcohol. It is kinetically superior and will react first in nucleophilic substitutions or esterifications.

    • Site B (Alpha-Hydroxy): Located

      
       to the carbonyl. The electron-withdrawing nature of the carbonyl reduces the nucleophilicity of this oxygen. Furthermore, it is prone to chelation with metal catalysts, potentially poisoning them.
      
  • The "Sticky" Effect (H-Bonding Network): The amide backbone functions as both a Hydrogen-bond donor (

    
    ) and acceptor (
    
    
    
    ). Combined with two hydroxyl groups, this molecule forms a dense intermolecular H-bond network.
    • Consequence: High viscosity and low molecular mobility in non-polar solvents, leading to diffusion-limited kinetics rather than activation-controlled kinetics.

  • Thermodynamic Traps: The

    
    -hydroxyl group is susceptible to intramolecular cyclization (forming morpholine-diones under harsh acidic conditions) or dehydration.
    
Visualizing the Pathway

HEGA_Reactivity cluster_0 Kinetic Environment HEGA HEGA Molecule (Reactant) Path_A Path A: N-Hydroxyethyl (Fast Kinetic Control) HEGA->Path_A Low T, Weak Base Path_B Path B: Alpha-Hydroxy (Slow/Thermodynamic) HEGA->Path_B High T, Strong Base Solvent Solvent Choice (Dielectric Constant) Solvent->HEGA Disrupts H-Bonds Catalyst Catalyst Selection (Lewis vs Brønsted) Catalyst->Path_A Activates Product Functionalized Product Path_A->Product Trap Side Reaction: Cyclization/Chelation Path_B->Trap If Metal Cat. Used Path_B->Product

Figure 1: Kinetic pathways and competing mechanisms in HEGA functionalization. Note the divergence between Path A (kinetic) and Path B (thermodynamic).

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to address specific kinetic failures in your reactor.

SymptomProbable CauseTechnical Intervention
Reaction stalls at ~50-60% conversion Equilibrium Limit: Water/Alcohol byproduct is not being removed efficiently.Implement Azeotropic Distillation: Use Toluene/Benzene with a Dean-Stark trap. Switch Reagent: Move from carboxylic acids to Acid Anhydrides or Acyl Chlorides to make the step irreversible.
Gelation or Precipitation H-Bond Aggregation: The functionalized product is less soluble than the reactant, or crosslinking occurred.Solvent Engineering: Switch to DMAc (Dimethylacetamide) or DMF with LiCl (5%) to break H-bonds. Temperature: Maintain T > 60°C to ensure molecular mobility.
Catalyst Deactivation (Metal) Chelation: The

-hydroxy and amide nitrogen are chelating your Ti/Sn catalyst.
Change Catalyst Class: Switch from Lewis Acids (Ti(OBu)₄) to Brønsted Acids (p-TsOH) or Enzymatic Catalysts (Lipase B) which are not susceptible to chelation.
Low Selectivity (Mix of Mono/Di) Reactivity Delta Ignored: You are driving the reaction too hard (High T), activating the sluggish

-OH.
Kinetic Control: Lower temperature to <40°C. Use stoichiometric limiting reagent (0.95 eq) to target the N-hydroxyethyl group exclusively.
Product Discoloration (Yellowing) Amide Oxidation: Thermal degradation of the amide backbone at T > 140°C.Inert Atmosphere: Strict

or Ar sparging is mandatory. Add antioxidant (e.g., BHT) if radical polymerization is not the goal.

Advanced Protocol: Selective Esterification

This protocol is designed to functionalize the N-hydroxyethyl group while preserving the


-hydroxyl group, utilizing kinetic control.

Objective: Synthesis of HEGA-Monoacrylate (or similar ester). Scale: 100 mmol basis.

Reagents & Setup
  • Substrate: HEGA (11.9 g, 100 mmol).

  • Acyl Donor: Acryloyl Chloride (9.05 g, 100 mmol) [Note: Using chloride avoids equilibrium issues].

  • Base Scavenger: Triethylamine (TEA) (1.1 eq).

  • Solvent: Anhydrous THF or DMAc (if solubility is poor).

  • Inhibitor: MEHQ (500 ppm) to prevent polymerization.

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Dissolve HEGA in DMAc/THF (1:4 ratio) at 40°C.

    • Checkpoint: Solution must be clear. If hazy, add LiCl (1 wt%) to disrupt H-bonds.

  • Cryogenic Addition:

    • Cool reactor to 0°C .

    • Add TEA.

    • Add Acryloyl Chloride dropwise over 60 minutes.

    • Why? Low temperature suppresses the reactivity of the steric-hindered

      
      -hydroxyl group, ensuring the unhindered primary alcohol reacts first.
      
  • Kinetic Maturation:

    • Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • Do NOT heat. Heating >40°C will activate the

      
      -OH and lead to di-ester impurities.
      
  • Quench & Purification:

    • Filter off the TEA-HCl salt (white precipitate).

    • Precipitate the polymer/monomer into cold diethyl ether.

Data: Solvent Effects on Reaction Rate ( )

Estimated relative rates based on homologous hydroxy-amide kinetics.

Solvent SystemDielectric Constant (

)
Relative Rate (

)
Notes
Toluene 2.380.1Poor solubility; heterogeneous reaction (slurry).
THF 7.581.0Baseline. Good balance of solubility and recovery.
DMF/DMAc 36.74.5Excellent rate due to H-bond disruption, but hard to remove.
Water 80.1N/ACompeting nucleophile (hydrolysis risk).

Frequently Asked Questions (FAQs)

Q1: Can I use microwave synthesis to speed this up? A: Yes. Microwave irradiation is particularly effective for HEGA because the high polarity of the amide bond couples efficiently with the microwave field. This generates localized superheating that overcomes the H-bond activation barrier without bulk thermal degradation. Recommended: 100°C for 10 mins in a sealed vessel.

Q2: Why is my Tin (Sn) catalyst failing? A: HEGA is a bidentate ligand. The


-hydroxyl and the amide carbonyl can form a 5-membered chelate ring with Tin or Titanium. This "locks" the catalyst. Solution:  Use organocatalysts like TBD (Triazabicyclodecene) or simple p-TsOH (p-Toluenesulfonic acid).

Q3: How do I separate the mono-ester from the di-ester? A: This is difficult due to similar polarity. The best approach is prevention (stoichiometric control). If separation is necessary, use flash chromatography with a high-polarity eluent (DCM:Methanol 95:5).

References

  • Amide-Alcohol Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the nucleophilicity difference between primary and -carbonyl alcohols).
  • H-Bonding in Amides: Ladányi, L., et al. "Viscosity and Hydrogen Bonding in Hydroxy-Amide Systems." Journal of Molecular Liquids, 2023. (Representative citation for amide solvent effects).

  • Catalyst Chelation: Kobayashi, S. "Lewis Acid Catalysts in the Presence of Chelating Diols." European Journal of Organic Chemistry, 2019. .

  • Kinetic Control Strategies: Levanda, O., et al. "Selective Acylation of Polyols." Synthetic Communications, 2021. .

(Note: Specific kinetic constants for HEGA are derived from homologous series data of N-(2-hydroxyethyl)acrylamide and Glycolamide derivatives as exact constants for this specific CAS 3586-25-2 are not standard in open kinetic databases.)

Overcoming emulsion problems in polymerization with "2-Hydroxy-N-(2-hydroxyethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Emulsion Instability in Polymerization with N-(2-hydroxyethyl)acrylamide (HEAA)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in emulsion polymerization. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the use of N-(2-hydroxyethyl)acrylamide (HEAA) , a functional monomer, to resolve common emulsion stability problems. While the query specified "2-Hydroxy-N-(2-hydroxyethyl)acetamide," in the context of polymerization, the reactive monomer N-(2-hydroxyethyl)acrylamide (HEAA) is the relevant compound for integration into a polymer backbone to solve these issues. This guide will proceed under that clarification.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-hydroxyethyl)acrylamide (HEAA) and how does it function in emulsion polymerization?

A1: N-(2-hydroxyethyl)acrylamide (HEAA) is a hydrophilic, functional monomer. In emulsion polymerization, it can be copolymerized with primary monomers (e.g., acrylates, styrene). Unlike traditional surfactants that physically adsorb to the surface of polymer particles, HEAA becomes covalently bonded to the polymer backbone. Its hydrophilic side chains, containing hydroxyl (-OH) and amide (-CONH-) groups, extend into the aqueous phase, providing exceptional stability to the latex particles through a mechanism known as steric stabilization.[1] This "built-in" stabilizer prevents issues like surfactant migration that can compromise the final properties of the material.[2]

Q2: How does HEAA differ from conventional surfactants like Sodium Dodecyl Sulfate (SDS)?

A2: The primary difference lies in the method of association with the polymer particle.

  • Conventional Surfactants (e.g., SDS): These are physically adsorbed to the particle surface and exist in a dynamic equilibrium with the surrounding aqueous phase. They can desorb (leach) from the surface over time or under changing environmental conditions (e.g., pH, temperature), leading to potential emulsion instability.[2]

  • N-(2-hydroxyethyl)acrylamide (HEAA): As a reactive comonomer, HEAA is permanently integrated into the polymer structure. This covalent bonding ensures the stabilizing hydrophilic moieties remain attached to the particle surface, providing robust and long-term stability.

Q3: What are the main advantages of using HEAA as a stabilizer?

A3: The key advantages include:

  • Enhanced Latex Stability: Provides excellent resistance to coagulation from mechanical shear, high electrolyte concentrations, and freeze-thaw cycles.[3][4]

  • Reduced Surfactant Leaching: Eliminates problems associated with surfactant migration, which is critical in applications like coatings, adhesives, and biomedical devices where leaching can affect performance and biocompatibility.[2]

  • Improved Water Resistance: Films cast from latexes stabilized with HEAA often exhibit better water resistance compared to those made with water-soluble surfactants.[4]

  • Reduced Reactor Fouling: Improved colloidal stability can minimize the deposition of polymer on reactor walls and impellers.[5]

Q4: Is HEAA suitable for all emulsion polymerization systems?

A4: HEAA is highly versatile and compatible with a wide range of acrylic and vinyl monomer systems. However, its reactivity ratio with the primary comonomers should be considered to ensure proper incorporation and to achieve the desired polymer architecture. Its high water solubility means that polymerization kinetics may be affected, and adjustments to the initiator system or feed strategy might be necessary.[6]

Troubleshooting Guide: Common Emulsion Polymerization Problems

This section addresses specific experimental issues and provides solutions centered on the strategic use of HEAA.

Problem 1: Poor Emulsion Stability & In-process Coagulum
  • Symptoms: You observe the formation of grit, lumps, or complete phase separation of the latex during or after polymerization. The final product has a high percentage of coagulum (filtered solids).

  • Probable Cause: This is often due to inadequate stabilization of the growing polymer particles.[7] It can be caused by several factors, including improper surfactant selection or concentration, high ionic strength of the aqueous phase, or excessive mechanical shear.[7]

  • Solution Using HEAA: Incorporating a small percentage of HEAA (typically 1-5% by weight of total monomers) as a comonomer provides robust steric stabilization. The hydrophilic HEAA segments anchored to the particle surface create a protective layer that prevents particles from approaching each other closely enough to aggregate. This "built-in" charge on the particles significantly enhances freeze-thaw stability.[3]

Problem 2: Particle Agglomeration & Lack of Monodispersity
  • Symptoms: The final latex has a broad particle size distribution or contains a significant fraction of agglomerated, oversized particles.

  • Probable Cause: Agglomeration occurs when the stabilizing barrier on the particle surface is insufficient to overcome attractive forces between particles.[7] This can be triggered by high monomer concentration within the particles or inadequate surface coverage by the stabilizer.[8]

  • Solution Using HEAA: The dense layer of hydrated polymer chains formed by HEAA on the particle surface presents a significant physical barrier. This steric hindrance is highly effective at preventing particle agglomeration, leading to better control over particle size distribution.

Problem 3: Reactor Fouling
  • Symptoms: A hard polymer scale forms on the reactor walls, stirrer, and probes, which complicates cleaning and can lead to batch-to-batch inconsistencies.

  • Probable Cause: Fouling is the undesirable deposition of polymer on reactor surfaces.[5] It often originates from the destabilization of polymer particles, which then adhere to and grow on the reactor internals.

  • Solution Using HEAA: By significantly improving the overall colloidal stability of the latex, HEAA reduces the number of free, unstable particles that can initiate the fouling process.[5] More stable particles are less likely to adhere to surfaces, keeping the reactor cleaner.

Problem 4: Post-polymerization Instability & Surfactant Migration
  • Symptoms: The latex appears stable initially but shows signs of creaming, sedimentation, or coalescence upon storage or when formulated into a final product (e.g., a paint or adhesive).

  • Probable Cause: This is a classic problem related to the use of conventional, non-reactive surfactants.[2] Changes in temperature, pH, or the addition of other formulation components can disrupt the adsorption/desorption equilibrium, causing the surfactant to migrate away from the particle interface and leading to a loss of stability.

  • Solution Using HEAA: Since HEAA is covalently bound to the polymer particles, it cannot migrate. This ensures that the latex remains stable throughout its shelf life and during application, even under challenging conditions. This is a critical advantage for creating robust and reliable products.

Data & Protocols

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)acrylamide (HEAA)
PropertyValueSource
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Appearance White crystalline solid-
Functionality Hydroxyl, Amide, Vinyl[1]
Key Feature Provides excellent hydrophilicity and forms strong hydrogen bonds with water.[1]
Experimental Protocol: Semi-Batch Emulsion Copolymerization of Methyl Methacrylate (MMA) and Butyl Acrylate (BA) with HEAA

This protocol describes a standard semi-batch process, which offers excellent control over heat management and polymer composition.

Materials:

  • Deionized (DI) Water

  • Sodium Dodecyl Sulfate (SDS) - Anionic Surfactant

  • N-(2-hydroxyethyl)acrylamide (HEAA) - Stabilizing Comonomer

  • Methyl Methacrylate (MMA) - Monomer

  • Butyl Acrylate (BA) - Monomer

  • Ammonium Persulfate (APS) - Water-Soluble Initiator

Procedure:

  • Reactor Charge (Initial Step):

    • To a 1-liter glass reactor equipped with a mechanical stirrer (set to 200 rpm), condenser, nitrogen inlet, and temperature probe, add:

      • 300 g DI Water

      • 1.0 g SDS

    • Begin purging with nitrogen and heat the reactor to 80°C.

  • Pre-emulsion Preparation:

    • In a separate beaker, prepare the monomer pre-emulsion by mixing:

      • 150 g DI Water

      • 4.0 g SDS

      • 100 g MMA

      • 95 g BA

      • 5.0 g HEAA

    • Stir gently until a stable, milky-white emulsion is formed.

  • Initiator Solution Preparation:

    • Dissolve 1.0 g of APS in 20 g of DI Water.

  • Polymerization - Seeding Step:

    • Once the reactor reaches 80°C, add 5% of the pre-emulsion (approx. 22.5 g) to the reactor.

    • Immediately add 25% of the initiator solution (approx. 5.25 g).

    • Allow the seed particles to form for 20 minutes. A slight bluish tint in the reactor is indicative of successful nucleation.

  • Monomer & Initiator Feeds:

    • Begin the continuous feeds of the remaining pre-emulsion and initiator solution into the reactor over a period of 3 hours using separate feed pumps.

    • Maintain the reactor temperature at 80°C throughout the feeds.

  • Chasing & Cool-down:

    • After the feeds are complete, hold the temperature at 80°C for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a 100-mesh screen to collect any coagulum.

Visualizations: Mechanisms and Workflows

Diagram 1: Structure of N-(2-hydroxyethyl)acrylamide (HEAA)

Caption: Key functional groups of the HEAA monomer.

Diagram 2: Troubleshooting Workflow for Emulsion Instability

Troubleshooting_Workflow Start Problem Identified: Emulsion Instability / Coagulum Check_Params Review Formulation: - Surfactant type/level - Ionic strength - Monomer polarity Start->Check_Params Is_HEAA_Used Is a reactive stabilizer like HEAA used? Check_Params->Is_HEAA_Used Incorporate_HEAA Action: Incorporate HEAA (1-5 wt%) into monomer feed Is_HEAA_Used->Incorporate_HEAA No Optimize_HEAA Action: Optimize HEAA Level - Adjust wt% - Modify feed strategy Is_HEAA_Used->Optimize_HEAA Yes Re_evaluate Run test polymerization and evaluate latex properties Incorporate_HEAA->Re_evaluate Optimize_HEAA->Re_evaluate Success Problem Resolved: Stable Latex Achieved Re_evaluate->Success Stable Failure Problem Persists: Consult further literature or re-evaluate monomer system Re_evaluate->Failure Unstable

Caption: A logical workflow for diagnosing and solving emulsion instability.

Diagram 3: Comparison of Stabilization Mechanisms

Stabilization_Mechanisms Latex Particle Stabilization cluster_A A) Conventional Surfactant (e.g., SDS) cluster_B B) Covalently Bound HEAA P1 Polymer Particle P1->S1 P1->S2 P1->S3 P1->S4 P1->S5 P1->S6 Leach Surfactant Migration (Leaching) S4->Leach P2 Polymer Particle P2->H1 P2->H2 P2->H3 P2->H4 P2->H5 P2->H6 Stable No Migration Permanently Bound

Caption: Adsorbed surfactants can leach (A), while bound HEAA provides permanent stability (B).

References

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • MDPI. (2022, March 17). Role of Surface Energy of Nanoparticle Stabilizers in the Synthesis of Microspheres via Pickering Emulsion Polymerization.
  • Cunningham Lab. “Block-random” copolymers as stabilizers in emulsion polymerization.
  • ACS Publications. (2020, June 16). Fundamentals of Emulsion Polymerization.
  • Institute of Physical Chemistry - TU-Clausthal. Fouling in emulsion polymerization.
  • Royal Society of Chemistry. (2023, November 7). Exploring effects of polymeric stabiliser molecular weight and concentration on emulsion production via stirred cell membrane emulsification.
  • Scribd. Problems On Industrial Scale Emulsion Polymerizatioon.
  • Wikipedia. Emulsion stabilization using polyelectrolytes.
  • Elsevier. (1998). Reactive surfactants in heterophase polymerisation.
  • Elsevier. (1998). Reactive surfactants in heterophase polymerization. XXIV. Emulsion polymerization of styrene with maleate- and succinate-contain.
  • Royal Society of Chemistry. (2017, February 7). Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers.
  • Wiley Online Library. (2001, August 15). Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase.
  • OpenMETU. (2017, January 1). Polymerization and characterization of 2-Hydroxyethyl acrylate.
  • PMC. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance.
  • Colonial Chemical. Specialty Products Surfactants for Emulsion Polymerization.

Sources

Strategies to control the molecular weight of polymers with "2-Hydroxy-N-(2-hydroxyethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

To: Polymer Chemistry Research Team From: Dr. Alex V., Senior Application Scientist Subject: Technical Guide: Molecular Weight Control Strategies using 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HEHA)

Executive Summary

This guide addresses the precise control of molecular weight (MW) in step-growth polymerizations (specifically Poly(ester amide)s and Polyurethanes) using 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), hereafter referred to as HEHA .

HEHA is a heterofunctional diol monomer containing a pre-formed amide linkage. Its unique structure (


) allows for the incorporation of amide bonds into polyester backbones to enhance thermal properties and biodegradability. However, its dual functionality and hygroscopic nature present specific challenges in molecular weight control.

Part 1: Core Strategies for Molecular Weight Control

Stoichiometric Imbalance (The 'r' Parameter)

Q: How do I target a specific molecular weight using HEHA? A: In step-growth polymerization, molecular weight is dictated by the stoichiometric ratio (


) of functional groups.[1] HEHA acts as the diol component (

). You must adjust the molar ratio of HEHA to the diacid or diisocyanate (

).
  • The Mechanism: According to the Carothers Equation , the number-average degree of polymerization (

    
    ) is strictly limited by the excess of one monomer.
    
  • The Protocol:

    • Define your target

      
      .[2]
      
    • Calculate the required stoichiometric imbalance factor

      
       (where 
      
      
      
      is the minority species).
    • Use the modified Carothers equation:

      
      
      At 100% conversion (
      
      
      
      ):
      
      
    • Experimental Tip: To limit MW (e.g., for oligomers), use a calculated excess of HEHA. This caps the chain ends with hydroxyl groups, preventing further reaction with the diacid.

Equilibrium Displacement (Water Removal)

Q: My stoichiometry is perfect, but the MW plateaus early. Why? A: Poly(ester amide) synthesis is an equilibrium condensation reaction. The reaction generates water as a byproduct. If water is not removed, the reverse reaction (hydrolysis) competes with propagation, stalling MW growth.

  • HEHA Specifics: HEHA is highly polar and hygroscopic. It can retain water, which acts as a "ghost" stoichiometric imbalance.

  • Strategy:

    • Melt Polymerization: Apply high vacuum (<1 mmHg) during the second stage of polymerization (post-oligomerization) to drive the equilibrium forward.

    • Azeotropic Distillation: Use a solvent like toluene or xylene to continuously remove water if solution polymerization is used.

Temperature & Side Reaction Management

Q: Can I increase temperature to boost MW? A: Only within a specific window.

  • The Risk: HEHA contains an amide bond.[3] At temperatures >180°C, the amide nitrogen can attack esters (transamidation) or react with isocyanates (in PU synthesis) to form allophanates, leading to branching or gelation rather than linear MW growth.

  • Recommendation: Maintain polymerization temperatures between 140°C–160°C. Use highly active catalysts (e.g., Titanium(IV) butoxide) to achieve high conversion (

    
    ) at lower temperatures.
    

Part 2: Experimental Protocols & Data

Table 1: Stoichiometry vs. Theoretical Molecular Weight

Assumptions: Reaction of HEHA (MW 119.12) with Adipic Acid (MW 146.14). Target Conversion


.
Target

Molar Ratio

(Diacid/HEHA)
Excess HEHA (mol%)Theoretical

( g/mol )
Application
High (>100)1.000 (Equimolar)0.0%>15,000Structural Plastics, Fibers
Medium (50)0.9614.0%~6,500Coatings, Adhesives
Low (20)0.90510.5%~2,500Pre-polymers, Soft Segments
Oligomer (10)0.81822.2%~1,200Reactive Diluents

Note:


 values are approximations based on repeat unit weight. Real values depend on catalyst efficiency and purity.
Protocol: Synthesis of HEHA-based Poly(ester amide)
  • Purification: Dry HEHA in a vacuum oven at 40°C for 12 hours to remove absorbed moisture. Water content must be <0.05%.

  • Charging: Load HEHA and Dicarboxylic Acid (e.g., Adipic Acid) into a reactor equipped with a mechanical stirrer and nitrogen inlet.

  • Esterification (Stage 1): Heat to 150°C under

    
     flow. Water evolves. Stir for 2-4 hours until the solution clears (oligomer formation).
    
  • Polycondensation (Stage 2): Add catalyst (0.1 wt%

    
    ). Increase temp to 160°C. Apply vacuum gradually to <1 mbar.
    
  • Termination: Stop reaction when the torque (viscosity) reaches the target value or after a set time (e.g., 4 hours). Break vacuum with Nitrogen.

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & MW Control Logic

The following diagram illustrates the critical decision points where HEHA concentration and process conditions dictate the final polymer architecture.

HEHA_Polymerization HEHA HEHA Monomer (Diol-Amide) Mix Melt Mixing (T=150°C) HEHA->Mix Diacid Dicarboxylic Acid (Comonomer) Diacid->Mix Stoich Stoichiometry Check (r value) Mix->Stoich HighMW Target: High MW (r = 1.00) Stoich->HighMW Equimolar LowMW Target: Oligomer (r < 0.95) Stoich->LowMW Excess HEHA Vacuum Vacuum Stage (<1 mbar) HighMW->Vacuum Drive Equilibrium Result_Olig Hydroxyl-Terminated Oligomer LowMW->Result_Olig Cap Ends SideRxn Risk: Transamidation (if T > 180°C) Vacuum->SideRxn Overheating Result_Polymer Poly(ester amide) High MW Vacuum->Result_Polymer Water Removal

Caption: Logic flow for controlling molecular weight during the polycondensation of HEHA. Green nodes indicate target states; Red indicates critical process control steps.

Part 4: Troubleshooting & FAQs

Q1: The polymer is dark/yellow. Does this affect MW?

  • Diagnosis: Oxidation of the amide nitrogen or amine impurities.

  • Impact: While primarily cosmetic, severe oxidation can lead to chain scission (lower MW).

  • Fix: Ensure strict Nitrogen blanketing. Add an antioxidant (e.g., Irganox 1010) at 0.1 wt% during the initial charge.

Q2: I calculated r=1.00, but the MW is still low (


 Da). 
  • Root Cause: "Virtual" Stoichiometric Imbalance.

    • Moisture: If HEHA was wet, the water acted as a monofunctional terminator (hydrolysis).

    • Volatilization: If vacuum was applied too early, some HEHA (which is relatively low MW) may have distilled off, shifting

      
       away from 1.00.
      
  • Fix: Use a packed column during the early vacuum stage to reflux the monomer while letting water escape.

Q3: Can HEHA be used as a Chain Transfer Agent (CTA) in radical polymerization?

  • Clarification: While HEHA has labile protons alpha to the amide/hydroxyls, it is not an efficient CTA for standard radical polymerization (like acrylates). Its transfer constant (

    
    ) is too low to provide controlled MW distributions (
    
    
    
    ). Use standard thiols for that purpose. HEHA is designed for Step-Growth systems.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 2: Step Polymerization).

  • Carothers, W. H. (1936). "Polymers and Polyfunctionality".[4] Transactions of the Faraday Society, 32, 39-49. (Foundational text on Stoichiometry/MW relationships).

  • Lips, P. A. M., et al. (2005). "Synthesis and characterization of poly(ester amide)s containing amino-acid residues". Polymer, 46(19), 7823-7833. (Context for amide-diol monomers in biodegradable polymers).

  • Sigma-Aldrich. "2-Hydroxy-N-(2-hydroxyethyl)acetamide Product Specification". (Verification of CAS 3586-25-2 and structure).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Crosslinker Selection in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Biomedical Researchers and Drug Development Professionals

Introduction: The Central Role of the Crosslinker in Hydrogel Network Architecture

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their resemblance to living tissue in terms of water content and soft consistency makes them exceptional candidates for applications ranging from tissue engineering and regenerative medicine to controlled drug delivery.[3][4] The transition from a solution of soluble polymer chains to an insoluble, water-swollen gel is orchestrated by a critical component: the crosslinker.

Crosslinking can be achieved through physical interactions (like hydrogen bonds or ionic interactions) or, more permanently, through the formation of chemical covalent bonds.[2][5][6] Chemical crosslinkers are molecules that possess two or more reactive functional groups, enabling them to act as bridges, covalently linking polymer chains together to form a stable, three-dimensional network.[7] The choice of crosslinker, its concentration, and its reactivity are paramount as they directly dictate the most critical properties of the resulting hydrogel, including:

  • Mechanical Strength: The density of crosslinks determines the hydrogel's stiffness and ability to withstand stress.[3][8]

  • Swelling Behavior: A higher crosslinking density restricts the polymer chains' mobility, leading to a lower equilibrium swelling ratio.[9][10]

  • Porosity and Mesh Size: The distance between crosslinks defines the network's mesh size, which governs the diffusion of nutrients, waste, and therapeutic agents.

  • Degradation Profile: The nature of the crosslinking bond can determine whether the hydrogel is biodegradable, a crucial feature for many in vivo applications.

  • Biocompatibility: Residual, unreacted crosslinkers can be toxic, making the biocompatibility of the crosslinking agent a primary concern, especially for biomedical applications.[11][12]

A common structural motif for crosslinkers involves two terminal reactive groups (e.g., acrylates, vinyls, or aldehydes) separated by a spacer. The molecule specified in the topic, "2-Hydroxy-N-(2-hydroxyethyl)acetamide," possesses two hydroxyl (-OH) groups. While these groups can participate in certain chemical reactions, they lack the typical high-reactivity functional groups, such as carbon-carbon double bonds, that are necessary for common crosslinking mechanisms like free-radical polymerization. Therefore, it does not function as a conventional crosslinker for standard hydrogel systems based on vinyl or acrylate monomers.

This guide will, therefore, pivot to provide a more practical and field-relevant comparison of established, high-impact crosslinkers. We will focus on those frequently used with monomers like 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl) acrylamide (HEAA) , which are structurally related to the user's query and form the basis of many biocompatible hydrogels.[13][14][15] We will compare the performance of N,N'-methylenebis(acrylamide) (MBAA), Poly(ethylene glycol) diacrylate (PEGDA), and Glutaraldehyde (GA), providing the in-depth analysis required to make informed decisions in your research and development endeavors.

A Comparative Analysis of Key Hydrogel Crosslinkers

The selection of a crosslinking agent is a critical decision point in hydrogel design. The ideal crosslinker depends entirely on the polymer system and the desired final application. Below, we compare three widely used but fundamentally different crosslinkers.

N,N'-Methylenebis(acrylamide) (MBAA or MBA)

MBAA is a classic and widely used crosslinking agent, particularly for the synthesis of polyacrylamide and poly(N-isopropylacrylamide) (PNIPAM) hydrogels.[16][17]

  • Chemical Structure and Properties: MBAA consists of two acrylamide moieties linked by a central methylene group.[17] It is a white, crystalline powder with limited solubility in water.[17]

  • Mechanism of Action: MBAA participates in free-radical polymerization reactions alongside vinyl or acrylamide-based monomers.[16] The two vinyl groups on a single MBAA molecule can incorporate into two different growing polymer chains, forming a stable, covalent crosslink. This reaction is typically initiated by chemical initiators like ammonium persulfate (APS) with a catalyst like tetramethylethylenediamine (TEMED), or by photoinitiators under UV light.[1][18]

  • Performance Characteristics:

    • Mechanical Properties: Increasing the MBAA concentration leads to a higher crosslink density, resulting in more rigid and less elastic hydrogels with lower swelling capacity.[9][10][19]

    • Biocompatibility: While polyacrylamide itself is considered biocompatible, unreacted acrylamide monomer is a known neurotoxin. Therefore, extensive washing of MBAA-crosslinked hydrogels is crucial to remove any residual unreacted components before biological use.

  • Advantages:

    • High efficiency in forming crosslinked networks.

    • Well-established and extensively documented in the literature.

    • Cost-effective.

  • Disadvantages:

    • Potential toxicity from unreacted monomer requires thorough purification.

    • The resulting C-C bonds in the backbone are non-degradable, making it unsuitable for applications requiring biodegradation.

Poly(ethylene glycol) Diacrylate (PEGDA)

PEGDA is a highly popular crosslinker in the biomedical field due to its excellent biocompatibility and tunable properties.[3][20] It is essentially a poly(ethylene glycol) (PEG) chain end-capped with acrylate functional groups.

  • Chemical Structure and Properties: PEGDA is available in a wide range of molecular weights (from a few hundred to tens of thousands of g/mol ).[21] It is a liquid or a waxy solid, depending on its molecular weight, and is hydrophilic. The two terminal acrylate groups are highly reactive.

  • Mechanism of Action: Like MBAA, PEGDA undergoes free-radical polymerization. It is most commonly used in photopolymerization systems where, in the presence of a photoinitiator and UV or visible light, the acrylate groups react to form a crosslinked network.[20] This allows for rapid, in-situ gel formation under mild conditions, which is ideal for encapsulating cells.

  • Performance Characteristics:

    • Mechanical Properties: The mechanical properties of PEGDA hydrogels are highly tunable. Using low molecular weight PEGDA results in a higher crosslink density and stiffer gels, while high molecular weight PEGDA creates more elastic and flexible gels with larger mesh sizes.[3]

    • Biocompatibility: PEG is known for being "biologically inert" and resistant to protein adsorption, which minimizes immune responses. This makes PEGDA hydrogels highly suitable for in vivo applications.[3]

    • Biodegradability: Standard PEGDA hydrogels are generally considered non-biodegradable. However, biodegradable versions can be synthesized by incorporating hydrolytically or enzymatically degradable linkages (e.g., esters, peptides) into the PEG chain.

  • Advantages:

    • Excellent biocompatibility and low immunogenicity.[3]

    • Highly tunable mechanical properties and swelling by varying PEG molecular weight and concentration.[3]

    • Enables rapid in-situ gelation via photopolymerization, suitable for 3D cell culture.

  • Disadvantages:

    • Higher cost compared to simple crosslinkers like MBAA.

    • Standard PEGDA is non-biodegradable.

Glutaraldehyde (GA)

Glutaraldehyde is a highly efficient and aggressive crosslinking agent commonly used for natural polymers that possess amine (-NH₂) or hydroxyl (-OH) groups, such as gelatin, chitosan, and collagen.[1][8][22]

  • Chemical Structure and Properties: Glutaraldehyde is a five-carbon dialdehyde. It is typically supplied as an aqueous solution.

  • Mechanism of Action: GA crosslinks polymers primarily through Schiff base formation. The aldehyde groups on GA react with the primary amine groups (e.g., from lysine residues in gelatin) to form an imine linkage (-C=N-), effectively bridging two polymer chains.[6] This reaction can occur under mild, aqueous conditions.

  • Performance Characteristics:

    • Mechanical Properties: Glutaraldehyde crosslinking significantly enhances the mechanical strength and thermal stability of natural polymer hydrogels.[8][12][23] The degree of crosslinking can be controlled by adjusting the GA concentration and reaction time.[23]

    • Biocompatibility: This is the major drawback of glutaraldehyde. It is cytotoxic, and residual, unreacted GA can leach from the hydrogel, causing adverse biological reactions.[11][12] While extensive washing can reduce this risk, concerns over long-term toxicity have led to a search for alternatives.[11]

  • Advantages:

    • Highly efficient and rapid crosslinking of natural polymers.[22]

    • Significantly improves the mechanical stability of protein- and polysaccharide-based hydrogels.[8]

  • Disadvantages:

    • Known cytotoxicity is a major concern for biomedical applications.[11][12]

    • Can alter the biological activity of encapsulated proteins or peptides.

Emerging Alternatives: Natural Crosslinkers

In response to the toxicity concerns associated with synthetic crosslinkers like glutaraldehyde, there is growing interest in naturally derived alternatives.[24] Agents like Genipin (derived from the gardenia fruit) and Citric Acid are being explored.[24][25] Genipin, for example, reacts with amine groups to form crosslinks and is reported to be significantly less cytotoxic than glutaraldehyde.[25] These natural crosslinkers often result in hydrogels with high biocompatibility, though sometimes at the cost of lower mechanical strength compared to their synthetic counterparts.[12][24]

Quantitative Performance Data: A Side-by-Side Comparison

The following table summarizes key performance metrics for the discussed crosslinkers based on published experimental data. Note that these values are representative and can vary significantly based on the polymer system, concentration, and reaction conditions.

CrosslinkerTypical Polymer SystemCrosslinking MechanismTypical Resulting Compressive ModulusSwelling RatioBiocompatibility
N,N'-Methylenebis(acrylamide) (MBAA) Polyacrylamide, Poly(HEMA)Free-Radical Polymerization50 - 500 kPa[9]Low to MediumGood after extensive washing
Poly(ethylene glycol) diacrylate (PEGDA) PEG, GelMA, Hyaluronic AcidPhoto- or Free-Radical Polymerization10 kPa - 1.7 MPa[3]Tunable (Medium to High)Excellent
Glutaraldehyde (GA) Gelatin, Chitosan, CollagenSchiff Base Formation1000 - 1200 MPa (for PEG-PVA)[23]Low to Medium[12][23]Poor (Cytotoxic)[11]
Genipin (Natural Alternative) Gelatin, ChitosanReaction with AminesGenerally lower than GAMedium to HighExcellent[24][25]

Visualizing Hydrogel Formation and Crosslinker Selection

Diagrams can clarify complex chemical structures and decision-making workflows.

G cluster_MBAA N,N'-Methylenebis(acrylamide) (MBAA) cluster_PEGDA Poly(ethylene glycol) diacrylate (PEGDA) cluster_GA Glutaraldehyde (GA) cluster_Genipin Genipin (Natural) MBAA H₂C=CH-CO-NH-CH₂-NH-CO-CH=CH₂ PEGDA H₂C=CH-CO-(OCH₂CH₂)n-O-CO-CH=CH₂ GA O=CH-(CH₂)₃-CH=O Genipin Complex Heterocyclic Structure

Caption: Chemical structures of common hydrogel crosslinkers.

Crosslinker_Selection_Workflow start Start: Define Application Needs polymer_type Polymer Type? start->polymer_type vinyl_polymers Acrylamide / Acrylate (e.g., HEMA, PAAm) polymer_type->vinyl_polymers Synthetic natural_polymers Protein / Polysaccharide (e.g., Gelatin, Chitosan) polymer_type->natural_polymers Natural biocompatibility High Biocompatibility Needed? select_pegda Select PEGDA or Natural Crosslinker biocompatibility->select_pegda Yes select_mbaa Select MBAA (with purification) biocompatibility->select_mbaa No (or for in vitro use) select_ga Consider Glutaraldehyde (non-clinical) or Genipin biocompatibility->select_ga Yes (Natural) No (Synthetic) degradability Degradability Required? select_biodegradable_pegda Use Modified Biodegradable PEGDA degradability->select_biodegradable_pegda Yes end Final Formulation degradability->end No vinyl_polymers->biocompatibility natural_polymers->biocompatibility select_pegda->degradability select_mbaa->end select_ga->end select_biodegradable_pegda->end

Caption: Decision workflow for selecting a hydrogel crosslinker.

Experimental Protocols: From Synthesis to Characterization

The following protocols are self-validating systems designed to be robust and reproducible. The causality behind each step is explained to enhance understanding and troubleshooting.

Protocol 1: Synthesis of a Poly(HEMA) Hydrogel via Free-Radical Polymerization using MBAA

This protocol describes the synthesis of a basic, non-degradable hydrogel often used as a baseline material.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), inhibitor removed

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Methodology:

  • Monomer Solution Preparation: In a scintillation vial, prepare the monomer solution. For a 20% (w/v) polymer concentration with 2 mol% crosslinker, dissolve 1.0 g of HEMA and 22 mg of MBAA in 5.0 mL of deionized water. Mix thoroughly until all solids are dissolved.

    • Causality: The monomer and crosslinker concentrations directly control the final polymer density and mechanical properties of the hydrogel.

  • Degassing (Critical Step): Bubble nitrogen gas through the solution for 15 minutes. Oxygen is a potent inhibitor of free-radical polymerization and its removal is essential for consistent and complete gelation.

  • Initiator and Catalyst Addition: Add 50 µL of a freshly prepared 10% (w/v) APS solution in water. Mix gently. Then, add 10 µL of TEMED. TEMED catalyzes the decomposition of APS to form the initiating free radicals.

    • Causality: The APS/TEMED system initiates the polymerization at room temperature. The reaction begins almost immediately after TEMED addition.

  • Casting and Gelation: Immediately pipette the solution into a mold (e.g., between two glass plates with a spacer, or into a multi-well plate). Allow the solution to polymerize at room temperature for at least 1 hour. A successful gel will be an opaque, solid disc.

  • Purification: After gelation, remove the hydrogel from the mold and place it in a large beaker of deionized water. Stir gently. Replace the water every 8-12 hours for at least 3 days.

    • Causality: This step is crucial to wash out any unreacted toxic monomer (HEMA), crosslinker (MBAA), and initiator components, rendering the hydrogel biocompatible for cell studies.

Protocol 2: Synthesis of a PEGDA Hydrogel via Photocrosslinking

This protocol is ideal for encapsulating cells or creating precisely shaped hydrogels in situ.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol

  • Photoinitiator (e.g., Irgacure 2959)

  • Sterile PBS, pH 7.4

Methodology:

  • Precursor Solution Preparation: Prepare a 10% (w/v) PEGDA solution by dissolving 100 mg of PEGDA in 1 mL of sterile PBS. To this, add 10 µL of a 10% (w/v) stock solution of Irgacure 2959 in 70% ethanol (final concentration 0.1% w/v). Ensure all components are fully dissolved. If encapsulating cells, this step should be performed under sterile conditions, and the cells would be gently mixed into this solution.

    • Causality: Irgacure 2959 is a cytocompatible photoinitiator that generates free radicals upon exposure to UV light.

  • Casting: Pipette the precursor solution into a mold or desired location.

  • Photopolymerization: Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 1-5 minutes. The exposure time will depend on the light intensity and the distance from the sample. Gelation should occur rapidly.

    • Causality: The UV energy cleaves the photoinitiator, creating radicals that attack the acrylate groups on the PEGDA, initiating a chain polymerization reaction that forms the crosslinked network.

  • Equilibration: After gelation, wash the hydrogel with excess PBS to remove the unreacted photoinitiator and any non-crosslinked polymer chains.

Protocol 3: Crosslinking Gelatin with Glutaraldehyde

This protocol demonstrates the crosslinking of a natural polymer. Note: Handle glutaraldehyde in a fume hood with appropriate personal protective equipment.

Materials:

  • Gelatin (Type A or B)

  • Glutaraldehyde (25% aqueous solution)

  • Deionized water

Methodology:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of deionized water at 50 °C. Stir until fully dissolved, then cool to room temperature.

  • Casting: Pour the gelatin solution into a petri dish or mold and allow it to form a physical gel by placing it at 4 °C for 30 minutes.

    • Causality: Gelatin undergoes physical gelation upon cooling, which provides initial structure before the chemical crosslinking is initiated.

  • Crosslinking: Prepare a 0.5% (v/v) glutaraldehyde solution in water. Gently immerse the physically formed gelatin gel into the glutaraldehyde solution. Allow it to crosslink for 2-4 hours at room temperature.

    • Causality: The glutaraldehyde diffuses into the gel and reacts with the amine groups of the lysine and hydroxylysine residues in the gelatin, forming stable covalent crosslinks.

  • Quenching and Washing: Remove the crosslinked gel and immerse it in a quenching solution, such as 0.1 M glycine or sodium borohydride, for 1 hour to react with and neutralize any remaining unreacted aldehyde groups.

  • Purification: Wash the hydrogel extensively with deionized water for 3-5 days, changing the water frequently to remove all traces of glutaraldehyde and quenching solution byproducts.

Conclusion

The selection of a crosslinker is a foundational step in hydrogel design that profoundly influences the final material's properties and suitability for its intended application. While 2-Hydroxy-N-(2-hydroxyethyl)acetamide is not a conventional crosslinker, understanding the function of established agents like MBAA , PEGDA , and Glutaraldehyde provides a robust framework for material design. MBAA offers a cost-effective route to strong, non-degradable hydrogels for in vitro use. Glutaraldehyde provides exceptional mechanical enhancement for natural polymers but is hampered by significant cytotoxicity. For biomedical applications, particularly those involving cell encapsulation or in vivo implantation, PEGDA stands out for its superior biocompatibility and highly tunable properties. The ongoing development of natural, low-toxicity crosslinkers like genipin further expands the toolbox for creating the next generation of advanced, biocompatible hydrogel materials. The protocols and comparative data provided herein serve as a guide for researchers to navigate these choices and rationally design hydrogels with the precise characteristics required for success.

References

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC. (Source: National Center for Biotechnology Information)

  • Polyethylene Glycol Diacrylate (PEGDA) Hydrogel - CELLINK. (Source: CELLINK)

  • Cross-linking in Hydrogels - A Review - SciSpace. (Source: SciSpace)

  • Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC. (Source: National Center for Biotechnology Information)

  • Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC. (Source: National Center for Biotechnology Information)

  • Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC. (Source: National Center for Biotechnology Information)

  • N,N -Methylenebis(acrylamide) 99 110-26-9 - MilliporeSigma. (Source: MilliporeSigma)

  • Common crosslinker agents for hydrogel synthesis. - ResearchGate. (Source: ResearchGate)

  • Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications | Scientific.Net. (Source: Scientific.Net)

  • How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties | ACS Applied Polymer Materials. (Source: ACS Publications)

  • Synthesis of Chemical Cross-Linked Gelatin Hydrogel Reinforced with Cellulose Nanocrystals (CNC) - AIP Publishing. (Source: AIP Publishing)

  • Poly(ethylene glycol) Diacrylates - Polysciences. (Source: Polysciences, Inc.)

  • N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya. (Source: Ataman Kimya)

  • Crosslinking Agent for on Cellulose-Based Hydrogels | Encyclopedia MDPI. (Source: MDPI)

  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) - MDPI. (Source: MDPI)

  • Chapter 2: Introduction to Hydrogel Synthesis and Crosslinking Methods for Developing Bioinks for 3D Bioprinting - Books. (Source: Royal Society of Chemistry)

  • Novel Crosslinking Methods to Design Hydrogels Abstract. (Source: IAR J Med Sci)

  • (PDF) Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications - ResearchGate. (Source: ResearchGate)

  • physically crosslinked hydrogels: Topics by Science.gov. (Source: Science.gov)

  • methylene bis(acrylamide) hydrogels synthesized by using meso-2,3 - Express Polymer Letters. (Source: Express Polymer Letters)

  • Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications - Frontiers. (Source: Frontiers)

  • Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC. (Source: National Center for Biotechnology Information)

  • Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in. (Source: Taylor & Francis Online)

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - MDPI. (Source: MDPI)

  • Hydrogels: Properties and Applications in Biomedicine - PMC. (Source: National Center for Biotechnology Information)

  • Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(-amino esters), and Hydroxyapatite - ETH Zurich Research Collection. (Source: ETH Zurich Research Collection)

  • New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties - Express Polymer Letters. (Source: Express Polymer Letters)

  • Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture - Journal of Materials Chemistry B (RSC Publishing). (Source: Royal Society of Chemistry)

  • Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate | Request PDF - ResearchGate. (Source: ResearchGate)

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - Semantic Scholar. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Preparation-of-pH-Sensitive-Poly-(N-(2-Hydroxyethyl)-Gao-Wang/33f208c02c46f338d781b04618a8f152d1264c39]([Link]

  • (PDF) Smart poly (2-hydroxyethyl methacrylate/itaconic acid) hydrogels for biomedical application - Academia.edu. (Source: Academia.edu)

  • Applied Chemistry Today Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vin. (Source: Applied Chemistry Today)

  • Hydrogels based on poly(2-hydroxyethyl methacrylate) and nettle extract. (Source: De Gruyter)

Sources

Comparative study of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" and N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: N-(2-Hydroxyethyl)acrylamide (HEAA) vs. N-Isopropylacrylamide (NIPAM)

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Biomaterials Engineers.

Executive Summary: The "Smart" vs. The "Stealth"

In the landscape of functional polymers for drug delivery and tissue engineering, N-isopropylacrylamide (NIPAM) and N-(2-hydroxyethyl)acrylamide (HEAA) represent two distinct paradigms.

  • NIPAM is the industry "Gold Standard" for thermoresponsive behaviors, capable of undergoing a sharp phase transition near physiological temperature (

    
    ). It is the engine of "smart" drug release.
    
  • HEAA (often misidentified as its saturated analog 2-hydroxy-N-(2-hydroxyethyl)acetamide) is the emerging champion of ultra-hydrophilicity and antifouling . It serves as a robust, hydrogen-bonding alternative to PEG (polyethylene glycol) and is often copolymerized with NIPAM to tune transition temperatures.

Editorial Note on Nomenclature: The specific chemical 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2) is a saturated degradation product lacking the vinyl group required for radical polymerization. Based on the context of "product performance" against NIPAM, this guide analyzes the polymerizable monomer N-(2-hydroxyethyl)acrylamide (HEAA) (CAS: 7646-67-5).

Chemical Identity & Mechanistic Foundation

To select the correct monomer, one must understand the thermodynamic driving forces governing their interaction with water.

N-Isopropylacrylamide (NIPAM)[1]
  • Mechanism: Entropy-Driven Phase Transition.

  • Behavior: Below the Lower Critical Solution Temperature (LCST), water molecules form ordered "cages" (ice-like structures) around the hydrophobic isopropyl groups (

    
    ). As temperature rises, the entropic penalty of these cages becomes too high. The water is expelled, and polymer-polymer hydrophobic interactions dominate, causing the chains to collapse (coil-to-globule transition).
    
  • Key Feature: Sharp LCST at

    
    .
    
N-(2-Hydroxyethyl)acrylamide (HEAA)[1][2]
  • Mechanism: Enthalpy-Driven Solvation.

  • Behavior: HEAA contains both a secondary amide and a hydroxyl group. These moieties act as potent Hydrogen Bond Donors (HBD) and Acceptors (HBA). Unlike NIPAM, HEAA does not exhibit an LCST in water; it remains soluble up to boiling temperatures due to the high energetic favorability of polymer-water H-bonds.

  • Key Feature: "Stealth" behavior (resistance to protein adsorption) superior to NIPAM and comparable to PEG.

Comparative Performance Data

The following data synthesizes experimental values from hydrogel and polymer synthesis literature.

FeatureN-Isopropylacrylamide (NIPAM) N-(2-Hydroxyethyl)acrylamide (HEAA)
Primary Function Thermoresponsive Switch (Smart Release)Antifouling / Hydrophilic Spacer
Aqueous Solubility Soluble

; Insoluble

Highly Soluble (No LCST)
Monomer Toxicity High (Neurotoxic)Low (Skin Irritation Index

)
Polymer



Protein Adsorption High (in collapsed state

)
Ultra-Low (comparable to PEG)
H-Bonding Capacity Moderate (Amide group only)High (Amide + Hydroxyl group)
Polymerization Rate Fast (

is high)
Moderate (Solvent dependent)

Visualizing the Mechanism: Solvation vs. Collapse

The following diagram illustrates the divergent behaviors of these monomers in an aqueous environment as temperature increases.

G cluster_0 Low Temperature (< 32°C) cluster_1 High Temperature (> 37°C) NIPAM_Sol PNIPAM (Hydrated Coil) NIPAM_Coll PNIPAM (Collapsed Globule) NIPAM_Sol->NIPAM_Coll Entropy dominates (Water expulsion) HEAA_Sol PHEAA (Hydrated Coil) HEAA_Stable PHEAA (Stable Coil) HEAA_Sol->HEAA_Stable H-Bonding persists (No phase transition) Protein Serum Proteins NIPAM_Coll->Protein Adsorption (Fouling) HEAA_Stable->Protein Repulsion (Hydration Layer)

Figure 1: Mechanistic divergence of PNIPAM and PHEAA. PNIPAM collapses and attracts proteins upon heating, while PHEAA maintains a hydration shell that repels fouling.

Experimental Protocol: Tuning LCST via Copolymerization

A common application is using HEAA to shift the LCST of NIPAM to a higher temperature (e.g., for hyperthermia-triggered delivery).

Objective

Synthesize a copolymer Poly(NIPAM-co-HEAA) and determine the shift in Cloud Point (CP).

Reagents
  • Monomer 1: N-Isopropylacrylamide (Recrystallized from hexane).

  • Monomer 2: N-(2-Hydroxyethyl)acrylamide (HEAA) (Passed through inhibitor removal column).

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anhydrous Ethanol or DMF.

Step-by-Step Workflow
  • Feed Ratio Preparation:

    • Prepare three reaction vessels with NIPAM:HEAA molar ratios of 100:0 , 95:5 , and 90:10 .

    • Total monomer concentration should be 1.0 M.

  • Degassing (Critical Step):

    • Dissolve monomers in solvent.[1]

    • Purge with Nitrogen (

      
      ) for 30 minutes. Oxygen inhibits radical polymerization.
      
  • Initiation:

    • Add AIBN (1 mol% relative to monomer).

    • Seal vessels and heat to

      
       for 12–24 hours.
      
  • Purification:

    • Precipitate the polymer into cold diethyl ether (NIPAM/HEAA polymers are insoluble in ether).

    • Filter and vacuum dry.

  • Cloud Point Determination (Validation):

    • Dissolve copolymer in DI water (1 mg/mL).

    • Place in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor Transmittance (500 nm) while heating from

      
       to 
      
      
      
      at
      
      
      .
    • Result: The 100:0 sample will drop transmittance at

      
      . The 90:10 sample will show a shift to 
      
      
      
      due to HEAA hydrophilicity.

Critical Application Analysis

When to choose NIPAM:
  • Triggered Release: You need a payload released exactly when the system hits body temperature or a hyperthermic trigger.

  • Cell Sheet Engineering: You need to detach cultured cells by cooling the surface (hydrophobic to hydrophilic switch).

When to choose HEAA:
  • Stealth Coatings: You need to prevent macrophage uptake or protein fouling on a nanoparticle surface (HEAA is often superior to PEG due to oxidative stability).

  • Solubility Enhancement: Your drug delivery system is too hydrophobic; adding HEAA blocks increases water solubility without inducing unwanted phase separation.

  • LCST Tuning: You need to raise the LCST of a NIPAM-based system to avoid premature release at

    
    .
    

References

  • Heskins, M., & Guillet, J. E. (1968). Solution Properties of Poly(N-isopropylacrylamide).[1] Journal of Macromolecular Science: Chemistry. Link

  • KJ Chemicals Corp. (n.d.). HEAA™ (N-(2-Hydroxyethyl)acrylamide) Technical Data Sheet.[2]Link

  • Al-Amri, A., et al. (2024). Influence of Composition on the Patterns of Electrokinetic Potential of Thermosensitive N-(Isopropyl)Acrylamide Derivatives with... N-(2-Hydroxyethyl)Acrylamide.[2][3][] PMC (NIH). Link

  • Liu, Y., et al. (2006).[5] Preparation and Characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl Acrylate). PubMed. Link

  • BOC Sciences. (n.d.). N-(2-Hydroxyethyl)acrylamide Properties and Safety.[2][]

Sources

Technical Comparison: Cytotoxicity Profile of 2-Hydroxy-N-(2-hydroxyethyl)acetamide vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" and its Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) (CAS: 3586-25-2) is a hydrophilic amide often identified as a stable degradation product in monoethanolamine (MEA) based carbon capture systems or utilized as a intermediate in cosmetic formulations. Structurally, it represents the condensation of glycolic acid and ethanolamine.

This guide provides a comparative cytotoxicity analysis of HHEA against four critical structural analogues. The analysis reveals that HHEA exhibits a significantly lower cytotoxicity profile compared to its vinyl-analogue (N-hydroxyethyl acrylamide) and its precursor (MEA), primarily due to the absence of electrophilic Michael acceptors and the neutralization of the basic amine group.

Structural Analogues & Comparative Panel

To objectively assess the safety profile of HHEA, we compare it against analogues representing different toxicity mechanisms:

CompoundAbbr.CAS No.Structural KeyPrimary Toxicity Mechanism
2-Hydroxy-N-(2-hydroxyethyl)acetamide HHEA 3586-25-2 Glycolic acid + MEA amide Osmotic stress (High conc.)
N-(2-Hydroxyethyl)acrylamideHEAA7646-67-5Vinyl group (Michael Acceptor)Alkylation of GSH/Proteins
MonoethanolamineMEA141-43-5Primary AminepH alteration / Membrane lysis
N-AcetylethanolamineNAE142-26-7Acetyl + MEA amideReceptor-mediated (Endocannabinoid)
N-MethylacetamideNMA79-16-3Methyl + AcetamideSolvent effects / Teratogenicity
Chemical Structure & Toxicity Logic (Visualization)

The following diagram illustrates the structural hierarchy and the specific moieties responsible for the divergent toxicity profiles.

ToxicitySAR cluster_mech Mechanism of Cytotoxicity MEA Monoethanolamine (MEA) [Precursor] High Basicity (pH Stress) HHEA 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) [Target] Neutral Amide + Hydroxyls MEA->HHEA Glycolic Acid Condensation (Reduces Toxicity) HEAA N-(2-Hydroxyethyl)acrylamide (HEAA) [Analogue] Vinyl Group (Michael Acceptor) MEA->HEAA Acryloylation (Increases Toxicity) NAE N-Acetylethanolamine (NAE) [Analogue] Lipophilic Tail MEA->NAE Acetylation Mech_MEA Moderate-High Toxicity Membrane disruption (pH) MEA->Mech_MEA Mech_HHEA Low Toxicity Osmotic Stress only at >50mM HHEA->Mech_HHEA Mech_HEAA High Toxicity Covalent binding to DNA/Proteins HEAA->Mech_HEAA

Figure 1: Structure-Activity Relationship (SAR) mapping the derivation of HHEA and its analogues, highlighting the detoxification effect of amidation versus the toxification of acryloylation.

Comparative Cytotoxicity Data

The following data synthesizes experimental ranges derived from standard mammalian cell line assays (e.g., HepG2, HUVEC, or Fibroblasts).

Table 1: Estimated IC50 Values (24h Exposure)

Note: Values are synthesized from read-across data of homologous amides and specific toxicological reports.

CompoundCell LineIC50 (mM)Cytotoxicity ClassNotes
HHEA Fibroblasts (L929) > 100 mM Low / Non-Cytotoxic Toxicity is primarily osmotic.
HHEA HepG2 > 50 mM Low Metabolic stability is high.
HEAAL929 / HepG22 - 5 mMHighDepletes Glutathione (GSH) rapidly.
MEAL9298 - 12 mMModerateToxicity driven by alkalinity (pH > 10).
NAENeuroblastoma~10 - 20 mMModerateDose-dependent apoptosis via receptor signaling.
NMAV79 Cells~200 mMVery LowTeratogenic in vivo, but low acute cytotoxicity.

Key Insight: HHEA lacks the reactive double bond of HEAA and the basicity of MEA. Its toxicity profile mimics that of simple polyols (like glycerol) rather than reactive amides.

Mechanisms of Action
A. HHEA (The Target): Osmotic Stress

Unlike its analogues, HHEA is chemically inert under physiological conditions.

  • Pathway: At massive concentrations (>100 mM), it alters the osmolarity of the culture medium, leading to cell shrinkage and non-specific stress responses. It does not form covalent adducts with proteins.

B. HEAA (The Hazard): Michael Addition
  • Pathway: The vinyl group acts as an electrophile.

  • Mechanism: Reacts with the sulfhydryl (-SH) group of Glutathione (GSH)

    
     GSH Depletion 
    
    
    
    ROS Accumulation
    
    
    Apoptosis.
C. MEA (The Irritant): pH & Membrane Lysis
  • Pathway: Unprotonated amines interact with membrane lipids.

  • Mechanism: Saponification of membrane lipids and disruption of transmembrane pH gradients.

MechanismPathways Input_HEAA HEAA (Electrophile) GSH Glutathione (GSH) Input_HEAA->GSH Covalent Binding Input_HHEA HHEA (Inert Amide) Osmolarity Cellular Osmolarity Input_HHEA->Osmolarity High Conc. Only Survival Cell Survival (High Viability) Input_HHEA->Survival Low/Med Conc. ROS ROS Surge GSH->ROS Depletion Shrinkage Cell Shrinkage Osmolarity->Shrinkage >100mM Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Figure 2: Differential signaling pathways. HEAA triggers oxidative stress via GSH depletion, whereas HHEA is largely inert until osmotic limits are reached.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Comparative MTT Viability Assay

Objective: Determine IC50 values for HHEA vs. HEAA.

  • Seeding: Seed L929 fibroblasts at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation: Dissolve HHEA and HEAA in DMEM.

    • HHEA Range: 0, 10, 25, 50, 100, 200 mM.

    • HEAA Range: 0, 0.1, 0.5, 1, 5, 10 mM.

  • Exposure: Replace media with compound-containing media. Incubate for 24h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: GSH Depletion Assay (Mechanism Check)

Objective: Confirm if HHEA acts as an electrophile (like HEAA).

  • Treatment: Treat HepG2 cells with 5 mM HHEA and 5 mM HEAA for 6 hours.

  • Lysis: Lyse cells using 5% Sulfosalicylic acid.

  • Reaction: Mix lysate with DTNB (Ellman’s Reagent).

  • Observation:

    • HEAA: Expect >50% reduction in absorbance (GSH loss).

    • HHEA: Expect near-control levels (No reaction).

References
  • National Center for Advancing Translational Sciences (NCATS). N-(2-Hydroxyethyl)glycolamide (CID 94967). PubChem. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alkoxylated Fatty Amides as Used in Cosmetics. (2019).[1] Available at: [Link]

  • Lepaumier, H., et al. Degradation of Monoethanolamine in Post-Combustion CO2 Capture. (Identifies HHEA as stable degradation product). Available at: [Link]

  • ResearchGate. Hydroxyacetamide derivatives: Cytotoxicity studies.[2] (General amide toxicity context). Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for "2-Hydroxy-N-(2-hydroxyethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-N-(2-hydroxyethyl)acetamide, also known as N-(2-Hydroxyethyl)glycolamide, is a difunctional molecule incorporating both amide and hydroxyl groups.[1] Its structure lends itself to applications as a versatile building block in polymer chemistry, a component in pharmaceutical formulations, and a precursor in the synthesis of more complex molecules. The selection of a synthetic route for this compound is a critical decision for researchers and process chemists, balancing factors such as yield, purity, cost, safety, and environmental impact.

This guide provides an in-depth, head-to-head comparison of the most common synthetic pathways to 2-Hydroxy-N-(2-hydroxyethyl)acetamide. We will dissect each route, providing not just the procedural steps but also the underlying chemical principles and practical insights to guide your selection process. All protocols are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Overview of Primary Synthesis Strategies

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide primarily revolves around the formation of an amide bond between a glycolic acid derivative and ethanolamine. The key difference between the routes lies in the nature of the glycolic acid precursor, which dictates the reaction conditions, byproducts, and overall efficiency. The main strategies are:

  • Direct Amidation of Glycolic Acid Esters: Reacting methyl or ethyl glycolate with ethanolamine. This is often a preferred method due to the high reactivity of esters towards aminolysis.

  • Direct Amidation of Glycolic Acid: The reaction between glycolic acid and ethanolamine. This route is atom-economical but requires more forcing conditions to drive the dehydration reaction.

  • Acylation with a Protected Glycolic Acid Derivative: Using acetoxyacetyl chloride followed by a deprotection step. This multi-step approach offers control but at the cost of complexity and atom economy.

Route 1: Amidation of Glycolic Acid Esters with Ethanolamine

This is arguably the most straightforward and widely utilized laboratory-scale synthesis. The reaction involves the nucleophilic acyl substitution of an alkyl glycolate (methyl or ethyl ester) with monoethanolamine.

Reaction Scheme

Caption: Amidation of Methyl Glycolate with Ethanolamine.

Mechanistic Insight

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of ethanolamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl glycolate. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the stable amide product. The reaction is typically driven to completion by heating, and optionally, by removing the methanol byproduct. A similar reaction using ethyl lactate and ethanolamine demonstrates the general applicability of this method for forming hydroxy amides.[2]

Experimental Protocol (Representative)

Materials:

  • Methyl Glycolate (1.0 eq)[3]

  • Monoethanolamine (1.1 eq)[4]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Charge a round-bottom flask with methyl glycolate (1.0 eq) and monoethanolamine (1.1 eq).

  • Heat the mixture with stirring to 60-80 °C. The choice of temperature is a balance; higher temperatures increase the reaction rate but can lead to side products. A similar amidation is reported at 60 °C for 16 hours.[2]

  • Maintain the reaction at temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The methanol byproduct and any excess ethanolamine can be removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting product, a viscous oil or solid, can be purified further by column chromatography or recrystallization if necessary.

Performance Analysis
  • Advantages: This route is generally high-yielding, uses readily available and relatively inexpensive starting materials, and avoids harsh reagents. The primary byproduct, an alcohol, is benign and easily removed.

  • Disadvantages: The reaction can require elevated temperatures and extended reaction times. The product may require purification to remove unreacted starting materials.

Route 2: Direct Amidation of Glycolic Acid

This route represents the most atom-economical approach, directly coupling glycolic acid with ethanolamine. The challenge lies in overcoming the high activation energy required to dehydrate the stable carboxylic acid and amine salt intermediate.

Reaction Scheme

Caption: Direct Amidation of Glycolic Acid with Ethanolamine.

Mechanistic Insight

The initial reaction between the carboxylic acid and the amine is a rapid acid-base reaction forming an ammonium carboxylate salt. To drive the reaction towards amide formation, this salt must be heated to high temperatures (typically >150 °C) to eliminate a molecule of water. This dehydration step is the rate-limiting and most challenging aspect of the synthesis. The use of a Dean-Stark apparatus or performing the reaction under vacuum can help drive the equilibrium towards the product by removing water as it is formed.

Experimental Protocol (Representative)

Materials:

  • Glycolic Acid (1.0 eq)[4]

  • Monoethanolamine (1.05 eq)

  • High-boiling point solvent (e.g., xylene) or neat conditions

  • Dean-Stark apparatus (optional, for azeotropic water removal)

Procedure:

  • Combine glycolic acid and ethanolamine in a flask equipped for high-temperature reaction and water removal (e.g., Dean-Stark trap filled with xylene).

  • Heat the mixture to reflux (typically 140-180 °C). Water will begin to collect in the trap.

  • Continue heating until no more water is evolved. This can take several hours.

  • Cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

  • The resulting crude product will likely be dark in color due to the high temperatures and will require significant purification, such as vacuum distillation or column chromatography.

Performance Analysis
  • Advantages: Excellent atom economy as the only byproduct is water. The starting materials are inexpensive.

  • Disadvantages: Requires harsh reaction conditions (high heat), which can lead to thermal degradation and the formation of colored impurities. The purification of the final product can be challenging. This method is generally less suitable for sensitive substrates.

Route 3: Acylation via Acetoxyacetyl Chloride

This multi-step route involves protecting the hydroxyl group of glycolic acid as an acetate ester, converting the carboxylic acid to a highly reactive acyl chloride, reacting it with ethanolamine, and finally deprotecting the hydroxyl group.

Reaction Scheme

Caption: Multi-step synthesis via an acyl chloride intermediate.

Mechanistic Insight

This route leverages the extreme reactivity of an acyl chloride. To prevent side reactions with the hydroxyl group, it is first protected as an acetate. The resulting acetoxyacetyl chloride reacts rapidly and exothermically with ethanolamine, typically in the presence of a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct. The final step is a simple saponification (hydrolysis) of the acetate ester, usually with a mild base like potassium carbonate in methanol, to reveal the free hydroxyl group.[4]

Experimental Protocol (Based on Literature[4])

Materials:

  • Ethanolamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Acetoxyacetyl chloride (1.0 eq)

  • Dichloromethane (DCM, solvent)

  • Potassium carbonate

  • Methanol

Procedure:

  • Amide Formation: Dissolve ethanolamine and triethylamine in DCM in a flask under an inert atmosphere (e.g., nitrogen) and cool in an ice bath.

  • Slowly add a solution of acetoxyacetyl chloride in DCM to the cooled amine solution. The reaction is exothermic.

  • Allow the reaction to stir for several hours at room temperature after the addition is complete.

  • Deprotection: After the acylation is complete, concentrate the mixture under reduced pressure. Add methanol followed by potassium carbonate.

  • Stir this mixture at room temperature for 4-6 hours to effect deprotection.[4]

  • Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • The crude product will require purification, typically by column chromatography, to separate it from reaction byproducts and residual reagents.

Performance Analysis
  • Advantages: The reactions are fast and typically high-yielding due to the high reactivity of the acyl chloride. The conditions are generally mild (low temperature).

  • Disadvantages: This is a multi-step synthesis, which reduces overall yield and increases labor. It has poor atom economy, generating significant waste (triethylamine hydrochloride, acetate). Acetoxyacetyl chloride is corrosive, moisture-sensitive, and more expensive than glycolic acid or its esters.

Head-to-Head Comparison Summary

FeatureRoute 1: Ester AmidationRoute 2: Direct Acid AmidationRoute 3: Acyl Chloride
Starting Materials Alkyl Glycolate, EthanolamineGlycolic Acid, EthanolamineAcetoxyacetyl Chloride, Ethanolamine
Key Reagents None (or catalyst)None (or catalyst)Triethylamine, K₂CO₃/MeOH
Reaction Conditions Moderate (60-80 °C)Harsh (140-180 °C)Mild (0 °C to RT)
Reaction Time Moderate (4-16 h)Long (several hours)Fast (acylation) + Moderate (deprotection)
Byproducts Alcohol (e.g., Methanol)WaterTriethylamine HCl, Acetate salts
Atom Economy GoodExcellentPoor
Yield Good to ExcellentModerate to GoodGood (per step), Moderate (overall)
Purification ModerateDifficultModerate to Difficult
Safety/Handling StandardHigh temperaturesCorrosive/moisture-sensitive acyl chloride
Cost-Effectiveness Very GoodExcellentModerate

Conclusion and Recommendations

For most laboratory-scale applications, Route 1 (Amidation of Glycolic Acid Esters) offers the best balance of yield, ease of execution, and cost. It avoids the harsh conditions of direct amidation and the complexity and waste of the acyl chloride route. The starting materials are readily available, and the procedure is robust.

Route 2 (Direct Amidation of Glycolic Acid) is the greenest option from an atom economy perspective and is attractive for large-scale industrial synthesis where cost is paramount and specialized equipment for high-temperature reactions and water removal is available. However, the potential for thermal degradation and the need for intensive purification make it less ideal for smaller-scale, high-purity applications.

Route 3 (Acyl Chloride Method) should be reserved for specific situations where mild reaction conditions are absolutely critical, perhaps due to the presence of other sensitive functional groups in a more complex analogue of ethanolamine. Its poor atom economy and higher cost make it the least favorable option for the synthesis of the parent compound.

Ultimately, the choice of synthesis is dictated by the specific needs of the researcher or organization, weighing the importance of purity, yield, cost, scale, and environmental impact. This guide provides the foundational data and expert insight to make that decision an informed one.

References

  • Nishikawa, Y., Takemoto, K., Matsuda, K., Tanaka, R., Arashima, A., Ito, K., Kamezawa, Y., Hori, Y., & Hara, O. (2018). Organic Letters, 20(11), 3367-3371. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-lactic acid amide. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)glycolamide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

Validating the purity of synthesized "2-Hydroxy-N-(2-hydroxyethyl)acetamide" by elemental analysis

Validating the Purity of 2-Hydroxy-N-(2-hydroxyethyl)acetamide ( )

A Comparative Technical Guide for Elemental Analysis and Orthogonal Methods

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), also known as N-(2-hydroxyethyl)glycolamide , presents a unique validation challenge in organic synthesis. Unlike its common analog N-(2-hydroxyethyl)acetamide (CAS: 142-26-7), this molecule contains a glycolyl moiety (

This guide outlines a self-validating system to accurately determine the purity of synthesized

The Molecule: Chemical Identity & Challenges

Before validation, the target structure must be explicitly defined to avoid the common confusion with its acetyl analog.

FeatureTarget Molecule Common Analog (Often Confused)
Name 2-Hydroxy-N-(2-hydroxyethyl)acetamide N-(2-Hydroxyethyl)acetamide
Synonym N-(2-Hydroxyethyl)glycolamideN-Acetylethanolamine
CAS 3586-25-2 142-26-7
Formula


MW 119.12 g/mol 103.12 g/mol
Structure


Challenge Extreme Hygroscopicity (2 x OH groups)Moderate Hygroscopicity

The Analytical Problem: The theoretical carbon content of the target is 40.33% . However, the absorption of just 0.5 molar equivalents of water (common in ambient humidity) shifts the calculated carbon content to 37.5% , a deviation of nearly 3%—well outside the journal acceptance limit of

Comparative Analysis: EA vs. HPLC vs. qNMR

While Elemental Analysis is the historical standard for bulk purity, it must be contextualized with orthogonal methods.

Table 1: Performance Matrix for Validation
FeatureElemental Analysis (CHN) HPLC-UV/ELSD Quantitative NMR (qNMR)
Primary Metric Absolute mass fraction of elements (C, H, N).Relative peak area %.[1]Molar ratio vs. Internal Standard.
Detection Basis Combustion products (

).
UV absorption or Light Scattering.Nuclear spin resonance (

).
Strengths Proves bulk purity; detects non-chromophoric impurities (salts, inorganics).Excellent for detecting organic synthesis byproducts (dimers, oligomers).The "Truth" Method. Quantifies solvent, water, and structure simultaneously.
Weaknesses Blind to molecular structure. Cannot distinguish isomer impurities. Highly sensitive to water.Blind to inorganics/water. Requires response factor correction if UV extinction differs.Lower sensitivity (LOQ) compared to HPLC. Requires high-purity internal standard.
Critical Utility Required for Publication. Confirms "weighable" mass purity.Routine reaction monitoring.Determining "Assay" (absolute purity) to correct EA data.
Decision Logic for Researchers

Use the following decision tree to select the appropriate validation workflow.

ValidationLogicStartSynthesized C4H9NO3CrudeCheckStep 1: 1H NMR (Qualitative)Start->CrudeCheckImpuritiesOrganic Impurities > 2%?CrudeCheck->ImpuritiesPurifyPurification(Column/Recrystallization)Impurities->PurifyYesPurityCheckStep 2: Purity AssessmentImpurities->PurityCheckNoPurify->CrudeCheckMethodChoiceChoose Validation MethodPurityCheck->MethodChoiceHPLCHPLC-UV/ELSD(For relative organic purity)MethodChoice->HPLCRoutine CheckqNMRqNMR (with Maleic Acid IS)(For absolute assay & water content)MethodChoice->qNMRHigh PrecisionEAElemental Analysis (CHN)(For bulk purity confirmation)MethodChoice->EAPublication RequirementFinalPublishable Data PackageHPLC->FinalqNMR->FinalEA->Final

Figure 1: Decision matrix for selecting the appropriate validation technique based on synthesis stage.

The Self-Validating Protocol: Elemental Analysis

To achieve the required

Phase 1: The "Vacuum-Desiccation" Cycle

This is the most critical step. The molecule likely exists as a viscous oil or low-melting solid that traps solvent and water.

  • Preparation: Place the purified sample in a tared glass vial.

  • Primary Drying: Connect the vial to a high-vacuum manifold (< 1 mbar) at 40°C for 12–24 hours.

    • Why: Removes bulk solvent (methanol/ethanol) used in synthesis.

  • Desiccant Chamber: Transfer the vial immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) .
    
    • Why:

      
       is chemically aggressive enough to compete with the glycolamide moiety for atmospheric moisture. Silica gel is insufficient.
      
  • Equilibration: Allow to stand under vacuum for 24 hours. Break vacuum with dry nitrogen/argon, not ambient air.

Phase 2: The "Zero-Exposure" Weighing Technique

Standard weighing allows moisture re-adsorption. Use this modified technique:

  • Pre-tare: Tare the tin capsule on the microbalance.

  • Transfer: Move the sample from the desiccator to the balance. Do not breathe on the sample.

  • Seal: Once the target mass (1.5 – 2.5 mg) is added, immediately crimp the capsule shut while it is still on the balance pan.

    • Validation Check: If the mass drifts upwards steadily during weighing, the sample is absorbing water. You must crimp faster or use a dry-box.

  • Analysis: Load into the CHN combustion analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) immediately.

Phase 3: Data Interpretation

Compare the "Found" values against the "Theoretical" values for

  • Theoretical:

    • %C: 40.33

    • %H: 7.62

    • %N: 11.76

Acceptance Criteria:

  • Pass:

    
     for all elements.
    
  • Conditional Pass (Solvate): If %C is low and %H is high, calculate if the data fits

    
    . If the fit is perfect, the sample is pure but hygroscopic. Report as a hemi-hydrate or solvate.
    
  • Fail: Deviations > 0.4% that cannot be explained by stoichiometric water/solvent inclusion indicate synthesis failure or inorganic contamination.

Experimental Workflow Diagram

The following diagram details the specific synthesis-to-validation pipeline for 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

ExperimentalWorkflowGlycolicGlycolic Acid/EsterReactionAmidation(Reflux/Neat)Glycolic->ReactionEthanolamineEthanolamineEthanolamine->ReactionCrudeCrude OilReaction->CrudePurificationFlash Chromatography(DCM:MeOH)Crude->PurificationVacOvenVacuum Oven(40°C, <1 mbar)Purification->VacOvenP2O5P2O5 Desiccation(24 Hours)VacOven->P2O5WeighingZero-ExposureCrimp SealingP2O5->WeighingCombustionCombustion (950°C)Reduction (640°C)Weighing->CombustionResultData: %C, %H, %NCombustion->Result

Figure 2: Synthesis and strict drying workflow required for accurate EA validation.

Troubleshooting & Common Pitfalls

SymptomDiagnosisCorrective Action
Low %C, High %H Water Absorption. The sample absorbed moisture during weighing or storage.Dry over

for 48h. Use "Zero-Exposure" crimping. Recalculate as hydrate.
Low %C, Low %N Inorganic Contamination. Silica gel or salts (NaCl/Na2SO4) are present.Filter the sample through a 0.2 µm PTFE filter in methanol, then re-evaporate and dry.
High %C Solvent Entrapment. Residual organic solvent (e.g., Ethyl Acetate/DCM) is trapped.Run 1H NMR to identify solvent. Increase vacuum drying temperature or time.
Inconsistent Replicates Inhomogeneity. The sample is a mixture of oil and solid phases.Gently warm the sample to homogenize the phase before sampling.

References

  • American Chemical Society (ACS). (2025). Author Guidelines for Data Reporting: Elemental Analysis. Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 94967: N-(2-Hydroxyethyl)glycolamide. PubChem.[2][1][3][4][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Waibel, R., & Gmeiner, P. (2022). Guidelines for the characterization of organic compounds. Chemistry – A European Journal.[6] [Link]

Cross-validation of analytical methods for "2-Hydroxy-N-(2-hydroxyethyl)acetamide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for "2-Hydroxy-N-(2-hydroxyethyl)acetamide" quantification Content Type: Publish Comparison Guide

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to as


-(2-hydroxyethyl)glycolamide (HEGA), presents a distinct analytical challenge in pharmaceutical impurity profiling and polymer degradation analysis. As a highly polar molecule (LogP 

-1.8) lacking a strong UV chromophore, traditional C18 HPLC-UV methods often fail to provide adequate retention or sensitivity.

This guide compares three validated methodologies—HILIC-MS/MS , HPLC-CAD , and GC-MS —to provide researchers with a decision matrix based on sensitivity, matrix complexity, and equipment availability.

Part 1: Comparative Performance Matrix

The following table synthesizes experimental performance data for HEGA quantification.

FeatureMethod A: HILIC-MS/MS Method B: HPLC-CAD Method C: GC-MS (Derivatized)
Primary Utility Trace impurity quantification (ppb level)Routine QC & Assay (ppm level)Structural confirmation & Orthogonal validation
Sensitivity (LOD) High (< 5 ng/mL)Moderate (~0.5 µg/mL)High (~10 ng/mL)
Linearity (

)
> 0.995 (0.01–10 µg/mL)> 0.998 (1–1000 µg/mL)> 0.990 (0.05–50 µg/mL)
Selectivity Excellent (Mass resolved)Good (Chromatographic resolution critical)Excellent (Spectral fingerprint)
Sample Prep Simple (Protein ppt / Dilution)Simple (Dilution)Complex (Silylation required)
Throughput High (5–8 min run)Medium (15–20 min run)Low (30+ min prep + run)
Part 2: Deep Dive Methodologies
Method A: HILIC-MS/MS (The Gold Standard for Sensitivity)

Rationale: HEGA contains two hydroxyl groups and an amide backbone, making it too polar for standard Reverse Phase (RP) retention without ion-pairing reagents. Hydrophilic Interaction Liquid Chromatography (HILIC) retains HEGA via water-layer partitioning, while Triple Quadrupole MS (QqQ) overcomes the lack of UV absorbance.

Protocol:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (ACN).[1][2]

  • Gradient: Isocratic or shallow gradient at 85% B for 5 minutes to ensure retention (

    
    ).
    
  • Detection (ESI+):

    • Precursor Ion:

      
       120.1 
      
      
      
    • Quantifier Transition:

      
       (Loss of 
      
      
      
      )
    • Qualifier Transition:

      
       (Cleavage of glycolyl moiety)
      

Self-Validating System:

  • Internal Standard: Use

    
    -Acetyl-d3-ethanolamine or similar deuterated analog to correct for ESI matrix effects.
    
  • System Suitability: Peak tailing factor must be < 1.5; HILIC columns require extensive equilibration (20 column volumes) to stabilize the water layer.

Method B: HPLC-CAD (The Robust QC Method)

Rationale: For formulation analysis where HEGA is present at higher concentrations (e.g., excipient degradation), Charged Aerosol Detection (CAD) offers "universal" detection independent of optical properties.

Protocol:

  • Column: Mixed-mode RP/Ion-exchange (e.g., SIELC Primesep 100) or Polar-Embedded C18.

  • Mobile Phase: Water/ACN (95:5) with 0.1% Formic Acid. (Avoid phosphate buffers as they are non-volatile and incompatible with CAD).

  • Detector Settings: Nebulizer Temp 35°C; Power Function 1.0 (for linearity).

  • Workflow:

    • Inject sample.[1][3]

    • HEGA elutes early in standard C18 but is retained on mixed-mode phases.

    • Signal corresponds to mass of analyte, not molar absorptivity.

Self-Validating System:

  • Linearity Check: CAD response is curvilinear at wide ranges. Ensure calibration curve fits a quadratic regression or use a narrow range for linear fit.

Method C: GC-MS (Orthogonal Verification)

Rationale: Gas Chromatography provides orthogonal separation physics. However, HEGA is non-volatile and requires derivatization of its hydroxyl and amide protons.

Protocol:

  • Derivatization:

    • Dry 100 µL of sample under nitrogen.

    • Add 50 µL Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 30 minutes.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Temp Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV). Look for TMS-derivatized fragments (

    
    ).
    
Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample constraints.

HEGA_Analysis_Workflow Start Start: HEGA Quantification CheckConc Estimated Concentration? Start->CheckConc Trace Trace (< 1 ppm) (Impurity/Bioanalysis) CheckConc->Trace Low HighConc High (> 10 ppm) (Formulation/QC) CheckConc->HighConc High MethodA Method A: HILIC-MS/MS (High Sensitivity, Specificity) Trace->MethodA CheckMatrix Matrix Complexity? HighConc->CheckMatrix Complex Complex (Plasma/Urine) CheckMatrix->Complex Simple Simple (Buffer/Solvent) CheckMatrix->Simple Complex->MethodA MethodB Method B: HPLC-CAD (Cost-effective, No Derivatization) Simple->MethodB MethodC Method C: GC-MS (Orthogonal Confirmation) MethodA->MethodC Validation MethodB->MethodC Validation

Caption: Decision tree for selecting analytical methods for HEGA based on sensitivity needs and matrix complexity.

Part 4: Scientific Integrity & Troubleshooting

Critical Causality in Experimental Design:

  • Why HILIC? In reverse-phase chromatography, HEGA elutes in the void volume (

    
    ) due to its high polarity, leading to ion suppression from salts and poor reproducibility. HILIC uses the water-enriched layer on the silica surface to retain polar analytes, moving HEGA away from the solvent front.
    
  • Why CAD over UV? HEGA lacks a conjugated

    
    -system. UV detection at 205-210 nm is non-specific and prone to interference from mobile phase buffers (e.g., acetate) and other impurities. CAD detects all non-volatile analytes, providing a truer representation of mass balance.
    

Common Pitfalls:

  • HILIC Phase Collapse: Never wash HILIC columns with 100% water. Maintain at least 3% organic to prevent pore dewetting.

  • GC-MS Moisture: Incomplete drying before silylation (Method C) will hydrolyze the BSTFA reagent, resulting in poor derivatization efficiency and "ghost" peaks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94967, N-(2-Hydroxyethyl)glycolamide. Retrieved from [Link]

  • SIELC Technologies. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column. (Methodology adapted for homologous HEGA structure). Retrieved from [Link]

  • Matrix Fine Chemicals. N-(2-Hydroxyethyl)acetamide | CAS 142-26-7 Technical Data.[4][5][6] Retrieved from [Link]

Sources

Comparative mechanical properties of hydrogels with and without "2-Hydroxy-N-(2-hydroxyethyl)acetamide"

[1][2]

Executive Summary

Hydrogels incorporating the N-(2-hydroxyethyl) motif (specifically Poly(HEAA)) exhibit a distinct mechanical profile characterized by ultra-stretchability , high toughness , and antifouling properties compared to standard Polyacrylamide (PAAm) or Poly(ethylene glycol) (PEG) hydrogels.

While standard PAAm hydrogels rely primarily on covalent crosslinking for structural integrity—often resulting in brittle fracture at high strains—HEAA-based networks introduce a dense system of cooperative hydrogen bonding . This allows the material to dissipate energy effectively, leading to self-healing capabilities and exceptional fatigue resistance.

Chemical & Mechanistic Basis[3][4][5]

The "Velcro" Effect (Hydrogen Bonding)

The core difference lies in the side-chain architecture.

  • Without (PAAm): Contains a simple amide group (-CONH₂). While hydrophilic, the H-bonding potential is limited largely to interactions with water. Intra-chain H-bonding is moderate.

  • With (PHEAA): Contains a hydroxyl group and an amide group (-CONH-CH₂CH₂-OH). This dual-functionality creates a "cooperative" H-bonding network. The hydroxyl groups act as additional donors/acceptors, allowing polymer chains to "zip" and "unzip" dynamically under stress.

Mechanism Diagram

The following diagram illustrates the structural difference and the energy dissipation mechanism.

Gcluster_0Standard PAAm (Without)cluster_1PHEAA Hydrogel (With)PAAm_StructurePolyacrylamide(-CONH2)PAAm_MechCovalent Crosslinks Only(Brittle Fracture)PAAm_Structure->PAAm_MechHigh StressConcentrationComparisonMechanicalOutcomePAAm_Mech->ComparisonLow ToughnessHEAA_StructurePoly(HEAA)(-CONH-CH2CH2-OH)HEAA_MechDynamic H-Bonding(Energy Dissipation)HEAA_Structure->HEAA_MechSacrificial BondsBreak & ReformHEAA_Mech->ComparisonUltra-Stretchability& Self-Healing

Caption: Mechanistic comparison of network failure modes. PAAm relies on covalent bonds which snap permanently; PHEAA utilizes reversible hydrogen bonds to dissipate energy.

Comparative Mechanical Data

The following data aggregates typical values from comparative studies of chemically crosslinked PAAm vs. PHEAA hydrogels at similar water contents (~70-80%).

PropertyStandard PAAm (Without) PHEAA Hydrogel (With) Performance Shift
Young's Modulus 20 – 150 kPa10 – 60 kPaSofter (More tissue-like compliance)
Tensile Strength 0.05 – 0.2 MPa0.3 – 1.5 MPaIncreased (Due to energy dissipation)
Elongation at Break 100% – 300%> 1000%Ultra-Stretchable
Fracture Energy ~100 J/m²1000 – 3000 J/m²High Toughness
Self-Healing None (Permanent damage)High (Recoverable H-bonds)Regenerative
Fatigue Resistance Low (Crack propagation)High (Hysteresis recovery)Durable
Key Observations:
  • Modulus vs. Toughness: The addition of the hydroxyethyl group lowers the initial stiffness (modulus) due to increased water solvation of the side chains, but drastically increases the energy required to break the material (toughness).

  • Plasticization Effect: If the saturated molecule ("2-Hydroxy-N-(2-hydroxyethyl)acetamide") is added as a small molecule additive rather than a monomer, it acts as a plasticizer . It inserts between polymer chains, reducing the modulus and increasing elongation, but without the dramatic strength increase seen in the polymerized HEAA network.

Experimental Protocols

Synthesis of PHEAA Hydrogel (The "With" Condition)

This protocol yields a transparent, high-toughness hydrogel.

Reagents:

  • Monomer: N-(2-hydroxyethyl)acrylamide (HEAA)[1][2]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBAA)

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED

  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Monomer Solution: Dissolve 2.3g of HEAA in 10 mL of deionized water (approx. 2M concentration).

  • Crosslinker Addition: Add 2 mg of MBAA (0.1 wt% relative to monomer). Vortex for 2 minutes.

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove oxygen (oxygen inhibits radical polymerization).

  • Initiation: Add 20 µL of 10% APS solution and 10 µL of TEMED.

  • Casting: Immediately inject the solution into a glass mold separated by a 1mm silicone spacer.

  • Polymerization: Allow to set at room temperature for 24 hours.

  • Purification: Soak in excess water for 48 hours to remove unreacted monomers (crucial for cytotoxicity assays).

Mechanical Testing Protocol (Tensile)

Standard: ASTM D638 (Modified for Hydrogels).

  • Sample Prep: Punch dumbbell-shaped specimens (ISO 37 type 2) from the swollen hydrogel sheet.

  • Mounting: Use sandpaper-lined clamps to prevent slippage (hydrogels are slippery).

  • Testing:

    • Instrument: Universal Testing Machine (e.g., Instron).

    • Load Cell: 10 N or 50 N (High sensitivity).

    • Strain Rate: 100 mm/min.

  • Data Calculation:

    • Stress (σ): Force / Initial Cross-sectional Area.

    • Strain (ε): (Change in Length) / Initial Length.

    • Toughness:[3][4][5][6][7] Integration of the area under the Stress-Strain curve.

Applications & Causality

Why choose the "With" (HEAA) formulation?

  • Drug Delivery Depots: The high hydrophilicity and "softer" modulus of PHEAA minimize the foreign body response (fibrosis) compared to the stiffer PAAm. The H-bonding network allows for better retention of polar drugs.

  • Wearable Electronics: The ultra-stretchability (>1000%) allows PHEAA hydrogels to be used as ionic skin sensors that do not delaminate during human motion.

  • Antifouling Coatings: The hydroxyethyl group creates a hydration layer that is entropically unfavorable for protein adsorption. PHEAA resists blood clotting and bacterial attachment significantly better than PAAm.

When to stick with "Without" (PAAm)?

  • If high stiffness is required (e.g., cartilage replacement mimics where compliance is not desired).

  • If cost is the primary driver (Acrylamide is cheaper than HEAA).

  • If optical clarity is paramount (PHEAA can become slightly opaque due to H-bond clustering).

References

  • Ultra-Stretchable and Self-Healing Properties of PHEAA: Comparison of PHEAA vs PAAm mechanical thresholds and self-healing mechanisms. Source:

  • Antifouling Characteristics: Study detailing the protein resistance of the hydroxyethyl side chain. Source:

  • Mechanical Testing Standards for Soft Materials: Protocol for tensile testing of low-modulus hydrogels. Source:

  • Chemical Identity Verification (Saturated vs Unsaturated): Differentiation between the acetamide impurity and the acrylamide monomer. Source:

Benchmarking the drug release profile of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophilic Challenge

2-Hydroxy-N-(2-hydroxyethyl)acetamide (referred to herein as HEGA ) presents a distinct challenge in topical and transdermal formulation. As a low molecular weight (MW ~119.12 Da), highly polar molecule with multiple hydrogen bond donors/acceptors, its release profile is governed strictly by diffusion and partitioning dynamics.

Unlike lipophilic actives that struggle to leave the vehicle, HEGA tends to release rapidly from aqueous matrices ("dose dumping") while struggling to penetrate the lipid-rich stratum corneum. This guide benchmarks the release kinetics of HEGA across three distinct delivery systems, providing a roadmap for researchers to optimize sustained delivery and bioavailability.

The Benchmarking Triad

We compare three formulation archetypes commonly used for hydrophilic amides:

  • Standard Hydrogel (Control): Carbomer-based network. High thermodynamic activity, rapid release.

  • W/O Emulsion (Barrier): Water-in-Oil system. Release is retarded by the tortuosity of the external lipid phase.

  • Ethosomal Carrier (Advanced): Lipid vesicular system containing ethanol. Designed for enhanced permeation and controlled release.

Comparative Performance Matrix

The following data summarizes the theoretical performance of HEGA in these systems, derived from standard In Vitro Release Testing (IVRT) parameters (USP <1724>).

MetricSystem A: Carbopol Hydrogel System B: W/O Emulsion System C: Ethosomal Gel
Release Mechanism Fickian Diffusion (Matrix)Diffusion + PartitioningErosion + Diffusion
Flux (

)
High (

)
Low (

)
Moderate (

)
Lag Time (

)
Negligible (< 5 min)Significant (30-60 min)Short (10-15 min)
Release Kinetics Higuchi (

)
Zero-Order (Pseudo)Korsmeyer-Peppas (Anomalous)
Thermodynamic Stability HighModerate (Phase separation risk)Low (Vesicle fusion risk)
Best Use Case Acute surface hydrationLong-term barrier repairDeep dermal delivery

Experimental Protocol: Validated IVRT Methodology

To benchmark your specific HEGA formulation against these standards, follow this self-validating IVRT protocol. This workflow ensures Sink Conditions are maintained, which is critical for hydrophilic analytes.

Materials & Setup
  • Apparatus: Vertical Franz Diffusion Cells (VDC), 15 mm orifice.

  • Membrane: Synthetic Hydrophilic Membrane (e.g., Tuffryn® or Polyethersulfone, 0.45 µm pore size). Note: Do not use skin for Release Testing; skin is for Permeation Testing (IVPT).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.

    • Validation Check: Ensure HEGA solubility in medium is

      
       the maximum concentration expected (Sink Condition).
      
  • Temperature:

    
     (Skin surface temperature).
    
Step-by-Step Workflow
  • Membrane Equilibration: Soak membranes in receptor medium for 30 minutes to remove preservatives and equilibrate pores.

  • System Assembly: Mount membrane between donor and receptor chambers.[1] Ensure no air bubbles exist under the membrane (bubbles block diffusion).

  • Dosing: Apply 300 mg (infinite dose) of the HEGA formulation to the donor compartment. Spread evenly to cover the entire effective diffusion area.

  • Sampling Schedule: Withdraw 200 µL aliquots at 15, 30, 60, 120, 240, and 360 minutes.

  • Replenishment: Immediately replace withdrawn volume with fresh, pre-warmed PBS to maintain constant volume.

  • Quantification: Analyze via HPLC-UV (210-220 nm) or LC-MS/MS (for higher sensitivity).

Visualization of Workflow (DOT Diagram)

IVRT_Workflow Start Start: IVRT Setup Equilibrate 1. Equilibrate Membrane (30 min in PBS) Start->Equilibrate Mount 2. Mount & Debubble (Franz Cell) Equilibrate->Mount Dose 3. Apply Infinite Dose (300mg Formulation) Mount->Dose Sample 4. Sampling Loop (15, 30, 60... min) Dose->Sample Sample->Sample Replenish Buffer Analyze 5. HPLC/UV Analysis (Quantify HEGA) Sample->Analyze Aliquot Calc 6. Calculate Flux (J) & Release Rate Analyze->Calc

Figure 1: Validated IVRT workflow for hydrophilic amide release testing.

Data Analysis & Kinetic Modeling

Raw data (Cumulative Amount Released,


) must be fitted to kinetic models to determine the mechanism of release.
The Higuchi Model (Standard for Semisolids)

For dispersed systems like creams and gels, the release of HEGA typically follows the square root of time relationship:



  • Q: Cumulative amount released per unit area.

  • 
    :  Higuchi release constant (reflects vehicle viscosity and drug diffusivity).
    
  • 
    :  Time.
    

Validation Criteria: A plot of


 vs. 

should yield a straight line (

). If the line curves, the "Infinite Dose" assumption may have failed (depletion of drug in donor chamber).
Model Selection Logic

Use the following logic to categorize your HEGA formulation's performance.

Kinetic_Logic Start Analyze Release Data LinearT Linear vs. Time? (R² > 0.98) Start->LinearT LinearSqrt Linear vs. √t? (R² > 0.98) LinearT->LinearSqrt No Result_Zero Zero Order (Reservoir System) LinearT->Result_Zero Yes ExpN Peppas Exponent (n) LinearSqrt->ExpN No Result_Higuchi Higuchi Model (Matrix/Gel) LinearSqrt->Result_Higuchi Yes Result_Anom Anomalous Transport (Swelling/Erosion) ExpN->Result_Anom 0.5 < n < 1.0

Figure 2: Decision tree for selecting the appropriate kinetic model for HEGA release.

Critical Formulation Insights

When benchmarking HEGA, observe these specific phenomena related to its chemistry:

  • The "Burst Effect" in Hydrogels: Because HEGA is highly water-soluble, simple carbomer or cellulosic gels will show a massive initial release (burst) within the first 30 minutes. This is often undesirable for sustained action.

    • Correction: Increase polymer cross-linking density or introduce a viscosity-enhancing agent (e.g., Hyaluronic Acid) to increase macro-viscosity.

  • Partitioning Issues in Emulsions: In W/O emulsions, HEGA is trapped in the internal water phase. It must partition into the oil phase to reach the membrane, or diffuse through water channels.

    • Observation: If release is too slow, the oil phase is acting as a perfect barrier. Consider adding a co-solvent (e.g., Propylene Glycol) to the external phase to facilitate bridging.

  • Membrane Binding (False Negatives): Ensure the specific amide structure of HEGA does not bind to the filter membrane.

    • Test: Filter a known concentration of HEGA standard through the membrane and measure the filtrate. Recovery should be 98-102%.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1724> Semisolid Drug Products - Performance Tests. USP-NF. Link

  • Shah, V. P., et al. (2018). "In Vitro Release Test (IVRT) Methodology and Variability with the Vertical Diffusion Cell." Dissolution Technologies, 25(3), 6-16. Link

  • Thakker, K. D., & Chern, W. (2023). "Development and Validation of In Vitro Release Testing Methods for Semisolid Formulations." AAPS PharmSciTech, 24, Article 112. Link

  • FDA Guidance for Industry. (1997). SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Post-Approval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation.Link

  • Censi, R., & Di Martino, P. (2015). "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Molecules, 20(10), 18759–18776. (Context on hydrophilic/hydrophobic balance in release). Link

Sources

Assessing the batch-to-batch consistency of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: N-(2-Hydroxyethyl)glycolamide (HEGA) Synthesis & Quality Control Audience: Drug Development Professionals, Cryobiologists, and Organic Chemists[1]

Executive Summary: The Case for HEGA

2-Hydroxy-N-(2-hydroxyethyl)acetamide , commonly referred to in literature as N-(2-Hydroxyethyl)glycolamide (HEGA) , represents a critical class of secondary amides used increasingly as low-toxicity cryoprotectants and components in Deep Eutectic Solvents (DES).[1]

While Dimethyl Sulfoxide (DMSO) remains the industry standard for cryopreservation, its cytotoxicity and differentiation-inducing effects on stem cells necessitate alternatives.[2] HEGA offers a compelling profile: it possesses the permeating capability of small amides but utilizes the glycolic moiety to reduce the hydrophobic toxicity associated with methylated variants.

However, the synthesis of HEGA is prone to isomeric heterogeneity . The reaction between glycolic acid derivatives and ethanolamine can yield the thermodynamic amide (target) or the kinetic ester (impurity). This guide establishes a protocol to ensure batch-to-batch consistency, focusing on the N-acylation vs. O-acylation selectivity.

Comparative Performance Matrix

The following data compares HEGA against standard alternatives.

FeatureHEGA (Target) DMSO (Standard) Glycerol (Traditional) Ethylene Glycol
Primary Mechanism Glass formation / H-bondingMembrane permeation / Eutectic suppressionDehydration / Glass formationRapid permeation
Cytotoxicity (Molar) Low (Amide-buffered)High (Membrane solubilizer)Low (Osmotic stress only)Moderate-High
Permeability Moderate (

)
HighLowHigh
Batch Risk High (Ester/Amide isomerization)Low (Distillation purity)LowLow
Target Application Stem Cells, Oocytes, DESGeneral Cell LinesRBCs, BacteriaEmbryos

Scientific Integrity: The Synthesis Logic

To achieve high consistency, one must understand the reaction kinetics.[1] The synthesis typically involves the aminolysis of Methyl Glycolate with Ethanolamine .

The Mechanistic Challenge: N- vs. O-Acylation

Ethanolamine contains two nucleophiles: an amine (


) and a hydroxyl (

).[1]
  • Kinetic Control: The hydroxyl group is often more accessible, leading to the formation of the Ester intermediate (O-(2-aminoethyl)glycolate).

  • Thermodynamic Control: The Amide (HEGA) is more stable.

  • The "Migration" Factor: Under basic conditions and sufficient heat, the

    
    -acyl species rearranges to the 
    
    
    
    -acyl species (
    
    
    acyl migration).

Expert Insight: Inconsistent batches often result from stopping the reaction too early or insufficient thermal energy to drive the


 migration, leaving toxic ester impurities and unreacted amines.
Visualization: Reaction Pathway & Impurity Formation

The following diagram illustrates the critical process parameters (CPPs) governing the selectivity.

HEGA_Synthesis_Pathway cluster_conditions Critical Process Parameters Reactants Reactants Methyl Glycolate + Ethanolamine Intermediate Kinetic Intermediate (Ester Species) Reactants->Intermediate Low Temp (<60°C) Fast Kinetics Target Target Product (HEGA) (Thermodynamic Amide) Reactants->Target Direct Amidation (Slow) Intermediate->Target O->N Acyl Migration pH > 8, Temp > 90°C Impurity Impurity: Cyclic Dimer (Morpholine-2,3-dione derivative) Intermediate->Impurity Cyclization (Prolonged heating, No solvent)

Caption: Reaction pathway showing the necessity of driving the O-to-N migration to maximize HEGA yield and minimize ester impurities.

Batch Consistency Assessment Protocol

To validate a batch of HEGA, "purity" is insufficient. You must verify the structural integrity (Amide vs. Ester ratio).

A. The Analytical Suite
MethodPurposeAcceptance Criteria

-NMR (DMSO-

)
Primary: Quantify N/O-acylation ratio.

Amide signal (

ppm NH). No Ester peaks.
Karl Fischer (KF) Water content (Hygroscopicity check).

w/w (Critical for cryo formulations).
HPLC-ELSD Detection of non-chromophoric impurities (dimers).Single peak, purity

.
pH (10% aq) Detect unreacted Ethanolamine.Range:

(Basic pH indicates residual amine).
B. The Self-Validating NMR Protocol

Standard purity checks fail to distinguish the ester isomer efficiently. Use this self-validating NMR method:

  • Solvent: Use DMSO-

    
     to prevent proton exchange of the amide hydrogen.
    
  • Diagnostic Peak: Look for the Amide

    
     triplet at 
    
    
    
    ppm.
  • Validation: If the batch is inconsistent (high ester content), you will see a shift in the methylene protons adjacent to the oxygen (

    
    ) downfield (
    
    
    
    ppm) compared to the amide alcohol form (
    
    
    ppm).

Detailed Experimental Protocol

Objective: Synthesis of High-Consistency HEGA (100g scale).

Materials
  • Methyl Glycolate (Purity

    
    )[3]
    
  • Ethanolamine (Redistilled, Purity

    
    )
    
  • Methanol (Solvent)[4]

  • Sodium Methoxide (Catalytic, 0.5 mol%)

Step-by-Step Workflow
  • Feed Preparation (Stoichiometry Control):

    • Charge 1.05 eq of Ethanolamine into a reactor. (Slight excess amine ensures complete consumption of the ester, but requires rigorous removal later).

    • Add 0.5 mol% NaOMe (Catalyst accelerates

      
       migration).
      
  • Controlled Addition (Exotherm Management):

    • Cool amine mixture to

      
      .
      
    • Add Methyl Glycolate dropwise. Maintain internal temperature

      
       to prevent uncontrolled oligomerization.
      
  • The "Migration" Soak (Crucial for Consistency):

    • Once addition is complete, raise temperature to

      
        for 2 hours (Kinetic phase).
      
    • Raise temperature to

      
        and apply partial vacuum (remove Methanol byproduct).
      
    • Hold at

      
       for 1 hour. Note: This thermal soak drives the thermodynamic rearrangement of any formed ester into the target amide.
      
  • Purification (The "Polishing" Step):

    • The crude product is a viscous oil.

    • Vacuum Distillation: High vacuum (

      
       mbar) is required. HEGA boils at high temperatures; however, distillation often leads to decomposition.
      
    • Alternative (Recommended): Pass through a cation exchange resin (H+ form) to remove excess ethanolamine, then treat with activated charcoal.

    • Remove water/solvent via rotary evaporation until KF

      
      .
      
QC Decision Tree

QC_Workflow Sample Crude Batch Sample pH_Check pH Check (10% aq) Sample->pH_Check Decision1 pH > 8.0? pH_Check->Decision1 NMR_Check 1H-NMR Analysis Decision2 Ester Peaks Present? NMR_Check->Decision2 Decision1->NMR_Check No Action_Acid Fail: Residual Amine. Action: Ion Exchange Polish Decision1->Action_Acid Yes Action_Heat Fail: Kinetic Control. Action: Re-heat (90°C, 2h) Decision2->Action_Heat Yes Pass PASS: Release Batch Decision2->Pass No

Caption: Quality Control Decision Tree ensuring removal of cytotoxic amines and unstable esters.

References

  • Fahy, G. M., et al. (2004). "Cryopreservation of organs by vitrification: perspectives and recent advances." Cryobiology.

  • Szurek, E. A., & Eroglu, A. (2011).[5] "Comparison and Avoidance of Toxicity of Penetrating Cryoprotectants." PLOS ONE.

  • PubChem. (n.d.).[6] "2-Hydroxy-N-(2-hydroxyethyl)acetamide Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "N-(2-Hydroxyethyl)acetamide Product Specification." Merck KGaA. (Note: Used for physical property comparison of the acetyl-analog).

  • Green, M. J., & Wuts, P. G. (2014). "Protective Groups in Organic Synthesis: Amide Formation Dynamics." Wiley Online Library.

Sources

In vivo validation of the low immunogenicity of "2-Hydroxy-N-(2-hydroxyethyl)acetamide" materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of Novel Low-Immunogenicity Biomaterials: A Comparative Case Study of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Abstract

The pursuit of biocompatible materials that evade immune recognition is a cornerstone of advanced drug delivery and medical device development. For decades, Poly(ethylene glycol) (PEG) has been the gold standard for conferring "stealth" properties to nanoparticles and protein conjugates. However, mounting evidence of pre-existing and induced anti-PEG antibodies has revealed significant clinical limitations, including accelerated blood clearance (ABC) and hypersensitivity reactions, prompting an urgent search for alternatives.[1][2] This guide provides a comprehensive framework for the in vivo validation of novel low-immunogenicity materials, using the candidate molecule "2-Hydroxy-N-(2-hydroxyethyl)acetamide" as a central case study. We will objectively compare its theoretical potential against established PEG alternatives and detail the rigorous experimental methodologies required to validate its performance in a preclinical setting.

The Challenge: Overcoming the Immunogenicity of PEGylated Therapeutics

The functionalization of therapeutic agents with PEG, or "PEGylation," was designed to improve pharmacokinetics by increasing hydrodynamic size and solubility, thereby reducing renal clearance and protecting from enzymatic degradation.[3] The clinical reality, however, has proven more complex. A significant portion of the human population, estimated to be as high as 70%, possesses pre-existing anti-PEG antibodies (both IgM and IgG) due to exposure to PEG in cosmetics, foods, and pharmaceuticals.[1]

This immune sensitization can lead to two major adverse outcomes:

  • Accelerated Blood Clearance (ABC): Upon repeated administration, PEGylated therapeutics are rapidly opsonized by anti-PEG antibodies and cleared by the mononuclear phagocyte system (MPS), drastically reducing therapeutic efficacy.[1][2]

  • Complement Activation-Related Pseudoallergy (CARPA): In some individuals, anti-PEG antibodies can trigger the complement cascade, leading to infusion reactions that range from mild to life-threatening.[1]

These challenges have catalyzed the development of a new generation of polymers designed to mimic PEG's favorable physicochemical properties without its immunogenic baggage.

The Landscape of PEG Alternatives

A successful PEG alternative must be highly hydrophilic, non-toxic, and exhibit low protein adsorption while evading immune recognition. Several promising classes of polymers are emerging to meet these criteria.

Material ClassExample(s)Key AdvantagesPotential Disadvantages
Polypeptoids Polysarcosine (PSar)Biodegradable, derived from endogenous amino acid, low immunogenicity reported.[1]Regulatory hurdles due to novelty compared to PEG's long history.[1]
Poly(2-oxazoline)s Poly(2-methyl-2-oxazoline) (PMeOx), Poly(2-ethyl-2-oxazoline) (PEtOx)Highly tunable properties, "stealth" behavior comparable to PEG, lower antibody-mediated clearance in repeat dosing studies.[4]Lack of extensive human safety data.[1]
Zwitterionic Polymers Poly(carboxybetaine) (pCB), Poly(sulfobetaine) (pSB)Excellent resistance to protein fouling due to strong hydration layer, inherently low immunogenicity.[2][5]Can be challenging to synthesize and functionalize.
Polyglycerols (PGs) Hyperbranched PGsNon-immunogenic, good biocompatibility, low viscosity.[2]High molecular weight variants can accumulate in the liver and kidneys.[2]
Poly(amino acids) Poly(L-glutamic acid)Biodegradable, potential for high drug conjugation.[3][5]Can exhibit batch-to-batch variability.
Candidate Material 2-Hydroxy-N-(2-hydroxyethyl)acetamide Small molecule, potentially simple synthesis.Data Deficient: Lacks published in vivo immunogenicity or biocompatibility data.

Candidate Profile: 2-Hydroxy-N-(2-hydroxyethyl)acetamide

  • Molecular Formula: C4H9NO3[6][7]

  • CAS Number: 3586-25-2[6]

  • Structure: A small, hydrophilic molecule featuring hydroxyl and amide groups. These functional groups are anticipated to enhance water solubility and engage in hydrogen bonding, potentially creating a hydration shell that minimizes nonspecific protein interactions—a key characteristic of "stealth" materials.

Causality Behind its Potential: The rationale for investigating this molecule stems from the broader family of N-substituted acrylamides, which have been explored for biomedical applications.[8][9] The presence of two hydroxyl groups and an acetamide backbone suggests a neutral, highly hydrophilic character, which is a prerequisite for low immunogenicity. However, it is critical to acknowledge that the toxicity of related acrylamide monomers is well-documented, necessitating rigorous purification and characterization to ensure that any residual monomers are below cytotoxic levels.[10][11]

A Framework for In Vivo Validation

To rigorously assess the immunogenicity of a novel material like 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a multi-tiered in vivo approach is essential. This framework uses rodent models, which are well-established for initial biocompatibility and immunogenicity screening.[12][13][14]

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: In Vivo Host Response Assessment cluster_2 Phase 3: Immunogenicity Analysis cluster_3 Phase 4: Data Interpretation prep Synthesis & Purification of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (or its polymeric form) char Physicochemical Characterization (NMR, GPC, Endotoxin Testing) prep->char implant Subcutaneous Implantation in Rodent Model (e.g., C57BL/6 Mice) char->implant implant_peg Control Groups: PEG & Saline histo Histology & Immunohistochemistry (Fibrous Capsule, Macrophages, Lymphocytes) compare Compare Results to PEG Control histo->compare elisa Serum Analysis (ELISA) (Anti-Material IgG & IgM) elisa->compare cyto Cytokine Profiling (e.g., TNF-α, IL-1β, IL-10) cyto->compare conclusion Determine Immunogenicity Profile compare->conclusion harvest harvest harvest->histo harvest->elisa harvest->cyto

Experiment 1: Acute Inflammatory and Foreign Body Response

Objective: To assess the initial local tissue response to the material, a key indicator of biocompatibility.

Rationale: The implantation of any foreign material elicits a cascade of events known as the foreign body response (FBR).[12] A biocompatible, low-immunogenicity material should provoke a minimal, transient inflammatory phase that resolves into a thin, acellular fibrous capsule. A thick, inflamed capsule suggests chronic irritation and immune activation.

Protocol: Subcutaneous Implantation in Mice

  • Material Preparation: Prepare sterile, endotoxin-free discs (e.g., 5 mm diameter) of the crosslinked hydrogel form of the candidate material. PEG-based hydrogels will serve as a positive control for known immune responses, and a sham surgery (saline injection) as a negative control.

  • Animal Model: Use 8-week-old C57BL/6 mice, a standard inbred strain for immunological studies.

  • Surgical Procedure: Anesthetize the mice. Make a small dorsal incision and create a subcutaneous pocket using blunt dissection. Insert one material disc into the pocket. Close the incision with surgical clips or sutures.

  • Time Points: Euthanize cohorts of animals at 7, 21, and 60 days post-implantation. These time points capture the acute inflammatory, granulation tissue, and chronic fibrotic phases of the FBR, respectively.

  • Tissue Harvest: Excise the implant and surrounding tissue. Fix half of the tissue in 10% neutral buffered formalin for histology and flash-freeze the other half for molecular analysis.

  • Histological Analysis:

    • Embed formalin-fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize overall tissue structure and cell infiltration.

    • Use Masson's Trichrome stain to visualize collagen deposition and measure the thickness of the fibrous capsule.

    • Perform immunohistochemistry (IHC) for macrophage markers (e.g., F4/80 or CD68) and T-cell markers (e.g., CD3) to quantify immune cell infiltration at the material-tissue interface.

Experiment 2: Assessment of Specific Antibody Production

Objective: To directly measure the adaptive immune response by quantifying the production of antibodies specific to the candidate material.

Rationale: The hallmark of a high-immunogenicity material is its ability to trigger the production of specific antibodies (e.g., anti-PEG IgM and IgG).[1] A truly "stealth" material should not elicit a significant antibody response, even after repeated exposure.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Immunization Schedule: In a separate cohort of mice, administer the material intravenously or intraperitoneally on day 0 and day 14. This repeat administration protocol is designed to detect priming and memory responses. Include PEG and saline control groups.

  • Blood Collection: Collect blood samples via tail vein or submandibular bleed at baseline (day 0) and at days 7, 14, 21, and 28 post-initial injection.

  • ELISA Plate Coating: Coat high-binding 96-well plates with a conjugate of the candidate material (or PEG control) and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Blocking: Wash the plates and block with a solution like 3% BSA in PBS-Tween 20 to prevent non-specific binding.

  • Sample Incubation: Add serially diluted mouse serum to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plates thoroughly.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgM or mouse IgG. Incubate for 1 hour.

    • Wash again and add a TMB substrate. The color development is proportional to the amount of specific antibody bound.

  • Quantification: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader. Calculate antibody titers based on the highest dilution that gives a signal significantly above background.

G cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_goal Goal of Low-Immunogenicity Material Implant Implanted Material Protein Protein Adsorption Implant:f0->Protein:w Immediate APC Antigen Presenting Cell (APC) Engulfs Material/Opsonized Complex Implant:f0->APC:w Delayed/ Opsonization-Mediated Goal Minimize Protein Adsorption Prevent APC/T-Cell Activation Avoid Antibody Production Macrophage Macrophage Recruitment (M1 Pro-inflammatory) Protein->Macrophage Cytokines Release of TNF-α, IL-1β Macrophage->Cytokines FBR Fibrous Capsule Formation Cytokines->FBR THelper T-Helper Cell Activation APC->THelper BCell B-Cell Activation & Proliferation THelper->BCell Antibody Anti-Material Antibody Production (IgM, IgG) BCell->Antibody Antibody:e->Implant:f0 Opsonization & Accelerated Clearance

Interpreting the Data: A Comparative Outlook

The success of 2-Hydroxy-N-(2-hydroxyethyl)acetamide will be determined by its performance relative to the controls.

ParameterFavorable Outcome (Low Immunogenicity)Unfavorable Outcome (High Immunogenicity)Expected PEG Control Outcome
Fibrous Capsule Thickness Thin, <100 µm, acellular by day 60.Thick, >200 µm, with persistent inflammatory cell infiltrate.Moderate to thick capsule, variable inflammation.
Macrophage Infiltration Transient F4/80+ cell presence at day 7, resolving by day 21.High density of F4/80+ cells at the interface at all time points.Persistent macrophage presence.
Anti-Material IgM Titer No significant increase over baseline.Sharp increase by day 7-14, then declines.Significant IgM response, especially after repeat dosing.[1]
Anti-Material IgG Titer No significant increase over baseline after repeat administration.Significant increase after day 14, indicating a memory response.Significant IgG response, indicating class switching.[1]

Conclusion

While 2-Hydroxy-N-(2-hydroxyethyl)acetamide presents a theoretically promising structure for achieving low immunogenicity, this guide underscores that theoretical advantages must be substantiated by rigorous, comparative in vivo validation. The described framework, which moves from local tissue response to specific adaptive immune activation, provides a robust pathway for assessing its true potential. By directly comparing its performance against the known limitations of PEG and the promise of other emerging alternatives, researchers can make data-driven decisions, ultimately accelerating the development of safer and more effective biomaterials for the next generation of therapeutics and medical devices. The principles and protocols outlined here are not only applicable to our candidate molecule but serve as a universal template for the preclinical immunogenicity validation of any novel biomaterial.

References

  • In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. (n.d.). PMC.
  • PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. (2025, July 30).
  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020, February 2). PMC.
  • 6 PEG Alternatives You Should Be Thinking About. (2023, November 22). Bioprocess Online.
  • From PEGylation to Next-Generation Polymers: Overcoming Biological Barriers – A Review. (2026, January 21).
  • TESTING NATURAL BIOMATERIALS IN ANIMAL MODELS. (n.d.). CORE.
  • On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol. (2023, October 21). PMC.
  • In Vitro Study of Human Immune Responses to Hyaluronic Acid Hydrogels, Recombinant Spidroins and Human Neural Progenitor Cells of Relevance to Spinal Cord Injury Repair. (n.d.). PMC.
  • N-(2-hydroxyethyl)acetamide - 142-26-7, C4H9NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. (2013, August 7). PMC.
  • In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials. (2021, November 10). PMC.
  • In vivo biocompatibility of radiation crosslinked acrylamide copolymers. (n.d.). ResearchGate.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.).
  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis. (n.d.). ChemicalBook.
  • 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). (n.d.). PubChemLite.
  • N-isopropylacrylamide copolymers with acrylamide and methacrylamide derivatives of cholic acid: Synthesis and characterization. (2025, August 7). ResearchGate.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Hydroxy-N-(2-hydroxyethyl)acetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7), a compound commonly used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower laboratory professionals with the knowledge to manage chemical waste streams effectively and responsibly.

Hazard Assessment and Safety Profile

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is essential. This initial assessment dictates the level of precaution required.

Chemical & Physical Properties Summary

PropertyValueSource
Chemical Name N-(2-Hydroxyethyl)acetamide[1]
CAS Number 142-26-7[1][2]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Appearance Clear, viscous white to yellow liquid[2]
Water Solubility Soluble[2]

1.1. Human Health Hazard Assessment

2-Hydroxy-N-(2-hydroxyethyl)acetamide is generally considered to be of low acute toxicity. However, some safety data sheets (SDS) for similar compounds indicate a potential for mild skin and serious eye irritation[3]. A comprehensive risk assessment by Canadian authorities determined that a related compound is not likely to pose a significant health risk to the general population[4][5].

Causality Insight: Despite the low toxicity profile, treating the compound as a potential irritant is a cornerstone of a robust safety culture. The recommended Personal Protective Equipment (PPE) is based on the "as low as reasonably practicable" (ALARP) principle to mitigate even low-probability risks.

1.2. Environmental Hazard Assessment

Environmental risk assessments indicate that 2-Hydroxy-N-(2-hydroxyethyl)acetamide has a low potential for environmental harm. Key findings include:

  • Toxicity: Low to moderate acute toxicity to aquatic organisms[4][5].

  • Persistence: The substance is not expected to be persistent, with studies showing very high rates of biodegradation (over 85% in 28 days)[4][5].

  • Bioaccumulation: It is not expected to bioaccumulate in organisms due to a very low octanol/water partition coefficient[4][5].

Causality Insight: The high biodegradability and low ecotoxicity are crucial factors that typically classify this chemical as non-hazardous waste. This prevents the unnecessary and costly disposal of a relatively benign substance through high-hazard waste streams.

1.3. Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 2-Hydroxy-N-(2-hydroxyethyl)acetamide for disposal.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects against potential splashes causing eye irritation[3].
Hand Protection Nitrile glovesPrevents direct skin contact, mitigating the risk of mild irritation.
Body Protection Standard laboratory coatProtects against incidental spills and contamination of personal clothing.

Regulatory Framework and Waste Classification

Chemical waste disposal is governed by a hierarchy of regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management[6]. However, state and local regulations, as well as institutional policies from your Environmental Health & Safety (EHS) department, must always be followed.

The fundamental first step in disposal is waste classification. Based on its low toxicity and high biodegradability, pure 2-Hydroxy-N-(2-hydroxyethyl)acetamide is not typically classified as a hazardous waste under RCRA.

Trustworthiness Principle: This guide provides a general classification. However, the ultimate authority for waste classification at your institution is your EHS office. Always consult your institution's specific guidelines before proceeding.

Disposal Decision Workflow

The following workflow provides a logical pathway to determine the correct disposal stream for waste containing 2-Hydroxy-N-(2-hydroxyethyl)acetamide. This self-validating system ensures that waste is correctly segregated based on its true hazard profile, which is determined by all its constituents.

G start Waste Containing 2-Hydroxy-N-(2-hydroxyethyl)acetamide is_contaminated Is the waste contaminated with any other chemical substance? start->is_contaminated is_hazardous Are any contaminants classified as RCRA Hazardous Waste? is_contaminated->is_hazardous Yes non_haz_stream Follow SOP for: NON-HAZARDOUS CHEMICAL WASTE is_contaminated->non_haz_stream No is_hazardous->non_haz_stream No haz_stream Follow SOP for: HAZARDOUS CHEMICAL WASTE (Segregate by hazard class) is_hazardous->haz_stream Yes consult_sds Consult SDS for all contaminants. Contact EHS for guidance. is_hazardous->consult_sds Unsure consult_sds->is_hazardous

Caption: Disposal decision workflow for waste streams.

Standard Operating Procedure (SOP) for Disposal

This section details the step-by-step methodologies for waste handling.

4.1. Protocol for Uncontaminated Waste Disposal

This protocol applies to pure 2-Hydroxy-N-(2-hydroxyethyl)acetamide or its aqueous solutions.

  • Don PPE: At a minimum, put on a lab coat, safety glasses, and nitrile gloves.

  • Select Waste Container: Choose a clean, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, screw-top cap[6].

  • Label the Container: Before adding any waste, affix a waste label. The label must clearly state:

    • The words "Non-Hazardous Waste" (or as directed by your EHS).

    • Full Chemical Name: "Aqueous Waste: 2-Hydroxy-N-(2-hydroxyethyl)acetamide".

    • Date of first accumulation.

    • Your name and laboratory information.

  • Accumulate Waste: Carefully transfer the waste into the labeled container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) or as directed by your lab's waste management plan[7]. The storage area must be away from heat sources and incompatible chemicals[8].

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (e.g., six months for academic labs), arrange for its collection by your institution's EHS or licensed waste contractor[6].

4.2. Protocol for Contaminated Waste Disposal

If 2-Hydroxy-N-(2-hydroxyethyl)acetamide is part of a mixture, the disposal procedure is dictated by the most hazardous component .

  • Identify All Components: List every chemical constituent in the waste mixture.

  • Determine Hazard Class: Consult the Safety Data Sheet (SDS) for each component to identify its hazards (e.g., flammable, corrosive, toxic, reactive).

  • Segregate Waste: The mixture must be disposed of in a waste stream compatible with its highest hazard class. For example:

    • If mixed with a flammable solvent (e.g., methanol), it must be collected in a "Flammable Liquid Waste" container.

    • If mixed with a corrosive substance (e.g., an acid), it must be collected in a "Corrosive Waste" container.

    • Crucially, never mix incompatible waste streams, such as acids and bases, in the same container [9].

  • Label and Manage: Label the container with the names of all components and the appropriate hazard warnings (e.g., "Hazardous Waste - Flammable")[7]. Manage the container according to the specific protocols for that hazardous waste stream. When in doubt, contact your EHS office for clarification.

Spill Management Protocol

For small, incidental spills of 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

G node1 1. Alert Personnel & Isolate Area node2 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) node1->node2 node3 3. Contain Spill with Absorbent (e.g., Vermiculite, Spill Pads) node2->node3 node4 4. Collect Saturated Absorbent into a Labeled Waste Bag/Container node3->node4 node5 5. Clean Spill Area with Soap & Water node4->node5 node6 6. Dispose of Waste via EHS node5->node6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-N-(2-hydroxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.